Wye-354
Description
an mTOR inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Wye-354: A Technical Guide to its Dual Inhibition of mTORC1 and mTORC2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wye-354 is a potent, ATP-competitive, and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that is frequently dysregulated in human cancers. mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 controls protein synthesis, lipid metabolism, and autophagy, primarily through the phosphorylation of p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473 (S473), among other substrates.
While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of Akt signaling, limiting their therapeutic efficacy. This compound is a second-generation mTOR inhibitor that directly targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more comprehensive blockade of the mTOR pathway and has shown promise in preclinical cancer models.[1][3]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the mTOR kinase domain.[4] This direct inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. The inhibition of mTORC1 is evidenced by the dephosphorylation of S6K1 at Threonine 389 (T389) and 4E-BP1.[5][6] The inhibition of mTORC2 is demonstrated by the reduced phosphorylation of Akt at S473.[5][7] Notably, this compound shows high selectivity for mTOR over other kinases in the PI3K family.[1][5]
Data Presentation
Biochemical Activity
The inhibitory activity of this compound against mTOR and other kinases has been quantified in various biochemical assays.
| Target | IC50 | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |
| mTOR | 5 nM | >100-fold | >500-fold | [4][5] |
| PI3Kα | 1.89 µM | - | - | [4] |
| PI3Kγ | 7.37 µM | - | - | [4] |
Cellular Activity
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-361 | Breast Cancer | 0.28 | [5] |
| LNCaP | Prostate Cancer | 0.355 | [5] |
| U87MG | Glioblastoma | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | [5] |
| MDA-MB-468 | Breast Cancer | Not specified | [5] |
| A498 | Kidney Cancer | Not specified | [5] |
| HCT116 | Colon Cancer | 2.3 | [5] |
| G-415 | Gallbladder Cancer | ~1.0 (at 24h) | [3][4] |
| TGBC-2TKB | Gallbladder Cancer | ~1.0 (at 24h) | [3][4] |
In Vivo Efficacy
In vivo studies have shown the anti-tumor activity of this compound in xenograft models.
| Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| PTEN-null PC3MM2 (Prostate Cancer) | 50 mg/kg, i.p. | Effective inhibition | [5][7] |
| G-415 (Gallbladder Cancer) | 50 mg/kg, i.p., daily for 5 days | 68.6% reduction in tumor size | [3][4] |
| TGBC-2TKB (Gallbladder Cancer) | 50 mg/kg, i.p., daily for 5 days | 52.4% reduction in tumor size | [3][4] |
Experimental Protocols
mTOR Kinase Assay (DELFIA)
This protocol describes an in vitro assay to measure the kinase activity of mTOR and its inhibition by this compound.
Materials:
-
Recombinant Flag-tagged truncated human mTOR (amino acids 1360-2549)
-
Recombinant His6-tagged S6K1
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
This compound
-
96-well plates
-
Europium-labeled anti-phospho-p70S6K (T389) antibody
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) detection reagents
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 6 nM Flag-mTOR and 1 µM His6-S6K in assay buffer.[5]
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[5]
-
Incubate the plate at room temperature for 2 hours.[5]
-
Stop the reaction by adding EDTA.
-
Detect the phosphorylation of S6K1 at T389 using a Europium-labeled anti-phospho-p70S6K (T389) antibody according to the DELFIA manufacturer's instructions.
-
Measure the time-resolved fluorescence to quantify mTOR kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.[5]
-
Treat the cells with a serial dilution of this compound or DMSO as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[5]
-
Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µl per 100 µl of media).[8][9]
-
Measure the absorbance at 490 nm using a plate reader.[8]
-
Calculate cell viability as a percentage of the DMSO-treated control cells and determine the IC50 values.
Western Blotting for mTOR Signaling
This protocol details the analysis of mTOR pathway inhibition by this compound through the detection of key phosphorylated proteins.
Materials:
-
Cells or tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (T389), anti-S6K, anti-phospho-Akt (S473), anti-Akt, anti-phospho-4E-BP1 (T37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer and quantify protein concentration.[10]
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[10]
-
Transfer the proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[11] Dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[10]
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits both mTORC1 and mTORC2.
Experimental Workflow: Western Blotting
Caption: Workflow for analyzing mTOR signaling via Western blot.
Conclusion
This compound is a valuable research tool for investigating the roles of mTORC1 and mTORC2 in various biological processes. Its dual inhibitory activity provides a more complete shutdown of mTOR signaling compared to rapalogs. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent and selective mTOR inhibitor. Further investigation into the therapeutic potential of this compound in various disease models is warranted.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
Wye-354: An In-Depth Technical Guide to a Potent ATP-Competitive mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Wye-354, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document details its mechanism of action, biochemical and cellular activities, and provides established experimental protocols for its evaluation.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase domain of mTOR, competing directly with ATP.[1] This mechanism allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] Unlike allosteric inhibitors like rapamycin, which primarily affect mTORC1, this compound's ATP-competitive nature leads to a more complete shutdown of mTOR signaling.
The inhibition of mTORC1 by this compound blocks the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[3] Simultaneously, its inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473 (S473), a critical event for cell survival and proliferation.[1][4] However, it does not affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[1] This dual inhibition of mTORC1 and mTORC2 makes this compound a powerful tool for studying mTOR signaling and a potential therapeutic agent for cancers with hyperactivated PI3K/Akt/mTOR pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 | Fold Selectivity vs. mTOR | Reference |
| mTOR | 5 nM | - | [1][2] |
| PI3Kα | 1.89 µM | >100-fold | [1][2] |
| PI3Kγ | 7.37 µM | >500-fold | [1][2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-361 | Breast Cancer | 0.28 | [1] |
| LNCaP | Prostate Cancer | 0.355 | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | [1] |
| MDA-MB-468 | Breast Cancer | Not specified | [1] |
| A498 | Kidney Cancer | Not specified | [1] |
| HCT116 | Colon Cancer | 2.3 | [1] |
| U87MG | Glioblastoma | Not specified | [1] |
| G-415 | Gallbladder Cancer | ~1.0 | [2] |
| TGBC-2TKB | Gallbladder Cancer | ~1.0 | [2] |
Table 3: In Vivo Efficacy
| Xenograft Model | Treatment | Outcome | Reference |
| PTEN-null PC3MM2 (Prostate Cancer) | 50 mg/kg this compound | Effective inhibition of mTOR signaling and tumor growth. | [4] |
| G-415 (Gallbladder Cancer) | 50 mg/kg this compound (daily for 5 days) | 68.6% reduction in average tumor size. | [2][5] |
| TGBC-2TKB (Gallbladder Cancer) | 50 mg/kg this compound (daily for 5 days) | 52.4% reduction in average tumor size. | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro mTOR Kinase Assay (DELFIA)
This assay quantifies the kinase activity of mTOR by measuring the phosphorylation of a substrate. The Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) is a time-resolved fluorescence (TRF) method that offers high sensitivity.
Materials:
-
Recombinant Flag-tagged mTOR (truncated human, amino acids 1360-2549)
-
Recombinant His6-tagged S6K (His6-S6K)
-
This compound (or other inhibitors)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Europium-labeled anti-phospho-p70S6K (T389) antibody
-
DELFIA Assay Buffer
-
DELFIA Enhancement Solution
-
Streptavidin-coated 96-well plates
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with biotinylated anti-His6 antibody to capture the His6-S6K substrate. Incubate and wash.
-
Kinase Reaction:
-
Prepare a reaction mixture in a 96-well plate containing 6 nM Flag-mTOR and 1 µM His6-S6K in assay buffer.[1]
-
Add varying concentrations of this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[1]
-
Incubate for 2 hours at room temperature.[1]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Europium-labeled anti-phospho-p70S6K (T389) antibody diluted in DELFIA Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add DELFIA Enhancement Solution to each well.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTS)
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of the MTS tetrazolium compound by viable cells to produce a colored formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (containing PES)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle control.
-
Incubate for 72 hours.[1]
-
-
MTS Addition and Incubation:
-
Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Western Blotting for mTOR Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate and to assess their phosphorylation status, providing a direct measure of pathway activation.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (T389), anti-S6K, anti-phospho-Akt (S473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
mTOR Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits both mTORC1 and mTORC2.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating a novel mTOR inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Modulation of the mTOR Signaling Pathway by Wye-354: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, including cancer, making it a prime target for therapeutic intervention. Wye-354 is a potent, ATP-competitive inhibitor of mTOR, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the mTOR signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for studying its effects.
The mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress, and in turn, they modulate a wide array of downstream cellular processes.
mTOR Complex 1 (mTORC1)
-
Composition: mTORC1 is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), PRAS40, and Deptor.[1][3]
-
Upstream Regulation: mTORC1 is activated by signals such as growth factors (via the PI3K/Akt pathway), amino acids, and energy status (via AMPK). The tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2, is a key negative regulator of mTORC1.[3]
-
Downstream Effectors: Activated mTORC1 promotes protein synthesis by phosphorylating key translational regulators, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] It also stimulates lipid and nucleotide synthesis and inhibits autophagy.
mTOR Complex 2 (mTORC2)
-
Composition: mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSIN1, Protor-1/2, mLST8, and Deptor.[1]
-
Upstream Regulation: The regulation of mTORC2 is less well understood than that of mTORC1, but it is known to be activated by growth factors.[3]
-
Downstream Effectors: mTORC2 is a key regulator of cell survival and cytoskeletal organization. Its primary downstream target is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[1][2] mTORC2 also phosphorylates and activates protein kinase C α (PKCα) and serum- and glucocorticoid-induced kinase 1 (SGK1).
This compound: A Potent mTOR Inhibitor
This compound is a synthetic, ATP-competitive inhibitor of mTOR.[4][5] It targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[5] This dual inhibition leads to a more complete blockade of the mTOR signaling pathway compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Reference |
| mTOR IC50 | 5 nM | [4][5] |
| PI3Kα IC50 | 1.89 µM | [5] |
| PI3Kγ IC50 | 7.37 µM | [5] |
| Table 1: In vitro inhibitory activity of this compound against mTOR and PI3K isoforms. |
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-361 | 0.28 | [4] |
| MDA-MB-231 | Not specified | [4] |
| MDA-MB-468 | Not specified | [4] |
| LNCaP | Not specified | [4] |
| A498 | Not specified | [4] |
| HCT116 | 2.3 | [4] |
| K562 | >3.2 | |
| K562/Adr200 | >3.2 | |
| K562/Adr500 | >3.2 | |
| G-415 | ~1 (significant reduction at 24h) | [5] |
| TGBC-2TKB | ~1 (significant reduction at 24h) | [5] |
| Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. |
Visualizing the mTOR Signaling Pathway and this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the core mTOR signaling pathway and the points of inhibition by this compound.
Caption: The mTOR signaling pathway, highlighting the central roles of mTORC1 and mTORC2 and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
mTOR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of mTOR.
Materials:
-
HEK293 cells for immunoprecipitation of mTORC1 and mTORC2
-
Lysis buffer (e.g., CHAPS-based buffer)
-
Antibodies for mTOR, Raptor (for mTORC1), and Rictor (for mTORC2)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant inactive S6K1 and Akt as substrates
-
ATP
-
This compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse HEK293 cells and perform immunoprecipitation for mTORC1 (using anti-Raptor antibody) and mTORC2 (using anti-Rictor antibody).
-
Wash the immunoprecipitates extensively to remove contaminants.
-
Resuspend the beads in kinase assay buffer.
-
Add recombinant S6K1 (for mTORC1) or Akt (for mTORC2) to the respective immunoprecipitates.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of S6K1 (at Threonine 389) and Akt (at Serine 473) by Western blotting using phospho-specific antibodies.
Western Blotting for Phosphorylated Proteins
This protocol is used to assess the in-cell inhibition of mTOR signaling by this compound.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-S6K1, total S6K1, phospho-Akt, total Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability (MTS) Assay
This assay measures the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well.[4]
-
Incubate at 37°C for 1-4 hours, allowing viable cells to convert the MTS to a formazan product.[4]
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
ABCB1 ATPase Activity Assay
This assay determines if this compound is a substrate or inhibitor of the ABCB1 drug transporter.
Materials:
-
Membrane vesicles from cells overexpressing human ABCB1
-
Assay buffer
-
This compound
-
Known ABCB1 substrate (e.g., verapamil) as a positive control
-
ATP
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Pre-incubate the ABCB1-containing membrane vesicles with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released.
-
An increase in ATPase activity suggests that this compound is a substrate of ABCB1, while a decrease indicates inhibition.
Caption: A typical experimental workflow for characterizing the activity of this compound.
Conclusion
This compound is a potent dual mTORC1 and mTORC2 inhibitor with significant anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, directly targeting the ATP-binding site of mTOR, provides a comprehensive blockade of the mTOR signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other mTOR inhibitors. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
Wye-354: A Technical Guide to its Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wye-354 is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival. This document provides a comprehensive technical overview of the downstream effects of this compound, focusing on its mechanism of action, impact on key signaling pathways, and its induction of autophagy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound exerts its effects primarily through the direct inhibition of mTOR kinase activity. It acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR and thereby blocking the functions of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition distinguishes it from first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.[2]
Kinase Inhibitory Profile
This compound demonstrates high potency and selectivity for mTOR over other kinases, particularly within the phosphoinositide 3-kinase (PI3K) family.[3][4]
| Target | IC50 | Reference |
| mTOR | 5 nM | [3][5] |
| PI3Kα | 1.89 µM | [5][6] |
| PI3Kγ | 7.37 µM | [5][6] |
Downstream Signaling Pathways
The inhibition of mTORC1 and mTORC2 by this compound leads to the modulation of several critical downstream signaling pathways that govern cellular processes.
Inhibition of mTORC1 Signaling
This compound effectively blocks mTORC1 signaling, leading to the dephosphorylation of its key downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][7] This inhibition disrupts protein synthesis and cell growth.
Figure 1: this compound Inhibition of the mTORC1 Signaling Pathway.
Inhibition of mTORC2 Signaling
A key feature of this compound is its ability to inhibit mTORC2, which is less sensitive to rapamycin. This leads to the reduced phosphorylation of Akt at serine 473 (S473), a critical step for full Akt activation.[3][8] However, this compound does not significantly affect the phosphorylation of Akt at threonine 308 (T308), which is primarily mediated by PDK1.[3][8]
Figure 2: this compound Inhibition of the mTORC2 Signaling Pathway.
Cellular Effects of this compound
The dual inhibition of mTORC1 and mTORC2 by this compound results in several significant downstream cellular effects.
Induction of Autophagy
By inhibiting mTORC1, a negative regulator of autophagy, this compound induces this cellular catabolic process.[5][9] Autophagy can have both pro-survival and pro-death roles depending on the cellular context. In some cancer cells, the induction of autophagy by this compound can be a resistance mechanism, and combining this compound with autophagy inhibitors can enhance its anti-cancer activity.[10]
Figure 3: this compound Induction of Autophagy via mTORC1 Inhibition.
Cell Cycle Arrest and Apoptosis
This compound has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[3] This is accompanied by the activation of caspases.[3]
Anti-proliferative Activity
This compound exhibits potent anti-proliferative effects across a range of tumor cell lines.
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-361 | 0.28 | [3] |
| MDA-MB-231 | >10 | [3] |
| MDA-MB-468 | 2.3 | [3] |
| LNCaP | 0.8 | [3] |
| A498 | 1.1 | [3] |
| HCT116 | 1.3 | [3] |
Experimental Protocols
Cell Viability Assay (MTS)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1,000 to 3,000 cells per well and allow them to attach for 24 hours.[3]
-
Treat cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plates for 24, 48, or 72 hours.[5]
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Western Blot Analysis
Objective: To assess the phosphorylation status of mTOR pathway proteins.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, 4E-BP1
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 18 hours).[2]
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
Figure 4: General Workflow for Western Blot Analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)
-
Tumor cells (e.g., G-415, TGBC2TKB, or PC3MM2)
-
This compound
-
Vehicle for in vivo administration (e.g., 5% ethanol, 5% polysorbate 80, 5% polyethylene glycol-400)[11]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flanks of the mice.[5][12]
-
Allow tumors to reach a palpable size (e.g., 100 mm³).[5][12]
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups daily or as per the experimental design.[5][11]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a potent dual mTORC1 and mTORC2 inhibitor with significant downstream effects on key cellular processes including protein synthesis, cell survival, autophagy, and cell cycle progression. Its ability to inhibit both mTOR complexes provides a more comprehensive blockade of the mTOR signaling network compared to first-generation inhibitors. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound in various disease models.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. mTOR Kinase Inhibitor II, this compound | 1062169-56-5 | MSB16956 [biosynth.com]
- 10. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
Wye-354: A Comprehensive Technical Guide to its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-354 is a potent and selective, ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] This synthetic, pyrimidine-based compound has demonstrated significant anti-cancer activity in various preclinical models by dually targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This technical guide provides an in-depth analysis of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
Primary Cellular Target: mTOR Kinase
The primary cellular target of this compound is the kinase domain of mTOR.[4][5] this compound acts as an ATP-competitive inhibitor, meaning it binds to the same site as ATP, thereby preventing the phosphorylation of downstream mTOR substrates.[1][6] This inhibition is highly potent, with a reported IC50 value of 5 nM for the mTOR enzyme.[1][6][7]
Quantitative Data: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| mTOR | Recombinant mTOR enzyme assay (DELFIA) | 5 nM | [7] |
| PI3Kα | Kinase Assay | 1.89 µM | [6][7] |
| PI3Kγ | Kinase Assay | 7.37 µM | [6][7] |
Table 1: Summary of in vitro inhibitory activity of this compound against mTOR and related kinases. The data demonstrates the high selectivity of this compound for mTOR over PI3K isoforms.
The selectivity of this compound for mTOR is over 100-fold greater than for PI3Kα and over 500-fold greater than for PI3Kγ, highlighting its specificity as an mTOR inhibitor.[1]
Inhibition of mTORC1 and mTORC2
This compound effectively inhibits both mTORC1 and mTORC2.[1][6][7] This dual inhibition is a key feature that distinguishes it from first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.[8] The inhibition of both complexes leads to a more comprehensive blockade of the mTOR signaling pathway.
-
mTORC1 Inhibition: this compound blocks the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1) at threonine 389 (T389) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9][10] This leads to the suppression of protein synthesis and cell growth.[9][10]
-
mTORC2 Inhibition: this compound also inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), a critical step for full Akt activation.[1][3] However, it does not significantly affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[1][3]
Cellular Effects and Signaling Pathways
The inhibition of mTOR by this compound triggers a cascade of downstream cellular effects, including the induction of autophagy and G1 cell cycle arrest, ultimately leading to apoptosis in cancer cells.[1][7]
mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling and promoting autophagy and apoptosis.
Secondary Target: ABCB1 Transporter
In addition to its primary target, mTOR, this compound has been identified as a substrate and inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein or multidrug resistance protein 1 (MDR1).[4][11] This transporter is a key player in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[4][5]
This compound has been shown to restore sensitivity to drugs like Adriamycin in multidrug-resistant acute myeloid leukemia (AML) cell lines.[4][11] It achieves this by competitively inhibiting the ABCB1-mediated efflux of these drugs, leading to their intracellular accumulation.[4][11] this compound also stimulates the ATPase activity of ABCB1, which is characteristic of ABCB1 substrates.[4]
Experimental Workflow for Assessing ABCB1 Inhibition
Caption: Workflow to evaluate this compound's effect on ABCB1-mediated multidrug resistance.
Detailed Experimental Protocols
In Vitro mTOR Kinase Assay (DELFIA)
This assay is used to determine the IC50 of this compound against the mTOR enzyme.[1]
-
Assay Setup: The assay is performed in 96-well plates.[1]
-
Reaction Mixture: Each well contains 6 nM of Flag-tagged truncated human mTOR (amino acids 1360-2549), 1 µM of His6-tagged S6K1 as the substrate, and 100 µM ATP in a total volume of 25 µL.[1]
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells.
-
Incubation: The reaction is incubated for 2 hours at room temperature.[1]
-
Detection: The level of phosphorylated S6K1 at Threonine 389 is detected using a Europium-labeled phospho-p70S6K (T389) antibody through Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA).[1]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1][7]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000 to 3,000 cells per well and allowed to adhere for 24 hours.[1]
-
Treatment: Cells are treated with increasing concentrations of this compound or DMSO as a vehicle control.[1][7]
-
Incubation: The plates are incubated for 72 hours.[1]
-
MTS Reagent Addition: MTS reagent (e.g., from a CellTiter 96 AQueous One Solution Cell Proliferation Assay kit) is added to each well.[1]
-
Incubation: The plates are incubated for a period of time to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The effect of each treatment is calculated as a percentage of the control growth, and IC50 values are determined from the dose-response curves.[1]
Western Blot Analysis for mTOR Signaling
This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.[5][9]
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt. An antibody against a housekeeping protein like β-actin is used as a loading control.[5]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands can be quantified using image analysis software to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent and highly selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2. Its ability to comprehensively block the mTOR signaling pathway results in significant anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, its secondary activity as an inhibitor of the ABCB1 transporter presents a promising strategy for overcoming multidrug resistance in cancer therapy. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanism of action of this compound and similar mTOR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mTOR Kinase Inhibitor II, this compound | 1062169-56-5 | MSB16956 [biosynth.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Wye-354 in Autophagy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Wye-354, a potent, ATP-competitive, and cell-permeable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. Its primary role as a robust inducer of autophagy is detailed through an examination of its mechanism of action, the relevant signaling pathways, and quantitative data from key experiments. This guide also includes detailed experimental protocols and visual diagrams to facilitate the application of this compound as a tool in autophagy research and therapeutic development.
Introduction to this compound and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cytosolic components, playing a critical role in maintaining cellular homeostasis.[1][2] This catabolic pathway is tightly regulated by nutrient-sensing signaling networks, chief among them being the mTOR kinase.[1][3] mTOR, existing in two distinct complexes (mTORC1 and mTORC2), acts as a master negative regulator of autophagy.[3][4] Under nutrient-rich conditions, active mTORC1 suppresses the initiation of autophagy.[5][6]
This compound is a synthetic, ATP-competitive mTOR kinase inhibitor that, unlike allosteric inhibitors like rapamycin, targets the kinase domain directly.[7] This allows it to effectively inhibit both mTORC1 and mTORC2, leading to a more profound and complete suppression of mTOR signaling.[7][8][9] Consequently, this compound is a potent inducer of autophagy and serves as an invaluable chemical probe for studying this pathway.[5][8][10]
Mechanism of Action
Dual Inhibition of mTORC1 and mTORC2
This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR in an ATP-competitive manner. It potently inhibits both mTORC1 and mTORC2 complexes.[8][11] This dual inhibition is a key differentiator from rapamycin and its analogs, which primarily inhibit mTORC1.[9] The inhibition of mTORC2 by this compound is evidenced by the reduced phosphorylation of its downstream substrate, AKT at serine 473 (S473).[12] The inhibition of mTORC1 is observed through the dephosphorylation of its canonical substrates, P70S6K and 4E-BP1.[7]
Signaling Pathways in Autophagy Induction
This compound triggers autophagy through at least two primary, interconnected mTORC1-dependent signaling pathways: the activation of the ULK1 initiation complex and the nuclear translocation of the transcription factor TFEB.
ULK1 Complex Activation: In mammalian cells, the initiation of autophagy is controlled by the ULK1 kinase complex.[5][6] Under normal conditions, a nutrient-activated mTORC1 phosphorylates and inactivates ULK1, preventing the start of the autophagy process.[5] By potently inhibiting mTORC1, this compound prevents the inhibitory phosphorylation of ULK1.[5] This allows ULK1 to become active and phosphorylate downstream autophagy-related (ATG) proteins, thereby initiating the formation of the phagophore, the precursor to the autophagosome.[5][6]
TFEB-Mediated Lysosomal Biogenesis: Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and the expression of autophagy-related genes.[13][14] TFEB's activity is directly regulated by mTORC1, which phosphorylates TFEB, causing it to be sequestered in the cytoplasm.[15] Inhibition of mTORC1 by this compound leads to the dephosphorylation of TFEB.[16] Dephosphorylated TFEB then translocates to the nucleus, where it binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of its target genes.[13] This transcriptional program enhances the cell's degradative capacity by increasing the number of lysosomes and the machinery required for autophagosome formation and fusion.[14]
Quantitative Data
The activity of this compound has been quantified across various biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 | Assay Type | Reference |
| mTOR | 5 nM | Recombinant mTOR enzyme assay (DELFIA) | [8] |
| mTOR | 4.3 nM | Kinase Assay | [17] |
| PI3Kα | 1.89 µM | Kinase Assay | [8] |
| PI3Kγ | 7.37 µM | Kinase Assay | [8] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| G-415, TGBC-2TKB | ≥ 1 µM | 24, 48, 72 hours | Significant reduction in cell viability (P<0.001) | [8][9] |
| G-415 | 100 nM | 24, 48, 72 hours | No significant decrease | [9] |
| TGBC-2TKB | 100 nM | 72 hours | Decrease in cell viability | [9] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Reduction in Avg. Tumor Size | Reduction in Avg. Tumor Weight | Reference |
| G-415 | 50 mg/kg this compound (i.p., daily for 5 days) | 68.6% (P<0.01) | 82.9% (P<0.01) | [8][9] |
| TGBC-2TKB | 50 mg/kg this compound (i.p., daily for 5 days) | 52.4% (P<0.01) | 45.5% (ns) | [8][9] |
Key Experimental Protocols
Western Blot for mTOR Signaling Inhibition
This protocol is used to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, G-415) to achieve 70-80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for the desired time (e.g., 18 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: p-P70S6K (T389), total P70S6K, p-4E-BP1 (T37/46), p-AKT (S473), total AKT, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Autophagy Flux Assay via LC3-II Turnover
This assay quantifies the rate of autophagy by measuring the degradation of LC3-II, which is dependent on lysosomal activity.[18]
-
Cell Culture and Treatment: Plate cells and prepare four treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (e.g., 1 µM)
-
Lysosomal Inhibitor (e.g., 50 nM Bafilomycin A1)
-
This compound + Lysosomal Inhibitor
-
-
Treatment Protocol: Treat cells with this compound for a desired period (e.g., 6-24 hours). For the final 2-4 hours of the experiment, add the lysosomal inhibitor to the appropriate wells.
-
Sample Preparation and Western Blot: Lyse the cells and perform a Western blot as described in Protocol 4.1, using a primary antibody against LC3.
-
Data Analysis: The conversion of cytosolic LC3-I to lipidated, membrane-bound LC3-II will be visible as two bands. Autophagic flux is determined by comparing the amount of LC3-II in the this compound-treated sample with the sample treated with both this compound and the lysosomal inhibitor. A significant accumulation of LC3-II in the co-treated sample indicates robust autophagic flux.
TFEB Nuclear Translocation via Immunofluorescence
This protocol visualizes the movement of TFEB from the cytoplasm to the nucleus upon mTOR inhibition.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for 4-8 hours.
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against TFEB overnight at 4°C.
-
Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips onto slides and image using a fluorescence microscope. Quantify the percentage of cells showing predominantly nuclear TFEB localization.
Mandatory Visualizations
Caption: this compound dual inhibition of mTORC1 and mTORC2 signaling.
Caption: this compound induces autophagy by relieving mTORC1-mediated inhibition of ULK1.
Caption: this compound promotes TFEB nuclear translocation and gene expression.
Caption: Experimental workflow for the LC3-II turnover (autophagy flux) assay.
Applications and Conclusion
This compound is a powerful pharmacological tool for the study of autophagy. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 allows for the robust induction of the autophagic process, facilitating investigations into its complex regulatory mechanisms. In the context of drug development, particularly in oncology, this compound has been studied for its anti-proliferative and pro-apoptotic effects.[10] Interestingly, the induction of autophagy by this compound can sometimes act as a pro-survival mechanism in cancer cells.[10] Studies have shown that co-administration of an autophagy inhibitor, such as 3-methyladenine (3-MA) or bafilomycin A1, can significantly sensitize colon cancer cells to this compound, enhancing its anti-tumor activity both in vitro and in vivo.[10]
References
- 1. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative visualization of autophagy induction by mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oscillation of Autophagy Induction under Cellular Stress and What Lies behind It, a Systems Biology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. TFEB; Beyond Its Role as an Autophagy and Lysosomes Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. embopress.org [embopress.org]
- 17. adooq.com [adooq.com]
- 18. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
Wye-354: A Technical Guide to Its Pro-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mTOR inhibitor Wye-354 and its role in inducing apoptosis, particularly in the context of cancer research and drug development. This document details the core mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition and Beyond
This compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2] With an IC50 of approximately 5 nM for mTOR, this compound effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a cascade of downstream effects that culminate in apoptosis.[2][3]
The dual inhibition of mTORC1 and mTORC2 by this compound is crucial to its pro-apoptotic activity. Inhibition of mTORC1 disrupts the phosphorylation of key substrates like S6 ribosomal protein (S6K) and 4E-BP1, leading to the suppression of protein synthesis and cell cycle arrest.[2][4] Simultaneously, inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473), a critical step in a major cell survival pathway.[1][2] This multifaceted approach ensures a robust blockade of pro-survival signals, thereby tipping the cellular balance towards apoptosis.
A significant aspect of this compound's mechanism is its ability to induce apoptosis in conjunction with cell cycle arrest, typically at the G1 or G2/M phase, depending on the cell type.[1][2] This is often accompanied by the activation of caspases, the executive enzymes of apoptosis.[2]
Furthermore, this compound has demonstrated the ability to induce autophagy.[3][5] While autophagy can sometimes act as a survival mechanism, its inhibition has been shown to sensitize cancer cells to this compound-induced apoptosis, suggesting a complex interplay between these two cellular processes.[5]
A pivotal finding is the role of this compound in overcoming multidrug resistance (MDR) in cancer cells.[1][6] This is primarily achieved through the inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key player in drug efflux.[1][6] By competitively inhibiting ABCB1, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy and promoting apoptosis.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-361 | Breast Cancer | 0.28 | [2] |
| LNCaP | Prostate Cancer | 0.355 | [2] |
| MDA-MB-231 | Breast Cancer | ~1.0 | [2] |
| HCT116 | Colon Cancer | ~1.0 | [2] |
| A498 | Kidney Cancer | ~2.0 | [2] |
| MDA-MB-468 | Breast Cancer | 2.3 | [2] |
| K562 | Chronic Myelogenous Leukemia | >3.2 | [1] |
| K562/Adr200 | Adriamycin-resistant CML | >3.2 | [1] |
| K562/Adr500 | Adriamycin-resistant CML | >3.2 | [1] |
Table 2: Effect of this compound on Adriamycin (Adr) IC50 in Resistant Cell Lines
| Cell Line | Treatment | Adr IC50 (µM) | Fold Change | Reference |
| K562/Adr200 | Adr alone | 2.5 ± 0.3 | - | [1] |
| Adr + 1 µM this compound | 1.3 ± 0.2 | 1.92 | [1] | |
| K562/Adr500 | Adr alone | 4.6 ± 0.7 | - | [1] |
| Adr + 1 µM this compound | 1.7 ± 0.3 | 2.71 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate IC50 values.
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and incubate for 24 hours.[2]
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.[1]
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Treat cells with the desired concentrations of this compound for 48 hours.[7]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cells with this compound for 72 hours.[8]
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of mTOR Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Treat cells with this compound for the desired time points (e.g., 18 hours).[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), mTOR, phospho-Akt (Ser473), Akt, phospho-S6K (Thr389), S6K, phospho-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's dual inhibition of mTORC1 and mTORC2, leading to apoptosis.
Caption: this compound reverses multidrug resistance by inhibiting the ABCB1 transporter.
Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.
References
- 1. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Wye-354 in Cancer Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Wye-354 is a potent, cell-permeable, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1] Unlike first-generation allosteric inhibitors like rapamycin (rapalogs), which primarily target mTOR Complex 1 (mTORC1), this compound is a dual inhibitor, effectively repressing both mTORC1 and mTORC2.[2][3] This dual-inhibition profile overcomes some of the limitations of rapalogs, such as the compensatory activation of Akt signaling via a negative feedback loop.[2] Preclinical studies have demonstrated its anticancer activity in various cell lines and xenograft models.[3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on signaling pathways, preclinical efficacy, and relevant experimental methodologies. A notable aspect of this compound's pharmacology is its interaction with the ABCB1 transporter, which has significant implications for its application in multidrug-resistant cancers.[2][4]
Mechanism of Action and Signaling Pathway
This compound exerts its function by targeting the kinase domain of the mTOR protein, a central regulator of cell growth, proliferation, metabolism, and survival.[2] mTOR operates within two distinct multiprotein complexes, mTORC1 and mTORC2, which have different subunit compositions and downstream targets.[5][6]
-
mTORC1: Comprises mTOR, Raptor, and GβL. It is sensitive to nutrients and growth factors and controls protein synthesis and cell growth by phosphorylating key targets like p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7]
-
mTORC2: Comprises mTOR, Rictor, mSin1, and GβL.[5][8] It is a crucial activator of Akt (also known as Protein Kinase B) by phosphorylating it at the Serine 473 (S473) residue, which is required for its full activation.[6][9] mTORC2 also regulates other members of the AGC kinase family, including SGK1 and PKCα, thereby controlling cell survival and cytoskeletal organization.[6]
By inhibiting the ATP-binding site in the mTOR kinase domain, this compound effectively blocks the catalytic activity of both complexes.[1] This leads to the simultaneous suppression of mTORC1-mediated protein synthesis and mTORC2-driven Akt activation, providing a more comprehensive blockade of the PI3K/Akt/mTOR pathway compared to mTORC1-specific inhibitors.[7]
Signaling Pathway Diagram
The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/Akt signaling cascade and the inhibitory action of this compound.
Preclinical Efficacy: Quantitative Data
This compound has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models. The data below summarizes its inhibitory concentrations and efficacy in various cancer types.
Table 1: In Vitro Activity of this compound
| Target / Cell Line | Cancer Type | Assay Type | Endpoint | Result | Reference(s) |
| Recombinant mTOR | N/A | Kinase Assay | IC50 | 5 nM | [1] |
| PI3Kα | N/A | Kinase Assay | IC50 | 1.89 µM | [1] |
| PI3Kγ | N/A | Kinase Assay | IC50 | 7.37 µM | [1] |
| G-415, TGBC-2TKB | Gallbladder Cancer | MTS Viability Assay | Cell Viability | Significant reduction at ≥1 µM (24h) | [1][7] |
| K562/Adr200 | Adriamycin-Resistant AML | Viability Assay | IC50 | >3.2 µM | [2] |
| K562/Adr500 | Adriamycin-Resistant AML | Viability Assay | IC50 | >3.2 µM | [2] |
| K562/Adr200 (+ 1 µM this compound) | Adriamycin-Resistant AML | Viability Assay | Adriamycin IC50 | Decrease from 2.5 µM to 1.3 µM | [2] |
| K562/Adr500 (+ 1 µM this compound) | Adriamycin-Resistant AML | Viability Assay | Adriamycin IC50 | Decrease from 4.6 µM to 1.7 µM | [2] |
IC50: The half-maximal inhibitory concentration. AML: Acute Myeloid Leukemia.
Table 2: In Vivo Activity of this compound
| Cancer Model | Treatment Protocol | Endpoint | Result | Reference(s) |
| G-415 Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Size Reduction | 68.6% | [1][7] |
| G-415 Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Weight Reduction | 82.9% | [1][7] |
| TGBC-2TKB Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Size Reduction | 52.4% | [1][7] |
| TGBC-2TKB Xenograft (NOD-SCID mice) | 50 mg/kg, i.p., daily for 5 days | Tumor Weight Reduction | 45.5% | [7] |
i.p.: Intraperitoneal injection.
Role in Modulating Multidrug Resistance (MDR)
A critical aspect of this compound's profile is its interaction with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein.[2] The overexpression of ABCB1 is a major mechanism of multidrug resistance in cancer.
Studies have shown that this compound is a substrate of the ABCB1 transporter.[2][4] This implies that its efficacy may be diminished in cancer cells with high ABCB1 expression, as the drug would be actively effluxed from the cell.[4] Paradoxically, this substrate relationship also allows this compound to act as a competitive inhibitor of the ABCB1 pump.[2] By competing with other chemotherapeutic agents (e.g., Adriamycin, paclitaxel) for efflux, this compound can increase their intracellular accumulation and restore their cytotoxicity in resistant cells.[2][4] This was demonstrated in Adriamycin-resistant AML cells, where sub-cytotoxic concentrations of this compound significantly lowered the IC50 of Adriamycin.[2] This dual role suggests that this compound could be a candidate for combination therapies aimed at overcoming ABCB1-mediated MDR.[2]
Key Experimental Methodologies
The evaluation of this compound's anticancer effects involves a standard set of in vitro and in vivo assays.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the preclinical assessment of this compound.
Protocol: Cell Viability (MTS/MTT Assay)
This protocol provides a general method for determining the effect of this compound on cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, 72 hours).[7]
-
Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[4] Incubate for 1-4 hours. For MTT, a solubilization step (e.g., adding DMSO) is required.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Protocol: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of mTOR pathway proteins.
-
Cell Treatment and Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 18 hours).[7] Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt S473, total Akt, phospho-p70S6K, total p70S6K, β-actin) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.
Conclusion and Future Directions
This compound is a potent dual mTORC1/mTORC2 inhibitor with demonstrated preclinical antitumor activity. Its ability to comprehensively shut down the PI3K/Akt/mTOR pathway represents a significant advantage over first-generation mTOR inhibitors. Furthermore, its complex interaction with the ABCB1 transporter presents both a challenge and an opportunity; while its efficacy may be limited in MDR tumors, its potential as a chemosensitizing agent in combination therapies warrants further investigation.[2] Future research should focus on validating its efficacy in a broader range of cancer models, exploring rational combination strategies, and establishing a therapeutic window in clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between mTORC2 core subunits Rictor and mSin1 dictate selective and context-dependent phosphorylation of substrate kinases SGK1 and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rictor/mTORC2 Is Essential for Maintaining a Balance Between β-Cell Proliferation and Cell Size - PMC [pmc.ncbi.nlm.nih.gov]
Wye-354: A Dual-Action Investigator's Guide for Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Wye-354, a potent and selective ATP-competitive mTOR inhibitor, and its significant role in multidrug resistance (MDR) studies. This compound's unique dual-action mechanism, targeting both the mTOR signaling pathway and the ABCB1 transporter, makes it a compelling agent for researchers investigating strategies to overcome chemotherapy resistance in cancer. This document outlines the core mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved in this compound research.
Core Concepts: The Dual Threat of this compound Against Drug Resistance
This compound is a synthetic mTOR kinase inhibitor that effectively suppresses both mTORC1 and mTORC2 complexes, crucial regulators of cell growth, proliferation, and survival.[1] Beyond its primary mTOR inhibitory function, this compound has been demonstrated to interact directly with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2] This transporter is a key player in MDR, actively effluxing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound's interaction with ABCB1 is multifaceted. It acts as a competitive inhibitor of ABCB1-mediated efflux, effectively competing with other anticancer drugs for transport out of the cell.[1][2][3] This competitive action leads to an increased intracellular accumulation of co-administered chemotherapeutic agents, thereby restoring their cytotoxicity in resistant cells.[1][2][3] Concurrently, this compound is also a substrate of the ABCB1 pump, meaning it is also transported by ABCB1.[1][2][4] This dual role as both inhibitor and substrate is a critical consideration in experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in the context of multidrug resistance.
Table 1: Cytotoxicity of this compound in Parental and Multidrug-Resistant Cell Lines
| Cell Line | Description | This compound IC50 (µM) |
| K562 | Parental, drug-sensitive | Data not consistently reported |
| K562/Adr200 | Adriamycin-resistant, ABCB1 overexpression | >10 |
| K562/Adr500 | Adriamycin-resistant, higher ABCB1 overexpression | >10 |
| KB-3-1 | Parental, drug-sensitive | Not specified |
| KB-C2 | Drug-resistant, ABCB1 overexpression | Significantly higher than parental |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Reversal of Adriamycin Resistance by this compound
| Cell Line | Treatment | Adriamycin IC50 (µM) | Fold Reversal |
| K562/Adr200 | Adriamycin alone | 2.5 ± 0.3 | - |
| Adriamycin + 1 µM this compound | 1.3 ± 0.2 | 1.9 | |
| K562/Adr500 | Adriamycin alone | 4.6 ± 0.7 | - |
| Adriamycin + 1 µM this compound | 1.7 ± 0.3 | 2.7 |
Fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the reversal agent.[1]
Table 3: Effect of this compound on ABCB1 Transporter Function
| Experiment | Cell Line | This compound Concentration (µM) | Observation |
| Rhodamine 6G Efflux | K562/Adr200 | 1 | 7.64% increase in R6G retention |
| 5 | 27.51% increase in R6G retention | ||
| 10 | 56.54% increase in R6G retention | ||
| ABCB1 ATPase Activity | Recombinant hABCB1 | 50 | 3.45-fold increase in basal activity |
Rhodamine 6G is a fluorescent substrate of ABCB1; increased retention indicates inhibition of efflux.[1] Increased ATPase activity is characteristic of substrates that stimulate the transporter's function.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.
Experimental Workflow: Investigating this compound's Effect on MDR
Caption: Workflow for assessing this compound's impact on multidrug resistance.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of this compound and its effect on the cytotoxicity of other chemotherapeutic agents in both sensitive and resistant cell lines.
-
Materials:
-
Parental and ABCB1-overexpressing cancer cell lines (e.g., K562 and K562/Adr)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, chemotherapeutic agent (e.g., Adriamycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium.
-
For combination studies, add this compound at a fixed, sub-toxic concentration along with serial dilutions of the chemotherapeutic agent.
-
Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of this compound to determine if it is a substrate.
-
Materials:
-
Recombinant human ABCB1 membranes
-
Assay buffer (e.g., 50 mM MOPS, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 1 mM EGTA, 0.1 M sucrose)
-
This compound
-
Verapamil (positive control)
-
ATP
-
Reagent to detect inorganic phosphate (e.g., P-glyco-green)
-
-
Procedure:
-
Prepare serial dilutions of this compound and verapamil in assay buffer.
-
In a 96-well plate, add the ABCB1 membranes to each well.
-
Add the different concentrations of this compound or verapamil to the wells. Include a no-drug control for basal activity.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-40 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a detection reagent according to the manufacturer's instructions.
-
The ATPase activity is proportional to the amount of phosphate released.
-
3. Rhodamine 6G Efflux Assay
This assay assesses the ability of this compound to inhibit the efflux of a known ABCB1 substrate, Rhodamine 6G.
-
Materials:
-
Parental and ABCB1-overexpressing cells
-
Rhodamine 6G
-
This compound
-
Verapamil (positive control)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in serum-free medium.
-
Incubate the cells with Rhodamine 6G (e.g., 5 µM) for 30-60 minutes at 37°C to allow for dye loading.
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh medium containing different concentrations of this compound, verapamil, or no inhibitor.
-
Incubate at 37°C for 1-2 hours to allow for efflux.
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 6G by flow cytometry. Increased fluorescence indicates inhibition of efflux.
-
4. Western Blot Analysis
This technique is used to determine the effect of this compound on the expression levels of ABCB1 and key proteins in the mTOR signaling pathway.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against ABCB1, p-p70S6K, total p70S6K, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression.
-
Conclusion
This compound presents a valuable tool for researchers studying multidrug resistance. Its dual mechanism of action—inhibiting the critical mTOR survival pathway while simultaneously blocking the ABCB1 efflux pump—offers a multi-pronged approach to resensitize resistant cancer cells to chemotherapy. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the role of this compound in overcoming MDR and for the development of novel combination therapies. Careful consideration of its dual role as both an ABCB1 inhibitor and substrate is paramount for accurate experimental outcomes and their clinical translation.
References
- 1. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Wye-354: A Technical Overview
Wye-354 is a potent, cell-permeable, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3] Developed as a second-generation mTOR inhibitor, this compound distinguishes itself by effectively blocking both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more comprehensive inhibition of the mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin.[4][5][6] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, key experimental findings, and protocols for researchers in drug development.
Core Mechanism of Action
This compound exerts its function by competing with ATP in the kinase domain of mTOR.[2][5] This direct inhibition prevents the phosphorylation of downstream targets, leading to a cascade of cellular effects. Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound's dual inhibition of both mTORC1 and mTORC2 allows it to block pro-survival feedback loops, such as the activation of Akt, which can limit the efficacy of mTORC1-specific inhibitors.[4][6]
The key molecular consequences of this compound activity include:
-
Inhibition of mTORC1: This leads to the dephosphorylation of its primary substrates, p70 S6 kinase (P70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][8] This action effectively halts protein synthesis and ribosome biogenesis, crucial for cell growth and proliferation.
-
Inhibition of mTORC2: By blocking mTORC2, this compound prevents the phosphorylation of Akt at serine 473 (S473).[2][9] This disrupts a key cell survival signal, leading to the induction of apoptosis and G1 cell cycle arrest.[2][10]
-
Induction of Autophagy: mTORC1 is a negative regulator of autophagy. By inhibiting mTORC1, this compound induces autophagy, a cellular process for degrading and recycling cellular components.[1][11] This process is mediated by the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[12][13] Inhibition of mTOR leads to the dephosphorylation and nuclear translocation of TFEB, where it activates the expression of autophagy-related genes.[13][14]
-
Overcoming Multidrug Resistance: this compound has been identified as a substrate and competitive inhibitor of the ABCB1 transporter (P-glycoprotein), a key factor in multidrug resistance (MDR) in cancer cells.[4][5][15] By competing with other chemotherapeutic drugs for efflux by the ABCB1 pump, this compound can increase their intracellular concentration and restore sensitivity in resistant cells.[5][15]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity vs. mTOR |
| mTOR | 5 nM[1][2] | - |
| PI3Kα | 1.89 µM[1][16] | >100-fold[2] |
| PI3Kγ | 7.37 µM[1][16] | >500-fold[2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| MDA-MB-361 | Breast Cancer | 0.28 µM[2] |
| LNCaP | Prostate Cancer | 2.3 µM[2] |
| A498 | Kidney Cancer | 2.3 µM[2] |
| HCT116 | Colon Cancer | 2.3 µM[2] |
| G-415 | Gallbladder Cancer | >1 µM (at 24h)[7] |
| TGBC-2TKB | Gallbladder Cancer | >1 µM (at 24h)[7] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Regimen | Average Tumor Size Reduction | Average Tumor Weight Reduction | Reference |
| G-415 (Gallbladder) | 50 mg/kg, i.p., daily for 5 days | 68.6% (P<0.01) | 82.9% (P<0.01) | [1][7] |
| TGBC-2TKB (Gallbladder) | 50 mg/kg, i.p., daily for 5 days | 52.4% (P<0.01) | 45.5% (ns) | [1][7] |
| PC3MM2 (Prostate, PTEN-null) | 50 mg/kg, i.p. | Effective inhibition of tumor growth | Not specified | [2][10] |
| HT-29 (Colon) | Not specified | Significant inhibition | Not specified | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments in the study of this compound.
mTOR Kinase Assay (DELFIA)
This assay measures the direct inhibition of mTOR kinase activity by this compound.
-
Reaction Setup: Assays are performed in 96-well plates in a total volume of 25 µL.[2]
-
Components: The reaction mixture contains 6 nM Flag-tagged truncated human mTOR (amino acids 1360-2549), 1 µM His6-S6K as the substrate, and 100 µM ATP.[2]
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells. For ATP competition experiments, both ATP and this compound concentrations are varied.[2]
-
Incubation: The reaction is incubated for 2 hours at room temperature.[2]
-
Detection: The assay is detected using DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), employing a Europium-labeled anti-phospho-p70S6K (T389) antibody to quantify the phosphorylation of the His6-S6K substrate.[2]
Cell Viability Assay (MTS)
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
-
Cell Plating: Cancer cell lines (e.g., G-415, TGBC-2TKB) are seeded in 96-well plates at a density of 1,000 to 3,000 cells per well and allowed to adhere for 24 hours.[2][7]
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1, 1, 5, and 10 µM) or DMSO as a vehicle control.[1][2]
-
Incubation: Plates are incubated for 24, 48, and 72 hours.[7]
-
MTS Reagent: Viable cell densities are determined by adding MTS reagent (e.g., from a CellTiter 96 kit) according to the manufacturer's protocol.[2][7]
-
Data Analysis: Absorbance is read at the appropriate wavelength. The effect of the treatment is calculated as a percentage of the control (DMSO-treated) cell growth to determine IC50 values.[2]
Western Blot Analysis
This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Treatment: Cells (e.g., G-415, TGBC-2TKB) are treated with this compound (e.g., 1 µM) for a specified time, such as 18 hours. Control cells receive an equivalent amount of DMSO.[4]
-
Protein Extraction: Cells are lysed, and protein concentrations are determined. For in vivo samples, tumor lysates are prepared from xenograft tissues.[9]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of P70S6K, 4E-BP1, and Akt (S473). An antibody against a housekeeping protein like β-actin is used for normalization.[4]
-
Detection: Blots are incubated with appropriate secondary antibodies and visualized using an enhanced chemiluminescence system.
Animal Xenograft Studies
These in vivo studies evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation: 2x10⁶ to 5x10⁶ cancer cells (e.g., G-415, TGBC2TKB, PC3MM2) are injected subcutaneously into the flanks of the mice.[1][2]
-
Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment and control groups.[1]
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection, typically at a dose of 50 mg/kg.[1][2] The treatment schedule can vary, for example, daily for 5 consecutive days.[1]
-
Monitoring and Endpoint: Tumor volume is measured regularly. Mice are sacrificed at the end of the study (e.g., 30 days after treatment initiation), and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).[1]
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's action and experimental application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. This compound - Creative Enzymes [creative-enzymes.com]
- 11. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A small-molecule drug inhibits autophagy gene expression through the central regulator TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TFEB Links Autophagy to Lysosomal Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TFEB Biology and Agonists at a Glance [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Wye-354: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the ATP-Competitive mTOR Inhibitor
This technical guide provides a detailed overview of Wye-354, a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The information is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, cell-permeable small molecule belonging to the pyrazolopyrimidine class of compounds.[1] Its chemical structure is characterized by a central pyrazolo[3,4-d]pyrimidine core, substituted with a morpholino group, a piperidine-1-carboxylate moiety, and a phenyl group bearing a methoxycarbonylamino substituent.
Chemical Name: 4-[6-[4-[(methoxycarbonyl)amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester[2] CAS Number: 1062169-56-5[2] Molecular Formula: C₂₄H₂₉N₇O₅[2] Molecular Weight: 495.5 g/mol [2]
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉N₇O₅ | [2] |
| Molecular Weight | 495.5 g/mol | [2] |
| CAS Number | 1062169-56-5 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.4 mg/mL, Water: Insoluble | [2][3] |
| SMILES | COC(=O)NC1=CC=C(C2=NC(N3CCOCC3)=C4C(N(C5CCN(C(OC)=O)CC5)N=C4)=N2)C=C1 | [2] |
| InChI | InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent and selective, ATP-competitive inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] It exerts its inhibitory effects by binding to the ATP-binding pocket of the mTOR kinase domain, thereby blocking the phosphorylation of its downstream substrates. A key feature of this compound is its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[3][4]
The inhibitory activity of this compound against mTOR and other related kinases is summarized in Table 2.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| mTOR | 5 nM | [3][5] |
| PI3Kα | 1.89 µM | [3][5] |
| PI3Kγ | 7.37 µM | [3][5] |
The dual inhibition of mTORC1 and mTORC2 by this compound leads to the dephosphorylation of key downstream effectors, including S6 Kinase (S6K) and Akt at Ser473, respectively.[4] This comprehensive inhibition of mTOR signaling results in G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines.[4]
Signaling Pathway
This compound targets the core of the mTOR signaling pathway. The following diagram illustrates the mechanism of action of this compound in the context of mTORC1 and mTORC2 signaling.
References
Wye-354: A Deep Dive into its Selectivity for mTOR over PI3K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ATP-competitive inhibitor Wye-354, with a specific focus on its selectivity for the mammalian target of rapamycin (mTOR) over phosphoinositide 3-kinases (PI3Ks). This compound has emerged as a potent and valuable tool for dissecting the intricate signaling pathways governed by these crucial cellular regulators. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis: this compound's Potency and Selectivity
This compound demonstrates potent inhibition of mTOR kinase activity with a high degree of selectivity over PI3K isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative comparison of its activity against these key enzymes.
| Target Kinase | IC50 (nM) | Selectivity over PI3Kα (fold) | Selectivity over PI3Kγ (fold) |
| mTOR | 5[1][2] | >100[1] | >500[1] |
| PI3Kα | 1,890[2] | - | - |
| PI3Kγ | 7,370[2] | - | - |
Table 1: Inhibitory potency of this compound against mTOR and PI3K isoforms. The data highlights the significant selectivity of this compound for mTOR.
Signaling Pathway Context
The PI3K/Akt/mTOR signaling network is a central regulator of cell growth, proliferation, survival, and metabolism. This compound's mechanism of action is best understood within this context. It directly inhibits both mTOR Complex 1 (mTORC1) and mTORC2, leading to the dephosphorylation of their respective downstream effectors. This dual inhibition offers a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.
Figure 1: The PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.
Experimental Protocols
The determination of this compound's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those used in its characterization.
In Vitro Kinase Assays
Objective: To determine the IC50 values of this compound against purified mTOR and PI3K isoforms.
1. mTOR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate by mTOR.
Figure 2: Workflow for a typical in vitro mTOR kinase assay.
Materials:
-
Recombinant human mTOR enzyme
-
Recombinant substrate (e.g., inactive p70S6K)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-p70S6K antibody and Alexa Fluor™ 647-anti-GST antibody)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and add to the assay plate.
-
Add a solution containing the mTOR enzyme and the p70S6K substrate to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to a final concentration near the Km for mTOR.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Eu-labeled phospho-specific antibody and fluorescently labeled substrate antibody).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
2. PI3K Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction.
Figure 3: Workflow for a representative PI3K kinase assay.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kγ)
-
Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
This compound
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and add to the assay plate.
-
Add a solution containing the respective PI3K isoform and the PIP2 substrate to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by normalizing the data to controls and fitting to a dose-response curve.
Cellular Assays: Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of downstream effectors of mTOR and PI3K in a cellular context.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, U87MG) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a highly potent and selective inhibitor of mTOR with significantly weaker activity against PI3K isoforms. This selectivity profile, established through rigorous in vitro kinase assays and confirmed in cellular contexts via Western blot analysis, makes this compound an invaluable chemical probe for elucidating the distinct roles of mTOR and PI3K in various biological processes. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate pharmacology of this and other kinase inhibitors.
References
Preclinical Profile of Wye-354: A Dual mTORC1/mTORC2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Wye-354 is a potent, ATP-competitive small molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in human cancers, making mTOR an attractive therapeutic target. This compound distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting the mTOR kinase domain directly, leading to the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition results in a more comprehensive blockade of mTOR signaling, offering the potential for enhanced anti-neoplastic activity. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects through the direct, ATP-competitive inhibition of mTOR kinase activity. This leads to the suppression of both mTORC1 and mTORC2, two functionally distinct multiprotein complexes.
-
mTORC1 Inhibition: this compound blocks the phosphorylation of key mTORC1 substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these substrates leads to the inhibition of protein synthesis and cell growth.
-
mTORC2 Inhibition: A key advantage of this compound over rapamycin and its analogs (rapalogs) is its ability to inhibit mTORC2.[1] This is evidenced by the reduced phosphorylation of Akt at serine 473 (S473), a direct substrate of mTORC2, without significantly affecting the phosphorylation at threonine 308 (T308), which is mediated by PDK1.[2][3] The inhibition of Akt, a central node in cell survival signaling, contributes to the pro-apoptotic effects of this compound.
-
Induction of Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, this compound can induce this cellular self-degradation process.[4][5] While often a survival mechanism, in some contexts, the induction of autophagy can be leveraged to enhance cancer cell death.[5]
The following diagram illustrates the signaling pathway targeted by this compound.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.
Kinase Inhibitory Activity
The primary target of this compound is mTOR, with significantly less potency against related PI3K family kinases.
| Target | IC50 | Reference |
| mTOR | 5 nM | [2][4] |
| PI3Kα | 1.89 µM | [4][6] |
| PI3Kγ | 7.37 µM | [4][6] |
Anti-proliferative Activity
This compound effectively inhibits the proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-361 | Breast | 0.28 | [2] |
| MDA-MB-231 | Breast | ~1.0 | [2] |
| MDA-MB-468 | Breast | ~1.5 | [2] |
| LNCaP | Prostate | ~1.0 | [2] |
| A498 | Kidney | ~1.0 | [2] |
| HCT116 | Colon | 2.3 | [2] |
| G-415 | Gallbladder | >1.0 (at 24h) | [1] |
| TGBC-2TKB | Gallbladder | >1.0 (at 24h) | [1] |
Cellular Effects
Beyond inhibiting proliferation, this compound induces several other anti-cancer effects in vitro:
-
Cell Cycle Arrest: Induces G1 phase cell cycle arrest.[2]
-
Migration and Invasion: Significantly reduces the migration and invasion capacity of gallbladder cancer cells.[1]
-
Reversal of Multidrug Resistance (MDR): this compound has been shown to be a substrate and competitive inhibitor of the ABCB1 transporter.[7][8][9] This allows it to sensitize ABCB1-overexpressing cancer cells to conventional chemotherapeutics like Adriamycin by competing for efflux, thereby increasing intracellular drug accumulation.[8][10]
In Vivo Efficacy
Preclinical xenograft models have confirmed the anti-tumor activity of this compound in vivo.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| G-415 | Gallbladder | 50 mg/kg, i.p., daily for 5 days | 68.6% reduction in tumor size | [1][4] |
| TGBC-2TKB | Gallbladder | 50 mg/kg, i.p., daily for 5 days | 52.4% reduction in tumor size | [1][4] |
| HT-29 | Colon | Not specified | Significant inhibition | [5] |
| PC3MM2 (PTEN-null) | Prostate | 50 mg/kg, i.p. (single dose) | Inhibition of P-S6K and P-AKT(S473) for at least 6 hours | [3][11] |
Co-administration of this compound with the autophagy inhibitor 3-methyladenine (3-MA) resulted in a potentiated anti-tumor effect in a colon cancer xenograft model, suggesting a potential combination therapy strategy.[5]
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are not extensively published in the public domain. The available in vivo studies utilize intraperitoneal (i.p.) administration, which bypasses first-pass metabolism and suggests that oral bioavailability may be a consideration for clinical development.[1][3][4] No major toxicities were reported in the short-term in vivo efficacy studies cited.[1][5] Comprehensive toxicology studies, including maximum tolerated dose (MTD) and long-term safety assessments, would be required for clinical translation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro mTOR Kinase Assay (DELFIA)
This assay quantifies the kinase activity of mTOR by measuring the phosphorylation of a substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant mTOR enzyme (e.g., 6 nM Flag-TOR), the mTORC1 substrate His6-S6K (1 µM), and ATP (100 µM) in kinase buffer.[2]
-
Compound Addition: Add varying concentrations of this compound or DMSO as a vehicle control. The total reaction volume is typically 25 µL.[2]
-
Incubation: Incubate the plate at room temperature for 2 hours.[2]
-
Detection: The assay is detected using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) format. This involves capturing the phosphorylated substrate and detecting it with a Europium-labeled anti-phospho-p70S6K (T389) antibody.[2]
-
Data Analysis: The time-resolved fluorescence signal is proportional to the extent of substrate phosphorylation. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.[2]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO control.[4]
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).[1][4]
-
Reagent Addition: Add MTS reagent (e.g., from a CellTiter 96 AQueous One Solution Cell Proliferation Assay kit) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Western Blotting
This technique is used to detect and quantify the phosphorylation status of specific proteins within the mTOR signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-Akt S473, total Akt, p-p70S6K T389, total p70S6K) overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Murine Xenograft Study
This in vivo model assesses the anti-tumor efficacy of a compound on human tumors grown in immunocompromised mice.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture during the logarithmic growth phase.
-
Implantation: Subcutaneously inject 2 x 10^6 to 5 x 10^6 cells suspended in a medium like Matrigel into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID or nude mice).[4]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size, typically an average volume of 100 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Randomize mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal injection at 50 mg/kg daily for 5 days) or a vehicle control.[1][4]
-
Efficacy Monitoring: Monitor tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., 30 days post-treatment initiation), sacrifice the mice.[1][4] Excise the tumors, measure their final weight, and process them for further analysis such as Western blotting for target engagement or immunohistochemistry (IHC) for proliferation markers like Ki67.[1]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and specific dual mTORC1/mTORC2 inhibitor. It demonstrates significant anti-proliferative and pro-apoptotic activity in a variety of cancer models, both in vitro and in vivo. Its ability to inhibit both mTOR complexes represents a significant advantage over first-generation rapalogs. Furthermore, its potential to reverse multidrug resistance adds another dimension to its therapeutic utility. While further investigation into its pharmacokinetic and long-term toxicology profile is necessary, this compound stands as a promising candidate for clinical development in oncology.
References
- 1. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Wye-354 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-354 is a potent, cell-permeable, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][2] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing cell viability, analyzing cell cycle progression, and investigating its effects on the mTOR signaling pathway.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the mTOR kinase domain, preventing the phosphorylation of downstream substrates. By inhibiting both mTORC1 and mTORC2, this compound comprehensively blocks the mTOR signaling network. Inhibition of mTORC1 leads to a decrease in protein synthesis through the dephosphorylation of key targets such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC2 primarily results in the reduced phosphorylation and activation of Akt at serine 473, a critical step for its full kinase activity.[1][3][4]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| G-415 | Gallbladder Cancer | ~1 | 24 hours |
| TGBC-2TKB | Gallbladder Cancer | ~1 | 24 hours |
| K562 | Chronic Myelogenous Leukemia | >3.2 | Not Specified |
| K562/Adr200 | Adriamycin-resistant CML | >3.2 | Not Specified |
| K562/Adr500 | Adriamycin-resistant CML | >3.2 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the assay used.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Adherent Cells: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.[5]
-
Suspension Cells: Seed cells at a density of 0.5-1.0 x 10⁵ cells/mL for leukemic cell lines, and potentially higher for other suspension lines, in 100 µL of complete culture medium.[5][6]
-
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) and resume exponential growth.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells (for adherent cells) or add the diluted compound directly to the wells (for suspension cells).
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of mTOR Signaling
This protocol describes how to assess the effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of a key downstream effector, p70 S6 Kinase (p70S6K).
Materials:
-
This compound
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-p70S6K (Thr389)
-
Primary antibody: anti-total p70S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p70S6K to normalize for protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry. This compound has been shown to induce G2/M cell cycle arrest in certain cell lines.[1]
Materials:
-
This compound
-
6-well tissue culture plates
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting:
-
Adherent Cells: Trypsinize the cells, collect them, and wash with PBS.
-
Suspension Cells: Collect the cells by centrifugation and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Troubleshooting Cell Clumping in Flow Cytometry:
-
Cause: Release of DNA from dead cells.
-
Solution: Add EDTA to the FACS buffer and pass the cell suspension through a cell strainer before analysis.[9] Gentle pipetting to break up clumps can also be effective.[10]
Visualizations
mTOR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Wye-354: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro use of Wye-354, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).
This compound targets both mTOR complex 1 (mTORC1) and mTORC2, making it a valuable tool for investigating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, particularly cancer.[2]
Quantitative Data Summary
The following tables summarize the effective in vitro concentrations of this compound across various experimental setups.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Cell Line/System | Reference |
| mTOR | Kinase Assay | IC50: 5 nM | Recombinant mTOR enzyme | [3] |
| mTOR | Function Assay | IC50: 4.3 nM | HEK293 cells (expressing truncated mTOR) | [4][5] |
| PI3Kα | Kinase Assay | IC50: 1.89 µM | - | [3][6] |
| PI3Kγ | Kinase Assay | IC50: 7.37 µM | - | [3][6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Effect | Reference |
| HEK293 | mTORC1/mTORC2 Inhibition | 0.2 µM - 5 µM | Effective inhibition of both complexes | [4][7] |
| U87MG, MDA361 | mTOR Signaling & Akt Activation | 0.3 µM - 10 µM | Significant blockage | [4][7] |
| HUVEC | mTORC1/mTORC2 Signaling | 10 nM - 1 µM | Inhibition of signaling | [4][7] |
| G-415, TGBC-2TKB | Cell Viability | 0.1 µM - 10 µM | Significant reduction starting at 1 µM | [3][8] |
| K562/Adr200, K562/Adr500 | Adriamycin Sensitization | 0.2 µM, 1 µM | Increased cytotoxicity of Adriamycin | [9][10] |
Table 3: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-361 | Breast Cancer | 0.28 | [4] |
| LNCaP | Prostate Cancer | 0.355 | [3][4] |
| MDA-MB-231 | Breast Cancer | Not specified | [4] |
| MDA-MB-468 | Breast Cancer | Not specified | [4] |
| A498 | Kidney Cancer | Not specified | [4] |
| HCT116 | Colon Cancer | 2.3 | [4] |
Signaling Pathway
This compound acts as an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that forms two distinct protein complexes: mTORC1 and mTORC2.[1] By inhibiting the kinase activity of mTOR, this compound effectively blocks the signaling cascades downstream of both complexes. This leads to the dephosphorylation and inactivation of key substrates, including S6 Kinase (S6K) and 4E-BP1 downstream of mTORC1, and Akt (at serine 473) downstream of mTORC2.[4][11] This dual inhibition results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[4][12]
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
mTOR Kinase Assay
This assay measures the direct inhibitory effect of this compound on mTOR kinase activity.
Materials:
-
Recombinant Flag-tagged mTOR
-
His6-tagged S6K (substrate)
-
ATP
-
This compound
-
Assay Buffer
-
96-well plates
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) detection reagents, including a Europium-labeled anti-phospho-p70S6K (T389) antibody.[4]
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 6 nM Flag-TOR and 1 µM His6-S6K in the assay buffer.[4]
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 100 µM ATP.[4]
-
Incubate the plate for 2 hours at room temperature.[4]
-
Stop the reaction and detect the phosphorylation of His6-S6K at Threonine 389 using the DELFIA system with a Eu-labeled anti-phospho-p70S6K (T389) antibody.[4]
-
Measure the time-resolved fluorescence to quantify the extent of S6K phosphorylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cell Viability (MTS) Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 3,000 cells per well and allow them to attach for 24 hours.[4]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, and 10 µM) or DMSO as a control.[3]
-
Incubate the plates for 24, 48, or 72 hours.[3]
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.[4]
Western Blot Analysis for mTOR Signaling
This protocol is used to assess the phosphorylation status of key proteins downstream of mTORC1 and mTORC2.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) for a specified time (e.g., 18 hours).[2]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: A typical workflow for in vitro studies of this compound.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Wye-354 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-354 is a potent, cell-permeable, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It effectively blocks the signaling of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high selectivity over other kinases such as PI3Kα.[1][2] This dual inhibition makes this compound a valuable tool for studying the physiological and pathological roles of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making inhibitors like this compound critical for both basic research and drug development.
These application notes provide a detailed protocol for the preparation of a this compound stock solution, along with essential information on its chemical properties, storage, and handling.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 495.53 g/mol | [1][3] |
| CAS Number | 1062169-56-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [1] |
| IC₅₀ (mTOR) | ~5 nM | [1][2] |
| IC₅₀ (PI3Kα) | 1.89 µM | [1] |
| IC₅₀ (PI3Kγ) | 7.37 µM | [1] |
| Solubility in DMSO | ≥49.6 mg/mL | [4] |
| In Vitro Concentration | 0.1 - 10 µM (cell viability assays) | [1][5] |
| In Vivo Dosage | 50 mg/kg (mouse xenograft models) | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 1 mL × 495.53 g/mol = 4.9553 mg
-
-
Accurately weigh out approximately 4.96 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a few minutes.[4]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
For long-term storage (up to 2 years), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 year), aliquots can be stored at -20°C.[1]
-
Note on Working Solutions:
-
To prepare a working solution for cell culture experiments, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration.
-
It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell-based experiment.
This compound Inhibition of the mTOR Signaling Pathway
This compound exerts its inhibitory effects by targeting the ATP-binding site of the mTOR kinase, thereby blocking the activity of both mTORC1 and mTORC2. The diagram below illustrates the key components of the mTOR signaling pathway and the points of inhibition by this compound.
References
Wye-354 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Wye-354, a potent and selective ATP-competitive mTOR inhibitor, in various solvents. Additionally, this document outlines experimental protocols for its use in cell-based assays and provides a visual representation of its mechanism of action within the mTOR signaling pathway.
This compound: Overview and Properties
This compound is a powerful research tool for studying the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. As an ATP-competitive inhibitor, this compound targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition allows for a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.[3] this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and has been shown to reduce tumor growth in preclinical models.[4]
Chemical Properties:
-
Molecular Formula: C₂₄H₂₉N₇O₅[5]
Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | ≥49.6 mg/mL[5] | >100 mM | Clear solution can be obtained.[5] |
| 30 mg/mL[4] | ~60.5 mM | ||
| 99 mg/mL[6] | ~199.8 mM | ||
| Ethanol | 0.4 mg/mL[4] | ~0.8 mM | Sparingly soluble. |
| Insoluble[5] | Generally considered insoluble for most applications. | ||
| Water | Insoluble[5] | Not suitable for preparing aqueous stock solutions. | |
| DMF | 50 mg/mL[4] | ~100.9 mM | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] | ~1.0 mM |
Note: To achieve higher concentrations in DMSO, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath may be beneficial.[5] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[5][7]
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If necessary, gently warm the solution to 37°C or sonicate in an ultrasonic bath to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[7]
Cell Viability Assay (MTS Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5%, as higher concentrations can be toxic to cells.[8]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits both mTORC1 and mTORC2 signaling.
Experimental Workflow for this compound Cell Viability Assessment
Caption: Workflow for determining this compound's effect on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Wye-354: Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-354 is a potent, ATP-competitive, and cell-permeable inhibitor of the mammalian target of rapamycin (mTOR) kinase, with an IC50 value of 5 nM.[1][2] It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for research in oncology, cell biology, and metabolism.[1][2] Accurate and reproducible experimental outcomes depend on the proper handling, storage, and assessment of the stability of this compound in solution. These application notes provide detailed protocols for the storage and evaluation of this compound stability to ensure its integrity and activity in research applications.
Recommended Storage Conditions
Proper storage of this compound as a solid and in stock solutions is critical to maintain its shelf life and biological activity. The following table summarizes the recommended storage conditions based on supplier datasheets.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | 1 to 4 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | 1 to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 to 12 months | For shorter-term storage. | |
| 4°C | Up to 1 month | For immediate or very short-term use. | |
| In-Vivo Formulation | N/A | Use immediately | Prepare fresh on the day of use for optimal results.[2] |
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. It targets the kinase domain of mTOR, thereby blocking the functions of both mTORC1 and mTORC2.
Protocols for Stability Assessment
The following protocols provide a framework for researchers to determine the stability of this compound in their specific experimental contexts.
Experimental Workflow for Stability Assessment
The overall workflow for assessing the stability of this compound involves sample preparation, incubation under various conditions, and analysis by a stability-indicating method such as HPLC.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Other solvents as required (e.g., Ethanol, PBS, cell culture media)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.96 mg of this compound (MW: 495.53 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, vortex the solution and/or sonicate in a water bath for a few minutes until the solution is clear.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in the desired solvent (e.g., cell culture medium, PBS).
-
Note: The final concentration of DMSO in aqueous solutions should be kept low (typically <0.5%) to avoid solvent-induced effects in biological assays.
-
Use freshly prepared working solutions for experiments.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal absorbance (e.g., 254 nm or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the stability study (from Protocol 3) at each time point.
-
Integrate the peak area of this compound and any new peaks that appear, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Protocol 3: Forced Degradation and Solution Stability Study
This study is designed to evaluate the stability of this compound under various stress conditions.
Procedure:
-
Prepare a 100 µM solution of this compound from the stock solution in the desired test solvents (e.g., DMSO, 50% Acetonitrile/Water, PBS, cell culture medium).
-
Dispense aliquots of these solutions into separate vials for each condition and time point.
-
Forced Degradation (to validate the stability-indicating nature of the HPLC method):
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours (as a solid and in solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Solution Stability Study:
-
Incubate the vials at different temperatures: -20°C, 4°C, room temperature (approx. 25°C), and 40°C.
-
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly for longer-term studies), retrieve the respective vials.
-
If necessary, neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by the stability-indicating HPLC-UV method (Protocol 2).
Data Presentation and Interpretation
The results of the stability studies should be tabulated to facilitate comparison. The following are template tables for recording your experimental data.
Table 1: Stability of this compound in Various Solvents at Different Temperatures (Record % of initial this compound remaining)
| Solvent | Temperature | 24 hours | 48 hours | 72 hours | 1 week |
| DMSO | -20°C | ||||
| 4°C | |||||
| Room Temp | |||||
| PBS (pH 7.4) | 4°C | ||||
| Room Temp | |||||
| Cell Culture Medium | 37°C |
Table 2: Forced Degradation of this compound (Record % of initial this compound remaining and number of major degradation products)
| Stress Condition | % this compound Remaining | Degradation Products |
| 0.1 M HCl, 60°C, 24h | ||
| 0.1 M NaOH, 60°C, 24h | ||
| 3% H₂O₂, RT, 24h | ||
| Heat (80°C), 48h | ||
| UV Light, 24h |
Conclusion
The stability and integrity of this compound are paramount for obtaining reliable and reproducible results in research. Adherence to the recommended storage conditions is essential. For experiments requiring the use of this compound in solution for extended periods, it is highly recommended that researchers perform stability studies under their specific experimental conditions using the protocols outlined in these application notes. This will ensure the accurate interpretation of experimental data and contribute to the robustness of scientific findings.
References
Application Notes and Protocols: Western Blot Analysis of p-mTOR after Wye-354 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy levels to regulate cell growth, proliferation, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth by phosphorylating downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473). Dysregulation of the mTOR pathway is a common feature in many cancers, making it a key target for therapeutic intervention.
Wye-354 is a potent, ATP-competitive small molecule inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[2] Unlike allosteric inhibitors like rapamycin, which primarily affect mTORC1, this compound provides a more complete blockade of mTOR signaling.[1] This application note provides a detailed protocol for analyzing the phosphorylation status of mTOR and its downstream targets in response to this compound treatment using Western blotting.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of key proteins in the mTOR signaling pathway following treatment with this compound. The data is presented as the relative band intensity (normalized to a loading control, e.g., β-actin or GAPDH) and the calculated fold change in phosphorylation compared to the untreated control. Please note that these values are illustrative and will vary depending on the cell line, experimental conditions, and antibody performance.
| Target Protein | Treatment Group | Relative Band Intensity (Arbitrary Units) | Fold Change vs. Control (p-protein/total protein) |
| p-mTOR (Ser2448) | Control (DMSO) | 1.25 | 1.00 |
| This compound (1 µM) | 0.45 | 0.36 | |
| Total mTOR | Control (DMSO) | 1.30 | - |
| This compound (1 µM) | 1.28 | - | |
| p-Akt (Ser473) | Control (DMSO) | 1.10 | 1.00 |
| This compound (1 µM) | 0.22 | 0.20 | |
| Total Akt | Control (DMSO) | 1.15 | - |
| This compound (1 µM) | 1.12 | - | |
| p-p70S6K (Thr389) | Control (DMSO) | 1.40 | 1.00 |
| This compound (1 µM) | 0.15 | 0.11 | |
| Total p70S6K | Control (DMSO) | 1.35 | - |
| This compound (1 µM) | 1.38 | - | |
| β-actin | Control (DMSO) | 1.50 | - |
| This compound (1 µM) | 1.48 | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway with the inhibitory action of this compound and the general experimental workflow for the Western blot analysis.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, U87MG, or another cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 18, or 24 hours). A time-course experiment is recommended to determine the optimal treatment time.
Cell Lysis and Protein Extraction
-
Aspiration: After treatment, place the 6-well plates on ice and aspirate the medium.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to new pre-chilled tubes. Avoid disturbing the pellet.
-
Storage: Store the protein lysates at -80°C for long-term use or proceed to the next step.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Standard Curve: Use a series of known protein standards (e.g., bovine serum albumin, BSA) to generate a standard curve.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X SDS-PAGE sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended over non-fat dry milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are:
-
Phospho-mTOR (Ser2448): 1:1000
-
Total mTOR: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-p70S6K (Thr389): 1:1000
-
Total p70S6K: 1:1000
-
β-actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control. For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal.
References
Application Notes and Protocols: Visualizing the Effects of the mTOR Inhibitor Wye-354 Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-354 is a potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 5 nM.[1][2] It effectively inhibits both mTORC1 and mTORC2 complexes, making it a valuable tool for studying the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][3][4] Dysregulation of the mTOR pathway is a hallmark of many cancers, and inhibitors like this compound are crucial for both basic research and as potential therapeutic agents.[3][4][5] This document provides a detailed protocol for treating cells with this compound and subsequently performing immunofluorescence staining to visualize its effects on downstream mTOR signaling targets.
Mechanism of Action
This compound targets the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates.[3][4] Inhibition of mTORC1 by this compound leads to decreased phosphorylation of key proteins like p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[5] By also inhibiting mTORC2, this compound can affect the phosphorylation of Akt at serine 473, a key event in cell survival signaling. Immunofluorescence can be used to qualitatively and quantitatively assess the reduction in the phosphorylated forms of these downstream targets following this compound treatment.
Data Presentation
The following table summarizes typical concentrations and treatment times for this compound as reported in the literature. These values can serve as a starting point for experimental design, but optimal conditions should be determined for each cell line and experimental setup.
| Parameter | Value | Cell Line(s) | Notes | Reference |
| Concentration for Cell Viability Assays | 0.1, 1, 5, 10 µM | G-415, TGBC-2TKB | Significant reduction in viability starting at 1 µM after 24 hours. | [1] |
| Concentration for Migration Assays | 1 µM | G-415, TGBC-2TKB | Cells exposed for 12 hours. | [5] |
| Concentration for Reversal of Multidrug Resistance | 0.2, 1 µM | K562/Adr200 | Used in combination with Adriamycin for 48 hours. | [4] |
| Concentration for mTORC1/C2 Signaling Inhibition | 10 nM - 1 µM | HUVEC | Dephosphorylation of S6 ribosomal protein and Akt observed. | [2] |
| In Vivo Treatment (Mice) | 50 mg/kg | NOD-SCID mice with G-415 or TGBC2TKB xenografts | Daily intraperitoneal injection for 5 days. | [1] |
Experimental Protocols
Part 1: Cell Treatment with this compound
This protocol describes the treatment of adherent cells grown on coverslips in a 24-well plate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Sterile glass coverslips
-
24-well tissue culture plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-attached and have reached the desired confluency.
-
Prepare working solutions of this compound in complete cell culture medium at the desired concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Carefully aspirate the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).
-
After incubation, aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 500 µL of 4% paraformaldehyde to each well and incubating for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
The coverslips are now ready for immunofluorescence staining.
Part 2: Immunofluorescence Staining for mTOR Downstream Targets (e.g., Phospho-p70S6K)
This protocol is a general guideline and may require optimization for specific antibodies and cell types.
Materials:
-
Fixed cells on coverslips (from Part 1)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., rabbit anti-phospho-p70S6K) diluted in antibody dilution buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in antibody dilution buffer
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Permeabilize the fixed cells by adding 500 µL of permeabilization buffer to each well and incubating for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by adding 500 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Aspirate the blocking buffer.
-
Add the diluted primary antibody to each coverslip and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Add the diluted fluorophore-conjugated secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.
-
Wash the cells one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
Allow the mounting medium to cure, and then visualize the staining using a fluorescence microscope.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Wye-354 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Wye-354, a potent mTOR kinase inhibitor, in mouse models. The following protocols and data are based on peer-reviewed studies and are intended to guide researchers in designing their own experiments.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. This dual inhibition blocks the phosphorylation of key downstream effectors, including S6K1 and Akt at serine 473, leading to the suppression of cell proliferation and tumor growth.[1][2] this compound has demonstrated anti-tumor activity in various cancer models, including gallbladder, prostate, and glioma.[2]
Signaling Pathway of this compound
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways that promote cell proliferation and growth.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in gallbladder cancer xenograft mouse models.
Table 1: this compound Dosing Regimen in Gallbladder Cancer Xenograft Models [3][4]
| Parameter | Details |
| Mouse Strain | NOD-SCID |
| Tumor Models | G-415 and TGBC-2TKB human gallbladder cancer cell line xenografts |
| Drug | This compound |
| Dose | 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Daily |
| Duration | 5 consecutive days |
Table 2: Anti-Tumor Efficacy of this compound in Gallbladder Cancer Xenograft Models [3]
| Tumor Model | Metric | % Reduction vs. Control | p-value |
| G-415 | Average Tumor Size | 68.6% | < 0.01 |
| Tumor Weight | 82.9% | < 0.01 | |
| TGBC-2TKB | Average Tumor Size | 52.4% | < 0.01 |
| Tumor Weight | 45.5% | Not significant |
Experimental Protocols
Formulation of this compound for In Vivo Administration
For in vivo studies, this compound can be formulated as a solution suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Ethanol
-
Tween 80
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
Protocol:
-
Prepare a vehicle solution consisting of 5% ethanol, 5% Tween 80, and 5% PEG 400 in saline or PBS.[3]
-
Dissolve the this compound powder in the vehicle solution to achieve the desired final concentration for a 50 mg/kg dose. The volume of injection should be calculated based on the weight of each individual mouse (typically 100-200 µL).
-
Ensure the solution is clear and free of precipitates before administration. The formulated this compound can be stored at -20°C.[3]
In Vivo Dosing in a Gallbladder Cancer Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of this compound in a gallbladder cancer xenograft mouse model.
Procedure:
-
Cell Culture and Implantation: Culture human gallbladder cancer cell lines (e.g., G-415, TGBC-2TKB) under standard conditions.[3] Harvest the cells and resuspend them in a suitable medium (e.g., PBS). Subcutaneously inject 2-5 x 10^6 cells into the flank of NOD-SCID mice.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Treatment Initiation: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[4]
-
Drug Administration: Administer this compound (50 mg/kg) or the vehicle control via intraperitoneal injection daily for 5 consecutive days.[3][4]
-
Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice throughout the study. At the study endpoint (e.g., 30 days after the start of treatment), euthanize the mice and excise the tumors.[3] Measure the final tumor weight and volume.
-
Pharmacodynamic Analysis: Tumor tissues can be processed for further analysis, such as Western blotting, to assess the inhibition of the mTOR pathway (e.g., by measuring the phosphorylation status of S6K1 and 4E-BP1).[3]
Safety and Tolerability
In the described gallbladder cancer xenograft studies, this compound administered at 50 mg/kg daily for 5 days was reported to be well-tolerated, with no significant weight loss or other adverse effects observed in the mice.[3] However, comprehensive toxicology studies, including the determination of the maximum tolerated dose (MTD), have not been extensively reported in the public domain. Researchers should conduct appropriate safety monitoring in their studies.
Considerations for Other Mouse Models
While the primary in vivo data for this compound is derived from cancer xenograft models, its mechanism of action suggests potential therapeutic applications in other disease areas where the mTOR pathway is dysregulated. However, specific dosing regimens for non-cancer models are not well-established in the available literature. Researchers interested in exploring this compound in other models (e.g., neurological, metabolic) should consider the following:
-
Dose-Ranging Studies: It is crucial to perform initial dose-ranging studies to determine the optimal therapeutic dose and to assess the MTD in the specific mouse strain and disease model being used.
-
Pharmacokinetics: Currently, there is a lack of publicly available data on the pharmacokinetics (e.g., oral bioavailability, Cmax, tmax, AUC) of this compound in mice. Such studies would be invaluable for optimizing dosing schedules.
-
Brain Penetration: The ability of this compound to cross the blood-brain barrier is unknown. For studies involving central nervous system targets, it is essential to determine the brain-to-plasma concentration ratio of the compound.
References
- 1. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying mTOR Signaling with Wye-354
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Wye-354, a potent and specific ATP-competitive inhibitor of mTOR, for investigating the mTOR signaling pathway in various cell lines.
Introduction to this compound and mTOR Signaling
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from nutrients, growth factors, and cellular energy status to control these fundamental cellular processes.[1] Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, making it a critical target for therapeutic intervention.[1]
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] While mTORC1 is sensitive to rapamycin and its analogs (rapalogs), mTORC2 is largely insensitive to acute rapamycin treatment.[2] The development of ATP-competitive mTOR inhibitors that target the kinase domain of mTOR allows for the simultaneous inhibition of both mTORC1 and mTORC2, offering a more complete blockade of the pathway.[3][4]
This compound is a potent, ATP-competitive inhibitor of mTOR with an IC50 of 5 nM.[5][6] It effectively blocks the signaling of both mTORC1 and mTORC2, as evidenced by the dephosphorylation of their respective downstream targets, such as S6 Kinase (S6K) and Akt at serine 473 (S473).[5][7] This dual inhibitory activity makes this compound a valuable tool for elucidating the complex roles of mTOR signaling in various cellular contexts. This compound has been shown to be highly selective for mTOR over other PI3K family kinases.[4]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the mTOR kinase domain.[3][6] This direct inhibition of the catalytic activity of mTOR prevents the phosphorylation of its downstream substrates, thereby blocking signals that promote cell growth, proliferation, and survival. By targeting both mTORC1 and mTORC2, this compound can overcome the feedback activation of Akt that is often observed with rapalog-based mTORC1 inhibition.[3]
Data Presentation
This compound Inhibitory Concentrations (IC50) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Citation |
| HEK293 | Embryonic Kidney | 0.0043 | DELFIA Assay | [5][6] |
| LNCaP | Prostate Cancer | 0.355 | MTS Assay | [5][6] |
| MDA-MB-361 | Breast Cancer | 0.28 - 2.3 | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | 0.28 - 2.3 | Not Specified | [5] |
| MDA-MB-468 | Breast Cancer | 0.28 - 2.3 | Not Specified | [5] |
| A498 | Kidney Cancer | 0.28 - 2.3 | Not Specified | [5] |
| HCT116 | Colon Cancer | 0.28 - 2.3 | Not Specified | [5] |
| K562 | Leukemia | >3.2 | CellTiter-Blue Assay | [8] |
| K562/Adr200 | Leukemia (Adriamycin-resistant) | >3.2 | CellTiter-Blue Assay | [8] |
| K562/Adr500 | Leukemia (Adriamycin-resistant) | >3.2 | CellTiter-Blue Assay | [8] |
Working Concentrations and Observed Effects of this compound in Specific Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Citation |
| HEK293 | 0.2 - 5 µM | Not Specified | Effective inhibition of mTORC1 and mTORC2. | [5] |
| U87MG | 0.3 - 10 µM | Not Specified | Significant blockage of mTOR signaling and Akt activation. | [5] |
| MDA361 | 0.3 - 10 µM | Not Specified | Significant blockage of mTOR signaling and Akt activation. | [5] |
| HUVEC | 10 nM - 1 µM | Not Specified | Inhibition of mTORC1 and mTORC2 signaling; activation of MAPK signaling. | [5] |
| G-415 | 0.1 - 10 µM | 24, 48, 72 hours | Significant reduction in cell viability starting at 1 µM after 24 hours. | [2][6] |
| TGBC-2TKB | 0.1 - 10 µM | 24, 48, 72 hours | Significant reduction in cell viability starting at 1 µM after 24 hours. | [2][6] |
| K562/Adr200 | 1 µM | 48 hours | Increased Adriamycin cytotoxicity, decreasing the IC50 from 2.5 to 1.3 µM. | [8] |
| K562/Adr500 | 1 µM | 48 hours | Increased Adriamycin cytotoxicity, decreasing the IC50 from 4.6 to 1.7 µM. | [8] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term storage.[7]
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (e.g., 0.01% DMSO) should be included in all experiments.[2] The final DMSO concentration should be kept constant across all treatments and should not exceed a level that affects cell viability.
-
Incubation: Incubate the cells for the desired period (e.g., 18, 24, 48, or 72 hours) before proceeding with downstream analysis.[2]
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in studies with this compound.[5][6]
-
Cell Seeding: Seed 1,000 to 3,000 cells per well in a 96-well plate and allow them to attach overnight.[5]
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 1.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[6]
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Western Blot Analysis of mTOR Signaling Pathway
-
Cell Lysis: After treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins overnight at 4°C. Key targets include:
-
p-mTOR (Ser2448)
-
mTOR
-
p-Akt (Ser473)
-
Akt
-
p-S6K (Thr389)
-
S6K
-
p-4E-BP1 (Thr37/46)
-
4E-BP1
-
A loading control such as β-actin or GAPDH should also be included.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Cell Migration and Invasion Assay (Transwell Assay)
This protocol is based on a study that used this compound to assess cell migration and invasion.[9]
-
Cell Pre-treatment: Treat cells (e.g., G-415 and TGBC-2TKB) with this compound (e.g., 1 µM) or vehicle control for 12 hours.[9]
-
Cell Seeding: Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of a Transwell insert (8 µm pore size). For invasion assays, the insert should be pre-coated with Matrigel.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours) to allow for cell migration or invasion.[9]
-
Cell Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the insert (e.g., with crystal violet).
-
Data Analysis: Count the number of stained cells in several random fields under a microscope. Express the results as the average number of migrated/invaded cells per field.
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.
Caption: Experimental workflow for studying the effects of this compound on a specific cell line.
Caption: Logical diagram of this compound's ATP-competitive mechanism of action on the mTOR kinase domain.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Wye-354 for Overcoming Cisplatin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance significantly limits its clinical efficacy. A growing body of evidence suggests that the upregulation of the PI3K/Akt/mTOR signaling pathway is a key mechanism contributing to cisplatin resistance. Wye-354, a potent and specific ATP-competitive inhibitor of mTOR kinase, has emerged as a promising agent to overcome this resistance. By inhibiting both mTORC1 and mTORC2 complexes, this compound can re-sensitize cisplatin-resistant cancer cells to the cytotoxic effects of cisplatin. These application notes provide a comprehensive overview of the mechanisms, supporting data, and detailed protocols for investigating the synergistic effects of this compound and cisplatin in overcoming drug resistance.
Mechanism of Action: Reversing Cisplatin Resistance
Cisplatin exerts its anticancer effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis. However, resistant cancer cells often exhibit enhanced DNA repair mechanisms and upregulation of pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.
This compound counteracts these resistance mechanisms through a multi-pronged approach:
-
Inhibition of mTOR Signaling: this compound directly inhibits the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. This leads to the dephosphorylation of downstream effectors such as p70S6K and 4E-BP1, resulting in the suppression of protein synthesis required for cell growth and proliferation.
-
Induction of Apoptosis: By inhibiting the mTOR pathway, this compound downregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, thereby lowering the threshold for cisplatin-induced apoptosis.
-
Impairment of DNA Damage Response: Emerging evidence suggests that mTOR signaling is involved in the DNA damage response (DDR). Inhibition of mTOR by this compound may impair the ability of cancer cells to efficiently repair cisplatin-induced DNA damage, leading to an accumulation of lethal DNA lesions.
The synergistic effect of this compound and cisplatin is rooted in the simultaneous targeting of two critical cellular processes: cisplatin-induced DNA damage and this compound-mediated inhibition of the pro-survival mTOR pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of mTOR inhibitors, including this compound, in combination with cisplatin in resistant cancer cell lines.
Table 1: Effect of this compound and Other mTOR Inhibitors on Cisplatin IC50 Values in Resistant Cancer Cells
| Cell Line | Cancer Type | mTOR Inhibitor | Cisplatin IC50 (µM) - Alone | Cisplatin IC50 (µM) - Combination | Fold Sensitization |
| A549/CDDP | Non-Small Cell Lung Cancer | NVP-BEZ235 (PI3K/mTOR inhibitor) | 0.925 ± 0.04 | 0.337 ± 0.03 | ~2.7 |
| SCCOHT-CH-1 | Ovarian Cancer | Everolimus | 4.32 ± 0.191 | Not directly reported, but synergistic effect observed | - |
| COV434 | Ovarian Cancer | Everolimus | 8.76 ± 0.305 | Not directly reported, but synergistic effect observed | - |
| K562/Adr200 | Acute Myeloid Leukemia (Adriamycin-resistant) | This compound | 2.5 ± 0.3 (Adriamycin) | 1.3 ± 0.2 (Adriamycin) | ~1.9 |
| K562/Adr500 | Acute Myeloid Leukemia (Adriamycin-resistant) | This compound | 4.6 ± 0.7 (Adriamycin) | 1.7 ± 0.3 (Adriamycin) | ~2.7 |
Note: Data for this compound in combination with cisplatin is limited. The data for NVP-BEZ235 and Everolimus, which also target the mTOR pathway, are presented to illustrate the potential for synergistic effects. The this compound data is in the context of Adriamycin resistance but demonstrates its chemosensitizing potential.[1]
Table 2: Enhancement of Cisplatin-Induced Apoptosis by mTOR Inhibitors
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Control) | % Apoptotic Cells (Cisplatin Alone) | % Apoptotic Cells (mTORi Alone) | % Apoptotic Cells (Combination) |
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin + NVP-BEZ235 | ~5% | ~15% | ~25% | >40% |
| ESCC Xenografts | Esophageal Squamous Cell Carcinoma | Cisplatin + mTOR siRNA | 6 cells/1500 | 54 cells/1500 | 63 cells/1500 | 102 cells/1500 |
| A2780/CP | Ovarian Cancer | Cisplatin + β-elemene | 1.35% | 7.09% (10µM), 10.41% (20µM) | 20.17% | 54.74% (10µM), 59.98% (20µM) |
Note: This table includes data from various mTOR inhibitors and sensitizing agents to demonstrate the general principle of enhanced apoptosis. Specific quantitative data for this compound in combination with cisplatin is an area for further investigation.[2][3][4]
Table 3: Effect of mTOR Inhibition on Cisplatin-Induced DNA Damage (γH2AX Foci)
| Cell Line | Treatment | Observation |
| MCF-10A | Cisplatin + PP242 (mTORC1/2 inhibitor) | Repression of mTOR signaling significantly reduces the formation of γH2AX-BRCA1 foci.[5] |
| HNSCC cells | Ionizing Radiation + mTOR inhibitor | Increased average number of γH2AX foci per cell compared to radiation alone.[6] |
| NSCLC cells | Cisplatin + Ionizing Radiation | Persistence of γH2AX foci for up to 24 hours.[7] |
Note: These studies indicate that mTOR inhibition can modulate the DNA damage response, as measured by γH2AX foci formation, in the presence of DNA damaging agents like cisplatin and radiation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of cisplatin in the presence and absence of this compound.
Materials:
-
Cisplatin-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of cisplatin in complete medium.
-
Prepare a fixed, sub-lethal concentration of this compound in complete medium. This concentration should be determined from preliminary experiments and should have minimal effect on cell viability on its own.
-
Treat the cells with:
-
Complete medium with DMSO (vehicle control)
-
Serial dilutions of cisplatin alone
-
Fixed concentration of this compound alone
-
Serial dilutions of cisplatin in combination with the fixed concentration of this compound
-
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound and cisplatin.
Materials:
-
Cisplatin-sensitive and -resistant cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the following for 24-48 hours:
-
Vehicle control (DMSO)
-
Cisplatin at its IC50 concentration
-
This compound at a sub-lethal concentration
-
Combination of cisplatin and this compound
-
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Western Blot Analysis of mTOR Pathway and DNA Damage Response
This protocol is for detecting the phosphorylation status of key proteins in the mTOR pathway and the DNA damage response.
Materials:
-
Cisplatin-sensitive and -resistant cancer cell lines
-
This compound
-
Cisplatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-Akt, anti-Akt, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Wye-354: Application Notes and Protocols for Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wye-354 is a potent, specific, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), demonstrating an IC50 of 5 nM.[1] As a dual inhibitor, it effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] While extensively studied in the context of cancer, the application of this compound in neurobiology is an emerging area of interest. The mTOR signaling pathway is a critical regulator of numerous neuronal functions, including growth, metabolism, synaptic plasticity, and autophagy.[3][4] Dysregulation of this pathway has been implicated in a range of neurological and neurodegenerative disorders. These notes provide an overview of the potential applications of this compound in neurobiology research, along with extrapolated protocols for its use in neuronal cell culture systems.
Introduction to this compound
This compound's mechanism of action involves the direct inhibition of the kinase activity of both mTORC1 and mTORC2.[1][2] This dual inhibition offers a more comprehensive blockade of the mTOR pathway compared to mTORC1-specific inhibitors like rapamycin. By inhibiting mTORC1, this compound can modulate protein synthesis and cell growth. Its inhibition of mTORC2 primarily affects cell survival and cytoskeletal organization through downstream targets like Akt.[5] Given the central role of mTOR in neuronal health and disease, this compound presents a valuable tool for investigating the intricate functions of this pathway in the nervous system.
Potential Applications in Neurobiology Research
Based on the known functions of the mTOR pathway in the brain, this compound can be a powerful tool to explore:
-
Neuronal Autophagy: The mTOR pathway is a key negative regulator of autophagy, a cellular process essential for clearing aggregated proteins and damaged organelles in neurons.[6] Dysfunctional autophagy is a hallmark of many neurodegenerative diseases. This compound, by inhibiting mTOR, is expected to induce autophagy and can be used to study the therapeutic potential of autophagy activation in models of Alzheimer's, Parkinson's, and Huntington's diseases.[1][2]
-
Synaptic Plasticity and Memory: mTOR signaling is intricately linked to the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[7][8] this compound can be employed to dissect the specific roles of mTORC1 and mTORC2 in these processes.
-
Neuronal Development and Morphology: The mTOR pathway governs neuronal size, dendritic arborization, and axonal guidance.[4] Investigating the effects of this compound on developing neurons can provide insights into the molecular control of neuronal architecture.
-
Neuroinflammation: The mTOR pathway is involved in regulating inflammatory responses in the central nervous system. This compound could be used to explore the potential of mTOR inhibition in mitigating neuroinflammation in various neurological conditions.
-
Models of Neurodevelopmental and Neurodegenerative Diseases: In genetic or toxin-induced models of neurological disorders where mTOR signaling is hyperactive, this compound can be utilized to assess the therapeutic benefit of normalizing this pathway's activity.
Quantitative Data Summary
Currently, quantitative data for this compound's effects are primarily from non-neuronal, particularly cancer, cell lines. This data is presented below for reference and to provide a basis for dose-ranging studies in neuronal models.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Recombinant mTOR | Kinase Assay | IC50 | 5 nM | [1] |
| HEK293 | Kinase Assay | IC50 | 4.3 nM | [1] |
| LNCaP | Cytotoxicity Assay | IC50 | 0.355 µM | [1] |
| G-415, TGBC-2TKB | Cell Viability | Effective Conc. | Starting at 1 µM (24h) | [2][9] |
| PTEN-null PC3MM2 tumors (mice) | In vivo tumor growth | Dose | 50 mg/kg (i.p.) | [1][10] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway in Neurons
The following diagram illustrates the central role of mTORC1 and mTORC2 in neuronal signaling and highlights the points of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synaptic Plasticity and Memory: New Insights from Hippocampal Left-Right Asymmetries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Wye-354 Treatment in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-354 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with a reported IC50 of 5 nM.[1][2][3] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), distinguishing it from rapamycin and its analogs which primarily target mTORC1.[4][5] This dual inhibitory action allows this compound to block a wider range of downstream signaling pathways involved in cell growth, proliferation, and survival.[1][6] These characteristics have made this compound a valuable tool for in vitro and in vivo studies, particularly in the context of cancer. While the mTOR pathway is also implicated in other diseases like polycystic kidney disease (PKD), the available preclinical data for this compound is predominantly in oncology models.[1][7][8][9]
This document provides detailed application notes and protocols for the use of this compound in animal models of disease, based on currently available literature.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound exerts its effects by directly binding to the ATP-binding site of the mTOR kinase domain. This competitive inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.
Key signaling events inhibited by this compound include:
-
mTORC1 Inhibition: Leads to the dephosphorylation of key proteins involved in protein synthesis and cell growth, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5][6]
-
mTORC2 Inhibition: Results in the reduced phosphorylation of Akt at serine 473 (P-Akt S473), a crucial step for full Akt activation and cell survival signaling.[6][8]
This compound has shown selectivity for mTOR over other kinases, such as PI3Kα and PI3Kγ, for which it has significantly higher IC50 values (1.89 μM and 7.37 μM, respectively).[2][7]
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Application 1: Cancer Xenograft Models
This compound has demonstrated significant anti-tumor activity in various cancer xenograft models, including gallbladder, prostate, and colon cancer.[3][4][10]
Quantitative Data Summary
| Animal Model | Cancer Type | Cell Line | Treatment Regimen | Route of Administration | Results | Reference |
| NOD-SCID Mice | Gallbladder Cancer | G-415 | 50 mg/kg, daily for 5 days | Intraperitoneal (i.p.) | 68.6% reduction in average tumor size; 82.9% reduction in tumor weight | [2][4] |
| NOD-SCID Mice | Gallbladder Cancer | TGBC-2TKB | 50 mg/kg, daily for 5 days | Intraperitoneal (i.p.) | 52.4% reduction in average tumor size; 45.5% reduction in tumor weight | [2][4] |
| Nude Mice | Prostate Cancer | PC3MM2 | 50 mg/kg, single dose | Intraperitoneal (i.p.) | Sustained inhibition of P-S6K(T389) and P-AKT(S473) for at least 6 hours | |
| Nude Mice | Glioma | U87MG | 50 mg/kg, once or twice daily for 5 days | Intraperitoneal (i.p.) | Dose-dependent suppression of tumor growth | [8] |
| SCID Mice | Colon Cancer | HT-29 | Not specified | Not specified | Inhibition of xenograft growth, potentiated by co-administration of an autophagy inhibitor | [3][10] |
Experimental Protocol: In Vivo Efficacy Study in a Gallbladder Cancer Xenograft Model
This protocol is adapted from studies using NOD-SCID mice with subcutaneously implanted gallbladder cancer cells.[2][4]
1. Cell Culture and Animal Model:
-
Culture G-415 or TGBC-2TKB human gallbladder cancer cells in appropriate media.
-
Use female NOD-SCID mice, 6-8 weeks old.
-
Subcutaneously inject 2 x 10^6 (G-415) or 5 x 10^6 (TGBC-2TKB) cells in a suspension of media and Matrigel into the flank of each mouse.[2][7]
2. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
Initiate treatment when tumors reach an average volume of approximately 100 mm^3.[2][7]
3. This compound Preparation and Administration:
-
Prepare this compound for in vivo use by dissolving it in a suitable vehicle, such as DMSO and then diluting with PEG300, Tween80, and saline.
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.[2][4]
-
The treatment schedule is a daily injection for 5 consecutive days.[2][4]
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Sacrifice the mice 30 days after the initiation of treatment.[2][7]
-
Excise the tumors and measure their final weight and volume.
-
Perform downstream analysis such as Western blotting on tumor lysates to assess the inhibition of mTOR pathway markers (e.g., P-S6K, P-Akt) and immunohistochemistry for proliferation markers (e.g., Ki67).[4]
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Application 2: Polycystic Kidney Disease (PKD) - A Potential Application
The mTOR signaling pathway is known to be dysregulated in polycystic kidney disease, and its inhibition has been shown to reduce cyst formation in preclinical models.[1][7][8][9] While mTOR inhibitors like rapamycin have been investigated in animal models of PKD, there is currently no specific published data on the use of this compound for this indication.[5]
Given that this compound is a potent dual mTORC1/mTORC2 inhibitor, it represents a strong candidate for investigation in PKD models. Researchers interested in exploring this compound for PKD could adapt existing protocols for other mTOR inhibitors in rodent models of the disease.
Rationale for this compound in PKD
-
Dual Inhibition: By targeting both mTORC1 and mTORC2, this compound may offer a more complete blockade of the aberrant mTOR signaling in cystic cells compared to mTORC1-specific inhibitors.
-
Preclinical Efficacy in Proliferative Diseases: The demonstrated anti-proliferative effects of this compound in cancer models suggest its potential to inhibit the abnormal cell proliferation that characterizes cyst growth in PKD.
Researchers should conduct initial dose-finding and tolerability studies of this compound in relevant PKD animal models before proceeding to efficacy studies. Key outcome measures would include kidney-to-body weight ratio, cyst volume, and markers of renal function.
Important Considerations
-
Drug Formulation: this compound is poorly soluble in aqueous solutions. Proper formulation, often involving solvents like DMSO and co-solvents such as PEG300 and Tween80, is critical for in vivo administration.[3]
-
Pharmacokinetics and Pharmacodynamics: The dosing regimen can significantly impact efficacy. As observed in some studies, a continuous, prolonged low-dose treatment may be more effective than a short-term high-dose regimen.[4] PK/PD studies are recommended to optimize the dosing schedule for specific animal models and diseases.
-
Toxicity: While generally well-tolerated in the reported studies, it is essential to monitor animals for any signs of toxicity, such as weight loss or changes in behavior.[4]
Conclusion
This compound is a valuable research tool for investigating the role of the mTOR pathway in various diseases. The provided protocols and data for its use in cancer xenograft models offer a solid foundation for further preclinical studies. While its application in other diseases like polycystic kidney disease is still exploratory, the strong scientific rationale warrants further investigation. Researchers should carefully consider the experimental design, including animal model selection, drug formulation, and dosing regimen, to ensure robust and reproducible results.
References
- 1. The PI3K/Akt/mTOR pathway in polycystic kidney disease: A complex interaction with polycystins and primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for mTOR Inhibitor Use in Patients with Polycystic Kidney Disease and Hamartomatous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The mTOR pathway is regulated by p ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting Wye-354 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Wye-354 in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, it is recommended to prepare a high-concentration stock solution in a non-polar organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Ethanol can be an alternative, but it is generally more volatile and may not be suitable for all cell types.
Q2: I observed precipitation when diluting my this compound stock solution into the cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your media.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of serum-free media or phosphate-buffered saline (PBS), vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) or other serum in your media can help to solubilize hydrophobic compounds through the binding to albumin and other proteins.
-
Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent or cyclodextrin. These should be tested for cytotoxicity on your specific cell line beforehand.
Q3: Can I pre-warm the media before adding the this compound stock solution?
A3: Yes, pre-warming the media to 37°C can sometimes help to prevent precipitation, as solubility often increases with temperature. However, be cautious and do not heat the this compound stock solution itself, as this could lead to degradation of the compound.
Troubleshooting Guide
Issue: Precipitate Formation in Media
This guide provides a systematic approach to resolving solubility issues with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add a calculated volume of DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: this compound stock solution, pre-warmed (37°C) cell culture media (with or without serum).
-
Procedure (Stepwise Dilution):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of serum-free media or PBS (e.g., a 1:10 dilution). Mix gently by pipetting or brief vortexing.
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture media to achieve the desired final concentration.
-
Swirl the media gently to ensure homogenous mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Data Presentation
Table 1: Recommended Solvent and Storage for this compound Stock Solution
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Alternative Solvent | Ethanol (use with caution) |
| Stock Concentration | ≥ 10 mM |
| Storage Temperature | -20°C or -80°C |
| Freeze/Thaw Cycles | Avoid repeated cycles; use single-use aliquots |
Table 2: Troubleshooting Summary for this compound Solubility in Media
| Issue | Potential Cause | Recommended Action |
| Precipitate in Stock | Incomplete dissolution | Re-dissolve by vortexing or brief sonication. If persists, the compound may have degraded or has very low solubility. |
| Precipitate on Dilution | Poor aqueous solubility | Lower final concentration, use stepwise dilution, increase serum percentage, or use a solubilizing agent. |
| Cell Toxicity | High solvent concentration or compound effect | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Perform a vehicle control experiment. |
Signaling Pathway Context
While the specific target of this compound is not publicly available, many small molecule inhibitors target key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. Understanding the target pathway is crucial for experimental design.
Caption: Hypothetical inhibition of the mTOR pathway by this compound.
Technical Support Center: Optimizing Wye-354 Concentration for Western Blot
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Wye-354 for Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For initial experiments, a concentration range of 10 nM to 1 µM is recommended for this compound. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I treat my cells with this compound before harvesting for Western blot?
A2: The optimal treatment time can vary depending on the cell type and the specific downstream target being investigated. A time-course experiment, ranging from 1 to 24 hours, is advisable. A common starting point is a 2 to 4-hour incubation period.
Q3: I am not seeing a decrease in the phosphorylation of mTORC1 downstream targets (e.g., p-p70S6K, p-4E-BP1) after this compound treatment. What could be the issue?
A3: There are several potential reasons for this:
-
Insufficient this compound Concentration: The concentration of this compound may be too low to inhibit mTORC1 signaling in your specific cell line effectively. Try increasing the concentration.
-
Short Incubation Time: The treatment time may not be sufficient for the inhibitory effects to manifest. Increase the incubation time.
-
Cell Line Resistance: Some cell lines may exhibit resistance to mTOR inhibitors.
-
Reagent Quality: Ensure that your this compound stock solution is prepared correctly and has not degraded.
-
Basal Pathway Activity: The basal activity of the mTOR pathway in your cells under your specific culture conditions might be low. Consider stimulating the pathway (e.g., with growth factors) to create a larger dynamic range for observing inhibition.
Q4: I am observing cell toxicity at higher concentrations of this compound. What should I do?
A4: If you observe significant cell death or morphological changes, it is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response Western blot. This will help you identify a concentration that effectively inhibits the target without inducing widespread toxicity. It is important to distinguish between targeted pathway inhibition and non-specific cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in target phosphorylation | 1. This compound concentration is too low.2. Incubation time is too short.3. Inactive this compound.4. Low basal pathway activity. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).2. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours).3. Prepare a fresh stock solution of this compound.4. Stimulate cells with serum or growth factors prior to this compound treatment. |
| Inconsistent results between experiments | 1. Variation in cell confluence.2. Inconsistent incubation times.3. Differences in lysate preparation. | 1. Ensure cells are seeded at the same density and treated at a consistent confluence (e.g., 70-80%).2. Use a timer to ensure precise incubation periods.3. Standardize the lysis buffer, incubation time on ice, and centrifugation steps. |
| High background on Western blot | 1. Antibody concentration is too high.2. Insufficient washing.3. Blocking is inadequate. | 1. Titrate your primary and secondary antibodies to determine the optimal dilution.2. Increase the number and duration of wash steps.3. Optimize the blocking buffer (e.g., 5% BSA or non-fat milk) and incubation time (e.g., 1-2 hours at room temperature). |
| Off-target effects observed | 1. This compound concentration is too high. | 1. Use the lowest effective concentration determined from your dose-response experiment.2. Include appropriate controls and consider using a second, structurally different mTOR inhibitor to confirm specificity. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluence on the day of the experiment.
-
Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blotting to analyze the phosphorylation status of mTORC1 downstream targets (e.g., p-p70S6K, p-4E-BP1) and total protein levels, along with a loading control (e.g., β-actin).
Data Presentation
Table 1: Example Dose-Response of this compound on p-p70S6K Phosphorylation
| This compound Concentration | Normalized p-p70S6K Signal (Arbitrary Units) | Standard Deviation |
| 0 nM (Vehicle) | 1.00 | 0.08 |
| 10 nM | 0.85 | 0.06 |
| 50 nM | 0.52 | 0.04 |
| 100 nM | 0.21 | 0.03 |
| 500 nM | 0.05 | 0.01 |
| 1 µM | 0.04 | 0.01 |
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.
Caption: Experimental workflow for optimizing this compound concentration using Western blot.
Caption: Troubleshooting flowchart for lack of this compound effect on p-p70S6K phosphorylation.
Wye-354 not inhibiting mTOR phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Wye-354, a potent ATP-competitive mTOR inhibitor.
Troubleshooting Guide & FAQs
This guide addresses the specific issue of observing a lack of mTOR phosphorylation inhibition when using this compound in your experiments.
Q1: Why am I not seeing inhibition of mTOR phosphorylation (e.g., p-mTOR, p-p70S6K, p-AktS473) after treating my cells with this compound?
A1: Several factors, ranging from experimental setup to specific cellular characteristics, can contribute to a lack of observed efficacy with this compound. Here are the most common potential causes and troubleshooting steps:
-
Cellular Resistance via ABCB1 Transporter: A primary reason for the lack of this compound efficacy is its recognition and efflux by the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2] Cells that overexpress ABCB1 can actively pump this compound out, preventing it from reaching a sufficient intracellular concentration to inhibit mTOR.[2]
-
Troubleshooting:
-
Check ABCB1 Expression: Perform a western blot or qPCR to determine the expression level of ABCB1 in your cell line. Compare this to a sensitive, low-ABCB1 expressing cell line.
-
Co-treatment with an ABCB1 Inhibitor: If high ABCB1 expression is detected, consider co-treating your cells with a known ABCB1 inhibitor (e.g., Verapamil) alongside this compound. This should increase the intracellular concentration of this compound and restore its mTOR inhibitory activity.[1][2]
-
-
-
Suboptimal Inhibitor Concentration or Treatment Duration: The effective concentration of this compound can vary between cell lines.
-
Troubleshooting:
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 2-4 hours) to determine the optimal concentration for mTOR inhibition in your specific cell line.[3]
-
Optimize Treatment Time: Perform a time-course experiment with an effective concentration of this compound to identify the optimal duration of treatment.
-
-
-
Issues with this compound Stock Solution: Degradation or improper storage of the this compound compound can lead to a loss of activity.
-
Troubleshooting:
-
Proper Storage: Ensure your this compound stock solution is stored correctly, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO.[4]
-
Fresh Preparation: Prepare fresh dilutions of this compound from a new stock for each experiment to rule out degradation issues.
-
-
-
High ATP Levels in the Assay: As this compound is an ATP-competitive inhibitor, excessively high intracellular ATP levels could potentially compete with the inhibitor for binding to the mTOR kinase domain.[3]
-
Troubleshooting:
-
Control ATP Levels: While difficult to modulate directly in cells, be mindful of experimental conditions that could artificially elevate ATP, such as specific culture media formulations.
-
-
-
Western Blotting Technical Issues: The lack of an observed effect could be due to technical problems with the western blot procedure for detecting phosphorylated proteins.
-
Troubleshooting:
-
Use of Phosphatase Inhibitors: Ensure that phosphatase inhibitors are included in your cell lysis buffer to prevent the dephosphorylation of your target proteins during sample preparation.
-
Antibody Validation: Verify the specificity and optimal dilution of your primary antibodies for both the phosphorylated and total forms of your target proteins.
-
Proper Controls: Include appropriate positive and negative controls in your western blot experiment. A positive control could be a cell line known to be sensitive to this compound, and a negative control would be the vehicle (e.g., DMSO) treated cells.
-
-
Q2: What are the typical effective concentrations for this compound?
A2: The in vitro potency of this compound is high, but the effective concentration in cell-based assays can vary. Here is a summary of reported concentrations:
| Assay Type | Target | Reported IC50 / Effective Concentration | Reference(s) |
| Recombinant mTOR Enzyme Assay | mTOR Kinase Activity | IC50: 5 nM | [3][4][5] |
| Cell-Based Assays (various cancer cell lines) | mTORC1/mTORC2 Signaling | 0.2 µM - 10 µM | [3] |
| Cell Viability Assays (various cancer cell lines) | Cell Proliferation | IC50: 0.28 µM - 2.3 µM | [3] |
Q3: How can I confirm that this compound is inhibiting both mTORC1 and mTORC2?
A3: To confirm the dual inhibition of mTORC1 and mTORC2, you should assess the phosphorylation status of key downstream targets of each complex via western blot.
-
mTORC1 Inhibition: Monitor the phosphorylation of p70S6 Kinase (at Thr389) and 4E-BP1 (at Thr37/46). A decrease in phosphorylation at these sites indicates mTORC1 inhibition.[3][6]
-
mTORC2 Inhibition: Monitor the phosphorylation of Akt (at Ser473). A decrease in phosphorylation at this site indicates mTORC2 inhibition.[3]
Experimental Protocols
Detailed Protocol: Western Blot for Phospho-mTOR Downstream Targets (p-p70S6K, p-Akt)
This protocol provides a general framework for assessing the inhibition of mTOR signaling by this compound. Optimization of cell numbers, antibody concentrations, and incubation times may be necessary for your specific experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-Akt S473, anti-total-Akt) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Unexpected results with Wye-354 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Wye-354, a potent, ATP-competitive mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 5 nM.[1][2] It acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR and effectively blocking both mTORC1 and mTORC2 complexes.[2][3][4] This dual inhibition prevents the phosphorylation of key downstream effectors involved in cell growth, proliferation, and survival.
Q2: What are the known downstream effects of this compound treatment?
By inhibiting mTORC1, this compound decreases the phosphorylation of p70S6 kinase (P70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis.[5][6] Its inhibition of mTORC2 results in the dephosphorylation of Akt at the Ser473 residue, which impacts cell survival and metabolism.[2][7]
Q3: Does this compound have any known off-target effects?
Yes, at higher concentrations, this compound can exhibit off-target activity. It has been shown to inhibit PI3Kα and PI3Kγ with IC50 values of 1.89 μM and 7.37 μM, respectively.[1][8] This is significantly higher than its IC50 for mTOR, indicating selectivity for mTOR at lower concentrations.[2]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations greater than 10 mM.[7] For long-term storage, the powder form should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year. It is recommended to prepare fresh working solutions for experiments.
Troubleshooting Guide
Unexpected Result 1: Reduced or No Effect on Cell Viability
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines. While it can reduce cell viability at concentrations as low as 100 nM in some lines after 72 hours, others may require concentrations in the micromolar range (e.g., 1-10 µM) to see a significant effect within 24-72 hours.[1][2]
Possible Cause 2: Multidrug Resistance. The target cells may overexpress the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein.[3] this compound has been identified as a substrate for ABCB1, meaning the transporter can actively pump the inhibitor out of the cell, reducing its intracellular concentration and thus its efficacy.[9][10] This can lead to multidrug resistance (MDR).[3][11]
Possible Cause 3: Pro-survival Autophagy. this compound is a known inducer of autophagy.[1] In some contexts, autophagy can act as a cytoprotective mechanism, allowing cells to survive the metabolic stress induced by mTOR inhibition.[12]
Suggested Solutions:
-
Titration Experiment: Perform a dose-response curve with a wider range of this compound concentrations to determine the optimal concentration for your specific cell line.
-
Check for ABCB1 Expression: Assess the expression level of the ABCB1 transporter in your cells using techniques like Western blot or qPCR. If ABCB1 is highly expressed, consider co-treatment with an ABCB1 inhibitor.[9]
-
Inhibit Autophagy: To test if autophagy is promoting survival, co-treat cells with this compound and an autophagy inhibitor like 3-methyladenine (3-MA) or bafilomycin A1.[13] Inhibition of autophagy has been shown to sensitize colon cancer cells to this compound.[13]
Unexpected Result 2: Activation of MAPK Signaling
Possible Cause: Feedback Loop Activation. Inhibition of the mTORC1 pathway can sometimes lead to the activation of alternative survival pathways as a compensatory mechanism. It has been observed that in endothelial HUVEC cells, treatment with this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which may be due to its inhibition of mTORC1.[2]
Suggested Solutions:
-
Probe for MAPK Activation: When treating with this compound, also analyze the phosphorylation status of key MAPK pathway proteins like ERK1/2 to determine if this feedback loop is activated in your experimental system.
-
Combination Therapy: If MAPK activation is confirmed and is counteracting the desired effects of this compound, consider a combination therapy approach by co-administering a MEK or ERK inhibitor.
Unexpected Result 3: Inconsistent in vivo Efficacy
Possible Cause 1: Pharmacokinetics and Dosing Regimen. The in vivo antitumor efficacy of this compound can be highly dependent on the dosing schedule and the tumor model. For instance, a short-term, higher-dose regimen of this compound (50 mg/kg daily for 5 days) resulted in a significant but less potent tumor reduction compared to a prolonged low-dose rapamycin treatment in gallbladder cancer xenografts.[5][14]
Possible Cause 2: Incomplete Target Inhibition in Tumors. In some in vivo studies, tumor tissues from this compound treated mice showed only a marginal decrease in the phosphorylation of P70S6K, suggesting incomplete or transient mTOR pathway inhibition within the tumor microenvironment.[5]
Suggested Solutions:
-
Optimize Dosing Regimen: Experiment with different dosing schedules and concentrations to find the most effective regimen for your specific xenograft model.
-
Pharmacodynamic Analysis: Collect tumor samples at different time points after this compound administration to analyze the phosphorylation status of mTOR targets like P-S6K(T389) and P-AKT(S473) to confirm target engagement and duration of inhibition in vivo.[7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line(s) | Notes |
| mTOR | 5 nM | Recombinant Enzyme | ATP-competitive inhibition.[2] |
| PI3Kα | 1.89 µM | - | >100-fold selectivity for mTOR over PI3Kα.[2][8] |
| PI3Kγ | 7.37 µM | - | >500-fold selectivity for mTOR over PI3Kγ.[2][8] |
Table 2: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time |
| G-415, TGBC-2TKB | Cell Viability (MTS) | Significant reduction starting at 1 µM | 24, 48, 72 hours |
| MDA-MB-361, MDA-MB-231, MDA-MB-468, LNCap, A498, HCT116 | Proliferation | 0.28 µM - 2.3 µM | 72 hours |
| HEK293 | mTORC1/2 Inhibition | 0.2 µM – 5 µM | Not Specified |
| U87MG, MDA361 | mTOR Signaling and Akt Activation | 0.3 µM – 10 µM | Not Specified |
Mandatory Visualizations
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Caption: Troubleshooting workflow for unexpected results with this compound.
Experimental Protocols
Cell Viability MTS Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.[2]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of this compound or DMSO as a vehicle control.[2]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[1]
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well according to the manufacturer's protocol.[2]
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells. Plot dose-response curves to determine the IC50 value.[2]
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-P70S6K, total P70S6K, p-Akt (Ser473), total Akt, p-4E-BP1, total 4E-BP1) overnight at 4°C.[3]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Normalization: Use a loading control like β-actin or GAPDH to normalize protein loading between lanes.[3]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2x10^6 to 5x10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[1][7]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., an average volume of 100 mm³).[1]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) at the desired dose and schedule (e.g., 50 mg/kg daily for 5 days).[1][7] The control group should receive the vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume (e.g., using the formula: (length x width²)/2).
-
Endpoint and Tissue Collection: At the end of the study, sacrifice the mice and excise the tumors.[1] Tumor weight and volume are recorded. A portion of the tumor can be flash-frozen for subsequent molecular analysis (e.g., Western blotting) or fixed in formalin for immunohistochemistry.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 13. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Wye-354 and the PI3K Signaling Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the mTOR inhibitor Wye-354, with a specific focus on its off-target effects on the PI3K pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Its high potency against mTOR is demonstrated by an IC50 value of approximately 5 nM in enzymatic assays.[1][3]
Q2: Does this compound exhibit off-target activity against the PI3K pathway?
A2: Yes, this compound has known off-target effects against some isoforms of Phosphoinositide 3-kinase (PI3K).[1] Specifically, it has been shown to inhibit PI3Kα and PI3Kγ at micromolar concentrations, making it significantly less potent against these kinases compared to its primary target, mTOR.[3][4]
Q3: What are the specific IC50 values of this compound for its primary and off-target kinases?
A3: The inhibitory concentrations for this compound vary significantly between its on-target (mTOR) and off-targets (PI3K isoforms). This selectivity is crucial for experimental design. This compound is over 100-fold more selective for mTOR than for PI3Kα and over 500-fold more selective for mTOR than for PI3Kγ.[1]
Data Presentation
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 Value | Reference |
|---|---|---|
| mTOR | 5 nM | [1][3] |
| PI3Kα | 1.89 µM | [3][4] |
| PI3Kγ | 7.37 µM | [3][4] |
| PI3Kδ | Weakly Inhibited | [5] |
| PI3Kβ | No Apparent Activity |[5] |
Troubleshooting and Experimental Design
Q4: I am observing inhibition of Akt phosphorylation at Threonine 308 (p-Akt T308). Is this an expected off-target effect of this compound?
A4: Inhibition of p-Akt at Serine 473 (S473) is the expected on-target effect of this compound via mTORC2 inhibition.[1][6] In contrast, phosphorylation at Threonine 308 (T308) is primarily mediated by PDK1, which is downstream of PI3K. Significant inhibition of p-Akt (T308) suggests that the concentration of this compound being used is high enough to cause off-target inhibition of PI3Kα.[7] Studies have shown that this compound selectively inhibits p-Akt (S473) with little to no significant inhibition of p-Akt (T308) at concentrations that effectively block mTOR.[6][7] If you observe a reduction in p-Akt (T308), you are likely operating in the micromolar range where PI3Kα is inhibited.[3][4]
Q5: How can I design my experiment to isolate the effects of mTOR inhibition from the off-target effects on PI3K?
A5: To ensure you are observing mTOR-specific effects, it is critical to use this compound at a concentration that is potent for mTOR but well below the IC50 for PI3Kα (1.89 µM). A concentration range of 10 nM to 200 nM is often effective for inhibiting mTORC1 and mTORC2 in cells.[1][2] To confirm the specificity of your observations, consider the following control experiments:
-
Use a structurally different mTOR inhibitor: Comparing results with another mTOR inhibitor like Torin1 can help confirm that the observed phenotype is due to mTOR inhibition.[5]
-
Use a specific PI3K inhibitor: Treat cells with a selective PI3K inhibitor (e.g., a p110α-specific inhibitor) to compare the phenotype with that observed with high-concentration this compound.
-
Perform a dose-response curve: Analyze the effects of this compound across a wide range of concentrations. Effects seen at low nanomolar concentrations are likely mTOR-mediated, while effects appearing only at high nanomolar to micromolar concentrations may be due to off-target PI3K inhibition.
Q6: What are the key downstream markers to differentiate between mTOR and PI3K pathway inhibition?
A6: Monitoring specific phosphorylation events is the most effective way to distinguish between on-target and off-target effects.
Table 2: Key Phosphorylation Sites for Pathway Analysis
| Phospho-Protein | Pathway | Significance |
|---|---|---|
| p-S6K (T389) | mTORC1 | A direct and reliable marker for mTORC1 activity.[1][7] |
| p-Akt (S473) | mTORC2 | A direct marker for mTORC2 activity. Inhibition is an on-target effect of this compound.[1][6][7] |
| p-Akt (T308) | PI3K / PDK1 | A marker for PI3K pathway activity. Inhibition indicates an off-target effect of this compound at higher concentrations.[6][7] |
Visualizations
Caption: PI3K/Akt/mTOR pathway showing this compound inhibition points.
Caption: Troubleshooting flowchart for unexpected experimental results.
Key Experimental Protocols
Protocol 1: Western Blotting for PI3K/mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, U87MG, MDA-MB-361) at a desired density and allow them to adhere overnight.[1]
-
Starve cells in serum-free media for 4-6 hours to reduce basal pathway activation.
-
Treat cells with a dose-range of this compound (e.g., 10 nM, 100 nM, 1 µM, 5 µM) for a specified time (e.g., 1-2 hours).[1] Include a vehicle control (DMSO).
-
(Optional) Stimulate with a growth factor (e.g., insulin or EGF) for the final 15-30 minutes of treatment to induce pathway activation.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-S6K (Thr389)
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total S6K, Total Akt, β-actin (as loading controls)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.[7]
-
Protocol 2: In Vitro Kinase Assay (IC50 Determination)
This protocol provides a general workflow to determine the IC50 of this compound against a target kinase. Assays are often performed using FRET-based technologies or by measuring ATP consumption.[5][8]
-
Assay Preparation:
-
Prepare an assay buffer suitable for the kinase reaction (typically includes HEPES, MgCl2, DTT, and BSA).
-
Dilute the recombinant kinase (e.g., mTOR, PI3Kα) to the desired concentration in the assay buffer. The enzyme concentration should be in the linear range of the assay.[8]
-
Prepare the kinase-specific substrate (e.g., His6-S6K for mTORC1, His6-AKT for mTORC2) and ATP.[1][6] The ATP concentration is often set near its Km for the enzyme to ensure competitive inhibitors are evaluated accurately.[8]
-
-
Inhibitor Dilution:
-
Perform a serial dilution of this compound in DMSO, then further dilute in the assay buffer to achieve the final desired concentrations.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the diluted this compound.
-
Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature or 30°C for a fixed period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and measure the output signal (e.g., fluorescence for FRET, luminescence for ADP generation).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholar.harvard.edu [scholar.harvard.edu]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Managing Wye-354 cytotoxicity in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Wye-354 cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of mTOR (mammalian target of rapamycin) with an IC50 of 5 nM.[1][2] It effectively inhibits both mTORC1 and mTORC2 complexes, thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][3] this compound has also been shown to inhibit PI3Kα and PI3Kγ at micromolar concentrations.[1]
Q2: What are the common causes of this compound induced cytotoxicity?
A2: this compound's cytotoxicity stems from its on-target inhibition of the mTOR pathway, which is crucial for cell growth and proliferation.[4][5] By blocking both mTORC1 and mTORC2, this compound can induce G1 cell cycle arrest and apoptosis.[2] The cytotoxic effects are generally dose- and time-dependent.[1][6]
Q3: My cells are dying even at low concentrations of this compound in my long-term experiment. What could be the reason?
A3: Several factors could contribute to excessive cytotoxicity in long-term experiments:
-
Cumulative Drug Effect: Continuous exposure, even at low concentrations, can lead to a cumulative inhibitory effect on essential cellular processes, eventually leading to cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the specific IC50 for your cell line of interest.
-
Off-Target Effects: Although selective for mTOR, at higher concentrations or with prolonged exposure, off-target effects on other kinases, such as PI3Ks, might contribute to cytotoxicity.[1][2]
-
Experimental Conditions: Factors like cell density, media refreshment schedule, and serum concentration can influence cell health and their response to the drug over time.[7]
Q4: How can I minimize this compound cytotoxicity in my long-term experiments?
A4: To manage cytotoxicity in long-term studies, consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired biological effect. A thorough dose-response and time-course experiment is highly recommended.
-
Intermittent Dosing: Instead of continuous exposure, a pulsed-dosing strategy (e.g., 2 days on, 2 days off) may allow cells to recover while still achieving significant pathway inhibition.
-
Media Refreshment: Ensure regular media changes with fresh this compound to maintain a constant concentration and remove metabolic waste products. For long-term cultures, consider changing the media every 2-3 days.[7]
-
Lower Serum Concentration: Reducing the serum concentration in the culture media can slow down cell proliferation, which may make them less susceptible to the anti-proliferative effects of this compound.[7] However, this should be tested for your specific cell line as not all cells tolerate low serum well.[7]
-
Monitor Cell Health: Regularly assess cell morphology and viability using methods like Trypan Blue exclusion or automated cell counters throughout the experiment.
Q5: Does this compound induce autophagy, and could this be related to cytotoxicity?
A5: Yes, this compound has been shown to induce autophagy in vitro.[1][4] Autophagy is a cellular self-degradation process that can act as a survival mechanism under stress. However, excessive or prolonged autophagy can lead to autophagic cell death. The interplay between this compound-induced autophagy and cytotoxicity is complex and may be cell-type dependent. In some contexts, inhibiting autophagy has been shown to sensitize cancer cells to this compound-mediated activity.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed within 24-48 hours | Concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line at the desired time point. Start with a concentration range from 10 nM to 10 µM.[1][2] |
| Gradual increase in cell death over several days | Cumulative cytotoxic effect of continuous drug exposure. | Consider an intermittent dosing schedule (e.g., treat for 48h, then culture in drug-free medium for 24h) to allow for cell recovery.[7] |
| Depletion of essential nutrients and accumulation of toxic metabolites in the culture medium. | Increase the frequency of media changes. For long-term experiments, changing the media with fresh drug every 48-72 hours is recommended.[7] | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize the initial cell seeding density for all experiments to ensure reproducible results.[8] |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] | |
| Loss of this compound efficacy over time | Development of drug resistance, potentially through upregulation of efflux pumps like ABCB1. | Test for the expression of ABCB1 (MDR1). If overexpressed, consider using an ABCB1 inhibitor in combination with this compound or switching to a different mTOR inhibitor that is not a substrate for ABCB1.[3][9] |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 |
| Recombinant mTOR | DELFIA Assay | N/A | 5 nM |
| HEK293 | DELFIA Assay | N/A | 4.3 nM |
| LNCaP | MTS Assay | 3 days | 355 nM |
| MDA-MB-361 | Proliferation Assay | N/A | 0.28 µM |
| MDA-MB-231 | Proliferation Assay | N/A | 2.3 µM |
| MDA-MB-468 | Proliferation Assay | N/A | 1.3 µM |
| A498 | Proliferation Assay | N/A | 1.1 µM |
| HCT116 | Proliferation Assay | N/A | 1.9 µM |
| G-415 | MTS Assay | 24 hours | > 1 µM |
| TGBC-2TKB | MTS Assay | 24 hours | > 1 µM |
| K562 (parental) | Cell Viability Assay | 48 hours | Not specified, but used at sub-cytotoxic concentrations of 0.2 and 1 µM[3] |
| K562/Adr200 (resistant) | Cell Viability Assay | 48 hours | Not specified, but used at sub-cytotoxic concentrations of 0.2 and 1 µM[3] |
| K562/Adr500 (resistant) | Cell Viability Assay | 48 hours | Not specified, but used at sub-cytotoxic concentrations of 0.2 and 1 µM[3] |
Data compiled from multiple sources.[1][2][3][5] The specific IC50 can vary based on the assay method and experimental conditions.
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay (e.g., MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to start with is 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours). For long-term experiments, the media with the drug should be refreshed every 48-72 hours.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Long-Term this compound Treatment with Intermittent Dosing
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a low density to allow for extended growth.
-
Initial Treatment (Cycle 1): Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for 48 hours.
-
Recovery Phase (Cycle 1): After 48 hours, remove the this compound-containing medium, wash the cells gently with PBS, and add fresh drug-free medium. Culture the cells for 24-48 hours.
-
Subsequent Cycles: Repeat the treatment and recovery phases for the desired duration of the experiment.
-
Cell Monitoring: At the end of each cycle, or at predetermined time points, harvest a subset of cells to assess viability, cell number, and target protein phosphorylation (e.g., p-S6K, p-Akt) by Western blot to confirm mTOR inhibition.
-
Subculturing: If cells reach confluency during the experiment, they should be subcultured at a lower density, and the intermittent treatment schedule should be continued. Keep track of the passage number.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for managing this compound cytotoxicity in long-term experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable IC50 values for Wye-354
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR inhibitor, Wye-354. The information provided will help interpret variable IC50 values and standardize experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing different IC50 values for this compound in my experiments compared to published data?
A1: Discrepancies in IC50 values for this compound are common and can be attributed to a variety of factors. Published IC50 values often vary significantly between different cancer cell lines and experimental setups. For instance, the IC50 for this compound's direct enzymatic inhibition of mTOR is in the low nanomolar range (~5 nM), while its cytotoxic effects on whole cells are typically observed at higher, often micromolar, concentrations.[1][2][3] This difference arises because a multitude of cellular factors can influence the compound's efficacy in a cellular environment.
When troubleshooting, consider the following:
-
Cell Line Specifics: The genetic background of your cell line is a primary determinant of sensitivity. Factors such as the status of the PTEN tumor suppressor gene or the activity of the PI3K/Akt pathway can significantly alter the cellular response to mTOR inhibition.[4]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, thereby increasing the apparent IC50 value.[5][6] If you are working with cell lines known for drug resistance, this is a critical factor to consider.
-
Experimental Parameters: Variations in experimental protocols, such as incubation time, cell seeding density, and the specific viability assay used, can all lead to different IC50 values.[7][8][9]
Q2: My IC50 value for this compound seems high. What are the potential causes and how can I investigate them?
A2: A higher than expected IC50 value for this compound can be a sign of several underlying experimental or biological factors.
-
Check for Drug Resistance: Investigate whether your cell line expresses high levels of ABCB1 or other drug efflux pumps. You can do this through western blotting or qPCR. If high expression is confirmed, consider using an ABCB1 inhibitor as a positive control to see if it sensitizes the cells to this compound.[5][6]
-
Review Your Protocol: Ensure that your experimental protocol is consistent. Pay close attention to:
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure your stock solutions are properly stored and freshly diluted for each experiment.
-
Cell Health: Only use healthy, actively dividing cells for your assays. Cells that are overly confluent or have been in culture for too long may respond differently to treatment.
-
Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the IC50 value.[9]
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other kinases, such as PI3Ks, which could complicate the interpretation of your results.[1][3]
Q3: Can the duration of this compound treatment affect the IC50 value?
A3: Yes, the duration of treatment is a critical parameter. The cytotoxic effects of this compound are often time-dependent. An IC50 value determined after 24 hours of treatment can be significantly different from one determined after 48 or 72 hours.[10] It is important to perform time-course experiments to determine the optimal endpoint for your specific cell line and experimental question. When comparing your results to published data, ensure that the treatment durations are comparable.
Data Summary: IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound across different experimental systems. This data highlights the variability of IC50 values and the importance of considering the experimental context.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| mTOR (recombinant enzyme) | DELFIA Kinase Assay | 5 nM | [1][3] |
| HEK293 | DELFIA Assay (in-cell) | 4.3 nM | [1][3] |
| LNCaP | MTS Cytotoxicity Assay (3 days) | 355 nM | [1][2] |
| U87MG, MDA-MB-361, MDA-MB-231, MDA-MB-468, A498, HCT116 | Proliferation Assay | 0.28 µM to 2.3 µM | [2] |
| K562 (parental) | CellTiter-Blue Viability Assay | >3.2 µM | [5] |
| K562/Adr200 (Adriamycin-resistant) | CellTiter-Blue Viability Assay | >3.2 µM | [5] |
| K562/Adr500 (Adriamycin-resistant) | CellTiter-Blue Viability Assay | >3.2 µM | [5] |
Experimental Protocols
mTOR Kinase Activity Assay (DELFIA)
This protocol is adapted from methodologies used to determine the direct inhibitory effect of this compound on mTOR kinase activity.[2]
Materials:
-
Recombinant mTOR enzyme
-
His6-S6K1 (substrate)
-
ATP
-
This compound
-
Assay buffer
-
Europium-labeled anti-phospho-p70S6K (T389) antibody
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents
Procedure:
-
Prepare a reaction mixture containing the recombinant mTOR enzyme and its substrate, His6-S6K1, in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding a final concentration of 100 µM ATP.
-
Incubate the reaction at room temperature for 2 hours.
-
Stop the reaction and transfer the mixture to a plate coated with an antibody that captures the His6-S6K1 substrate.
-
Detect the phosphorylation of S6K1 at Threonine 389 using a Europium-labeled anti-phospho-p70S6K (T389) antibody.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability (MTS) Assay
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.[2][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, highlighting the dual inhibition of mTORC1 and mTORC2 by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized experimental workflow for determining the IC50 value of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Wye-354 and ABCB1 Transporter Interaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between the mTOR inhibitor Wye-354 and the ABCB1 transporter (also known as P-glycoprotein or MDR1).
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower efficacy of this compound in our cancer cell line compared to published data. What could be the reason?
A1: A primary reason for reduced this compound efficacy can be the overexpression of the ABCB1 transporter in your cell line. This compound is a known substrate of ABCB1, which is an efflux pump that actively removes the compound from the cell, lowering its intracellular concentration and thus its therapeutic effect.[1][2][3]
Q2: How can we determine if our cell line overexpresses the ABCB1 transporter?
A2: You can assess ABCB1 expression levels through several methods:
-
Western Blotting: This technique will allow you to quantify the amount of ABCB1 protein in your cell lysates.
-
Immunofluorescence: This method helps visualize the localization of the ABCB1 transporter, which is typically on the cell membrane.[2][3]
-
Flow Cytometry: Using a fluorescently-labeled antibody against ABCB1, you can quantify the percentage of cells in your population that express the transporter.
-
Functional Assays: You can use known fluorescent substrates of ABCB1, such as Rhodamine 123, to measure the efflux activity. Reduced intracellular accumulation of the fluorescent substrate, which can be reversed by an ABCB1 inhibitor like verapamil, indicates high ABCB1 activity.
Q3: Is this compound an inhibitor or a substrate of ABCB1?
A3: this compound is a substrate of the ABCB1 transporter.[1][2][3] This means it is recognized and transported by ABCB1. However, because it is a substrate, it can competitively inhibit the transport of other ABCB1 substrates.[2][3] At sub-cytotoxic concentrations, this compound has been shown to increase the cytotoxicity of other chemotherapeutic agents like Adriamycin (doxorubicin) in ABCB1-overexpressing cells by competing for efflux.[4]
Q4: Does this compound treatment alter the expression level of the ABCB1 transporter?
A4: Current research indicates that treatment with this compound does not significantly affect the protein expression levels or the subcellular localization of the ABCB1 transporter.[2][3][5]
Q5: How does this compound interact with the ABCB1 transporter's ATPase activity?
A5: this compound stimulates the ATPase activity of the ABCB1 transporter.[2][3][4][6] This is a characteristic of many ABCB1 substrates. The hydrolysis of ATP provides the energy for the efflux of the substrate out of the cell.
Troubleshooting Guides
Problem 1: Unexpected resistance to this compound in our cell line.
-
Possible Cause: Overexpression of the ABCB1 transporter.
-
Troubleshooting Steps:
-
Confirm ABCB1 Expression: Perform a western blot or immunofluorescence analysis to determine the expression level of ABCB1 in your cell line compared to a sensitive control cell line.
-
Perform a Reversal Experiment: Treat your cells with a combination of this compound and a known ABCB1 inhibitor, such as verapamil. If the sensitivity to this compound is restored, it strongly suggests that ABCB1 overexpression is the cause of the resistance.[2][3][5]
-
Problem 2: Difficulty in observing the reversal of multidrug resistance (MDR) with this compound.
-
Possible Cause 1: The concentration of this compound is too high, causing cytotoxicity.
-
Troubleshooting Steps:
-
Determine Sub-Cytotoxic Concentrations: Perform a dose-response curve for this compound alone on your ABCB1-overexpressing cell line to determine the concentrations that result in less than 10-20% cell death. These sub-cytotoxic concentrations should be used for the combination studies.[4]
-
-
Possible Cause 2: The chemotherapeutic agent being used is not a substrate of ABCB1.
-
Troubleshooting Steps:
-
Verify Substrate Specificity: Ensure that the chemotherapeutic agent you are trying to sensitize the cells to (e.g., paclitaxel, doxorubicin) is a known substrate of the ABCB1 transporter.[7]
-
-
Possible Cause 3: Insufficient intracellular accumulation of the chemotherapeutic agent.
-
Troubleshooting Steps:
-
Perform a Drug Accumulation Assay: Use a fluorescent or radiolabeled version of the chemotherapeutic agent to directly measure its intracellular concentration in the presence and absence of this compound. An increase in intracellular concentration with this compound co-treatment would confirm its role in inhibiting efflux.[2][3]
-
Data Presentation
Table 1: Cytotoxicity of this compound in Parental and ABCB1-Overexpressing Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Fold | Reference |
| K562 (Parental) | This compound | >3.2 | - | [4] |
| K562/Adr200 (ABCB1+) | This compound | >3.2 | - | [4] |
| K562/Adr500 (ABCB1++) | This compound | >3.2 | - | [4] |
| HEK293/pcDNA3.1 (Parental) | This compound | 0.85 ± 0.12 | - | [5] |
| HEK293/ABCB1 (ABCB1+) | This compound | 4.21 ± 0.53 | 4.95 | [5] |
| HEK293/ABCB1 (ABCB1+) | This compound + 5 µM Verapamil | 1.15 ± 0.18 | 1.35 | [5] |
| KB-3-1 (Parental) | This compound | 0.67 ± 0.09 | - | [5] |
| KB-C2 (ABCB1+) | This compound | 3.89 ± 0.47 | 5.81 | [5] |
| KB-C2 (ABCB1+) | This compound + 5 µM Verapamil | 0.98 ± 0.14 | 1.46 | [5] |
Table 2: Effect of this compound on the Cytotoxicity of Adriamycin (Adr) in Resistant Cell Lines
| Cell Line | Treatment | Adr IC50 (µM) | Reference |
| K562/Adr200 | Adr alone | 2.5 ± 0.3 | [4] |
| K562/Adr200 | Adr + 1 µM this compound | 1.3 ± 0.2 | [4] |
| K562/Adr500 | Adr alone | 4.6 ± 0.7 | [4] |
| K562/Adr500 | Adr + 1 µM this compound | 1.7 ± 0.3 | [4] |
Table 3: this compound Stimulation of ABCB1 ATPase Activity
| This compound Concentration (µM) | ATPase Activity (% of Basal) | Reference |
| 0 | 100 | [6] |
| 10 | ~120 | [6] |
| 20 | ~130 | [6] |
| 30 | ~140 | [6] |
| 40 | ~141 | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, with or without a fixed concentration of an ABCB1 inhibitor (e.g., 5 µM verapamil), for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[2][3]
Drug Accumulation Assay using [³H]-Paclitaxel
-
Culture parental and ABCB1-overexpressing cells to confluency.
-
Pre-incubate the cells with or without this compound (e.g., 1 µM, 5 µM) for 1 hour at 37°C.
-
Add [³H]-paclitaxel (e.g., 0.1 µM) to the medium and incubate for another 2 hours at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the total protein content of each sample.[2][6]
ABCB1 ATPase Activity Assay
-
Use membrane vesicles prepared from cells overexpressing human ABCB1.
-
Incubate the membrane vesicles with various concentrations of this compound (e.g., 0-40 µM) in an assay buffer containing ATP.
-
The reaction is initiated by the addition of Mg-ATP.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., using a reagent like vanadate).
-
The ATPase activity is calculated as the difference in Pi released in the presence and absence of the drug.[2][4][6]
Visualizations
Caption: Interaction of this compound with the ABCB1 transporter and mTOR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells [mdpi.com]
- 7. mdpi.com [mdpi.com]
Avoiding Wye-354 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Wye-354, with a special focus on avoiding precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby interfering with key signaling pathways that regulate cell growth, proliferation, and survival.[1][2]
Q2: What is the solubility of this compound?
A2: this compound is practically insoluble in water and ethanol. It is, however, highly soluble in dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. This stock solution can then be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. Why is this happening and how can I prevent it?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. To prevent this, it is crucial to ensure that the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[3] Rapidly diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. A stepwise dilution or the use of a co-solvent system is recommended.
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A5: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxic effects. A concentration of 0.5% (v/v) is often considered the upper limit for most cell lines, with concentrations of 0.1% or lower being preferable.[1][4][5][6] It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The concentration of this compound exceeds its solubility limit in the aqueous environment. The final DMSO concentration is too low to keep the compound dissolved. | - Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium.- Increase the final DMSO concentration slightly, but not exceeding the toxic level for your cells (test with a vehicle control).- Prepare the final working solution fresh and use it immediately.- Consider using a formulation with a co-solvent or surfactant (see Experimental Protocols section). |
| Cloudiness or visible particles in the final working solution. | Similar to precipitation, this indicates that the compound is not fully dissolved. | - Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate briefly to aid dissolution.- Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles before adding to cells. |
| Inconsistent experimental results. | Potential degradation of this compound in aqueous solution over time. Precipitation of the compound leading to a lower effective concentration. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Ensure the compound is fully dissolved before use.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Insoluble |
| DMSO | ≥49.6 mg/mL |
Table 2: IC₅₀ Values of this compound for mTOR Kinase Activity
| Target | IC₅₀ |
| mTOR | 5 nM[2] |
| PI3Kα | >100-fold selectivity over mTOR[2] |
| PI3Kγ | >500-fold selectivity over mTOR[2] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solution of this compound from DMSO Stock
This protocol is a general guideline for preparing a working solution of this compound in aqueous media (e.g., cell culture medium) for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight: 495.53 g/mol ).
-
Dissolve the this compound powder in the calculated volume of anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Method A (Direct Dilution - for lower final concentrations):
-
Directly add 1 µL of the 10 mM stock solution to 1 mL of your final aqueous medium. This will result in a 10 µM final concentration with 0.1% DMSO.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Method B (Serial Dilution in DMSO - recommended to avoid precipitation):
-
Perform an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute it 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of your final aqueous medium. This will also result in a 10 µM final concentration with 1% DMSO. Adjust the dilution to achieve the desired final DMSO concentration.
-
-
Method C (Using a Co-solvent/Surfactant - for higher concentrations or sensitive applications):
-
Some protocols for poorly soluble drugs suggest using a co-solvent system. A common formulation involves a mixture of DMSO, PEG300, and Tween 80.
-
For a 1 mL working solution, you could try adding a small volume of your concentrated this compound DMSO stock to a solution containing a solubilizing agent like Tween 80 or Pluronic F-68 in your aqueous medium before bringing it to the final volume. The optimal concentrations of these agents would need to be determined empirically for your specific application.
-
-
-
Final Steps:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
If necessary, warm the solution briefly at 37°C and vortex gently.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
References
Best practices for using Wye-354 in high-throughput screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Wye-354 in high-throughput screening (HTS) applications. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data presented in accessible formats to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] It uniquely targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition allows for a more complete shutdown of mTOR signaling compared to rapamycin and its analogs, which only target mTORC1.[4]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily impacts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] By inhibiting mTORC1, this compound prevents the phosphorylation of downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis.[5] Its inhibition of mTORC2 blocks the phosphorylation of Akt at serine 473 (S473), which is crucial for full Akt activation.[1][3]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and assay-specific. For inhibiting mTOR signaling, concentrations ranging from 10 nM to 1 µM are often effective.[1][5] For assessing effects on cell viability, higher concentrations, typically from 0.1 µM to 10 µM, are commonly used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a powder. For experimental use, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] The stock solution can be stored at -20°C for several months or at -80°C for up to two years.[2] To prepare a working solution, the DMSO stock can be further diluted in a suitable aqueous buffer or cell culture medium. It is advisable to prepare fresh working solutions for each experiment to ensure optimal activity.[2]
Q5: What are the known off-target effects of this compound?
A5: While this compound is a potent mTOR inhibitor, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit PI3Kα and PI3Kγ at micromolar concentrations.[2] Additionally, this compound is a substrate for the ABCB1 (MDR1) transporter, which can lead to its efflux from cells and confer multidrug resistance.[4][7] This is a critical consideration when working with cell lines that overexpress ABCB1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of mTOR signaling | Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock and working solutions of this compound. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit mTOR in the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line and assay. Increase the concentration of this compound accordingly. | |
| High Cell Density: A high cell density can lead to increased metabolism or sequestration of the compound. | Optimize cell seeding density to ensure adequate exposure of all cells to this compound. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper mixing of the cell suspension before and during plating. Use a multichannel pipette for more consistent dispensing. |
| Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to variability. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or buffer to create a more uniform environment. | |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations or in certain media. | Visually inspect the wells for any signs of precipitation. If observed, try lowering the final DMSO concentration or using a different formulation buffer. | |
| Unexpected cell toxicity or off-target effects | High Compound Concentration: The concentration of this compound may be in the range where it inhibits other kinases like PI3Ks. | Lower the concentration of this compound to a more selective range for mTOR inhibition. |
| ABCB1 Transporter Activity: If using a cell line with high ABCB1 expression, this compound may be actively pumped out, reducing its intracellular concentration and efficacy.[7] | Consider using a cell line with low ABCB1 expression or co-administering an ABCB1 inhibitor to block the efflux of this compound.[7] | |
| Assay signal is weak or has a low signal-to-background ratio | Insufficient Incubation Time: The incubation time may not be long enough for this compound to exert its full effect. | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).[5] |
| Suboptimal Assay Reagents: The detection reagents may not be sensitive enough to detect the changes in the signaling pathway. | Ensure that the antibodies and other detection reagents are validated for the specific assay and are used at their optimal concentrations. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| mTOR | 5 nM | Recombinant mTOR enzyme assay | [2] |
| PI3Kα | 1.89 µM | Kinase assay | [2] |
| PI3Kγ | 7.37 µM | Kinase assay | [2] |
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | Incubation Time | Effect | Reference |
| G-415, TGBC-2TKB | Cell Viability (MTS) | 0.1 - 10 µM | 24, 48, 72 h | Significant reduction in viability starting at 1 µM | [2][5] |
| K562/Adr200, K562/Adr500 | Chemosensitization | 0.2, 1 µM | 48 h | Increased Adriamycin cytotoxicity | [4][8] |
| Bladder Cancer Cells | Cell Proliferation | 1, 3 µM | 72 h | Suppression of proliferation and colony formation | [9][10] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTS
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.
Caption: A general experimental workflow for a cell-based high-throughput screen using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Serum: A Technical Guide to Wye-354 Efficacy
Technical Support Center
For researchers and drug development professionals utilizing the potent mTOR inhibitor, Wye-354, achieving consistent and reproducible results is paramount. A critical, yet often overlooked, experimental variable that can significantly influence the efficacy of this compound is the serum concentration in cell culture media. This guide provides detailed troubleshooting advice and frequently asked questions to address common issues encountered during experimentation, ensuring the generation of robust and reliable data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced this compound Potency (Higher IC50) | Serum Protein Binding: Components within serum, such as albumin, can bind to this compound, reducing its bioavailable concentration and apparent potency. | It is advisable to conduct initial dose-response experiments under reduced serum conditions (e.g., 0.5-2% FBS) or in serum-free media to establish a baseline IC50. If the experimental design necessitates higher serum concentrations, a titration of this compound at each serum level is recommended to determine the effective concentration. |
| Growth Factor Signaling: Serum is a rich source of growth factors that activate the PI3K/Akt/mTOR pathway, the very pathway this compound is designed to inhibit. High serum levels can lead to a stronger pro-survival signal, requiring higher concentrations of this compound to achieve the desired inhibitory effect. | Consider a period of serum starvation (12-24 hours) prior to this compound treatment to synchronize cells and reduce the baseline activity of the mTOR pathway. This can enhance the sensitivity of the cells to the inhibitor. | |
| Inconsistent Results Between Experiments | Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors and other components, leading to experimental variability. | If possible, use a single, large batch of serum for a series of related experiments. Always test a new lot of serum to ensure consistency in cell growth and response to this compound before proceeding with critical experiments. |
| Cell Density and Nutrient Depletion: High cell confluency can lead to nutrient depletion and the activation of stress-response pathways that may intersect with mTOR signaling, altering the cellular response to this compound. | Maintain a consistent cell seeding density across all experiments. Ensure that the culture medium, including the serum concentration, is refreshed at regular intervals to avoid nutrient depletion. | |
| Unexpected Off-Target Effects | Serum-Modulated Kinase Activity: The complex milieu of serum can influence the activity of other kinases. While this compound is a highly specific mTOR inhibitor, altered cellular signaling due to serum components could potentially lead to unforeseen phenotypic changes. | To confirm that the observed effects are mTOR-dependent, include appropriate controls such as other mTOR inhibitors (e.g., rapamycin for mTORC1-specific effects) or perform genetic knockdown/knockout of mTOR. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting serum concentration for in vitro experiments with this compound?
For initial characterization of this compound's effect on a specific cell line, it is recommended to start with a low serum concentration (e.g., 0.5-2% FBS) or serum-free conditions to minimize the confounding effects of serum components. This will provide a more accurate determination of the drug's intrinsic potency.
Q2: How does serum starvation affect cellular response to this compound?
Serum starvation is a common technique to reduce the basal activity of the PI3K/Akt/mTOR pathway.[1][2] By depriving cells of serum-derived growth factors, the pathway becomes less active, often making the cells more sensitive to mTOR inhibition by this compound. However, prolonged starvation can induce autophagy and other stress responses that may influence the experimental outcome.[1][3] A typical serum starvation period is 12-24 hours.
Q3: My cells are sensitive to low serum conditions. How can I assess this compound efficacy?
If your cells require higher serum concentrations for viability, it is crucial to establish a consistent and well-defined culture condition. In this case, perform a dose-response curve for this compound in your required serum concentration and use this as your baseline for all subsequent experiments. Be aware that the IC50 value may be higher than what is reported in studies using low serum.
Q4: Can I switch serum concentrations in the middle of an experiment?
It is generally not recommended to change serum concentrations during an experiment, as this can introduce significant variability. If a change is necessary (e.g., for a specific assay), the potential effects of this change on the mTOR pathway and cell physiology should be carefully considered and controlled for.
Experimental Protocols
Protocol 1: Determining the Impact of Serum Concentration on this compound IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., DMEM with 10% FBS). Allow cells to adhere for 24 hours.
-
Serum Starvation (Optional but Recommended): After 24 hours, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
Incubation: Aspirate the low-serum medium and add the this compound dilutions to the respective wells. Incubate for 48-72 hours.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTS assay.[4]
-
Data Analysis: Calculate the IC50 values for this compound at each serum concentration using non-linear regression analysis.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the desired time in media with varying serum concentrations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against key mTOR pathway proteins (e.g., phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, and a loading control like β-actin).[5]
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of pathway inhibition.
Signaling Pathways and Workflows
To visually represent the intricate relationships discussed, the following diagrams have been generated using the DOT language.
Figure 1: The mTOR signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for determining the impact of serum on this compound efficacy.
By carefully considering the impact of serum concentration and implementing the appropriate controls and standardized protocols, researchers can enhance the reliability and reproducibility of their findings when working with this compound. This technical guide serves as a valuable resource to navigate the complexities of in vitro pharmacology and ultimately accelerate the drug development process.
References
- 1. The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Persistent mTORC1 signaling in cell senescence results from defects in amino acid and growth factor sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Wye-354 vs. Rapamycin: A Comparative Guide to their Mechanisms of Action in mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent mTOR inhibitors, Wye-354 and rapamycin, focusing on their distinct mechanisms of action, supported by experimental data.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Rapamycin |
| Binding Site | ATP-binding pocket of the mTOR kinase domain | Allosteric site (FRB domain) after forming a complex with FKBP12 |
| Mechanism of Inhibition | ATP-competitive | Allosteric |
| Target Specificity | Dual mTORC1 and mTORC2 inhibitor | Primarily mTORC1 inhibitor (prolonged exposure can affect mTORC2)[1] |
| Molecular Interaction | Direct binding to the kinase domain | Forms a ternary complex with FKBP12 and the FRB domain of mTOR[2] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters that define the inhibitory potential of this compound and rapamycin.
| Parameter | This compound | Rapamycin | Reference |
| mTOR IC50 | 5 nM[3][4] | ~0.1 nM (in HEK293 cells for mTORC1) | [5] |
| PI3Kα IC50 | 1.89 µM[4] | Not applicable (does not directly inhibit PI3K) | |
| PI3Kγ IC50 | 7.37 µM[4] | Not applicable | |
| Binding Affinity (Kd) | Not explicitly reported | 12 nM (FKBP12-rapamycin complex to FRB)[6] |
Signaling Pathway Intervention
The distinct mechanisms of this compound and rapamycin lead to different points of intervention in the mTOR signaling pathway.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Wye-354 vs. Torin1: A Comparative Guide on Potency and Specificity for mTOR Inhibition
For researchers in oncology, cell biology, and drug discovery, the selection of a potent and specific inhibitor for the mechanistic target of rapamycin (mTOR) is a critical experimental decision. Wye-354 and Torin1 are two widely used second-generation ATP-competitive mTOR inhibitors that, unlike the first-generation inhibitor rapamycin, target both mTORC1 and mTORC2 complexes. This guide provides a detailed comparison of their potency and specificity, supported by experimental data, to aid researchers in choosing the optimal inhibitor for their studies.
Potency: Head-to-Head Comparison
Both this compound and Torin1 are highly potent inhibitors of mTOR kinase activity. Their inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: In Vitro Potency of this compound and Torin1 against mTOR
| Compound | Target | IC50 (nM) | Source |
| This compound | mTOR | 5 | [1][2] |
| mTOR (in HEK293 cells) | 4.3 | [1][3][4] | |
| Torin1 | mTORC1 | 2 | [5][6][7] |
| mTORC2 | 10 | [5][6][7] | |
| mTOR (in vitro) | 2 - 10 | [8] | |
| mTOR (in cells) | 2 - 10 | [8] |
As the data indicates, both compounds exhibit low nanomolar potency against mTOR. Torin1 has been explicitly shown to inhibit both mTORC1 and mTORC2 with IC50 values of 2 nM and 10 nM, respectively[5][6][7]. This compound demonstrates a similarly potent IC50 of 5 nM against the mTOR kinase[1][2]. Both inhibitors are significantly more potent than first-generation mTOR inhibitors like rapamycin and effectively block rapamycin-resistant functions of mTORC1[8][9].
Specificity: Off-Target Effects
An ideal inhibitor should be highly specific for its intended target with minimal off-target effects. The specificity of this compound and Torin1 has been evaluated against a panel of other kinases, particularly those within the phosphoinositide 3-kinase (PI3K) family, which share structural homology with the mTOR kinase domain.
Table 2: Specificity Profile of this compound and Torin1 against Other Kinases
| Compound | Off-Target | IC50 (µM) | Fold Selectivity vs. mTOR | Source |
| This compound | PI3Kα | 1.89 | >100-fold | [1][2] |
| PI3Kγ | 7.37 | >500-fold | [1][2] | |
| Torin1 | PI3Kα | 1.8 | ~1000-fold | [5][8] |
| DNA-PK | 1.0 | ~200-fold | [5][8] | |
| ATM | 0.6 | ~200-fold | [5][8] | |
| hVps34 | 3 | ~200-fold | [8] |
Both inhibitors exhibit high selectivity for mTOR over other kinases. Torin1, for instance, shows approximately 1000-fold greater selectivity for mTOR compared to PI3Kα[5][8]. Similarly, this compound is over 100-fold more selective for mTOR than for PI3Kα[1][2]. This high degree of specificity minimizes the potential for confounding off-target effects in experimental systems.
Signaling Pathway Inhibition
This compound and Torin1 act as ATP-competitive inhibitors at the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to the dephosphorylation of key downstream effectors, resulting in the inhibition of cell growth, proliferation, and the induction of autophagy[1][9].
Caption: The mTOR signaling pathway, with points of inhibition by this compound and Torin1.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are generalized methodologies for key assays used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR complexes.
-
Immunoprecipitation of mTOR Complexes:
-
HEK293T cells stably expressing FLAG-tagged Raptor (for mTORC1) or Rictor (for mTORC2) are lysed in a CHAPS-based buffer.
-
The cell lysates are incubated with anti-FLAG M2 affinity gel to immunoprecipitate the respective mTOR complexes.
-
The immunoprecipitates are washed extensively to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
The washed immunoprecipitates are resuspended in a kinase assay buffer.
-
The inhibitor (this compound or Torin1) at various concentrations is pre-incubated with the mTOR complex.
-
The kinase reaction is initiated by adding a substrate (e.g., recombinant S6K1 for mTORC1 or Akt1 for mTORC2) and ATP.
-
The reaction is allowed to proceed at 30°C for a specified time.
-
-
Detection of Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Phosphorylation of the substrate is detected by immunoblotting with phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).
-
The intensity of the phospho-specific band is quantified to determine the IC50 value.
-
Cellular Assay for mTORC1/mTORC2 Inhibition
This assay assesses the ability of an inhibitor to block mTOR signaling within a cellular context.
-
Cell Culture and Treatment:
-
Cells (e.g., MEFs, HEK293T, or cancer cell lines) are cultured to sub-confluency.
-
The cells are treated with a range of concentrations of the mTOR inhibitor or a vehicle control for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, the cells are lysed, and the total protein concentration is determined using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and immunoblotting.
-
The phosphorylation status of mTORC1 downstream targets (e.g., S6K1 at Thr389, 4E-BP1 at Ser65) and mTORC2 downstream targets (e.g., Akt at Ser473) is analyzed using phospho-specific antibodies.
-
Antibodies against the total proteins are used as loading controls.
-
-
Data Analysis:
-
The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.
-
The cellular IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: A general experimental workflow for assessing mTOR inhibitor potency.
Conclusion
Both this compound and Torin1 are potent and highly selective second-generation mTOR inhibitors that effectively block both mTORC1 and mTORC2 signaling. Their comparable nanomolar potencies and high selectivity profiles make them valuable tools for investigating the physiological and pathological roles of the mTOR pathway. The choice between these two inhibitors may depend on the specific experimental context, cell type, and desired in vivo pharmacokinetic properties. Researchers should carefully consider the available data and the specific requirements of their study when selecting an mTOR inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 6. rapamycin.us [rapamycin.us]
- 7. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 8. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
A Comparative Guide to Wye-354 and Other Second-Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Wye-354 with other prominent second-generation mTOR inhibitors. The data presented is compiled from various preclinical studies to offer an objective overview of their performance, supported by experimental methodologies.
Introduction to Second-Generation mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism through two distinct complexes: mTORC1 and mTORC2.[1][2] While first-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1, they have limitations, including incomplete inhibition of mTORC1 signaling and the activation of a pro-survival feedback loop to PI3K/AKT signaling.[3][4]
Second-generation mTOR inhibitors were developed to overcome these limitations. These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1][3] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, including the phosphorylation of key downstream effectors like S6K1 (a substrate of mTORC1) and AKT at Serine 473 (a substrate of mTORC2).[3] this compound is a potent and selective second-generation mTOR inhibitor.[3] This guide compares this compound with other well-characterized second-generation inhibitors such as Torin1, PP242, Ku-0063794, INK128, AZD8055, and OSI-027.[3]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and other second-generation mTOR inhibitors based on published experimental data. It is important to note that IC50 values can vary between different assay conditions and cell lines.
Table 1: In Vitro Potency against mTOR Kinase
| Inhibitor | mTOR IC50 (nM) | Reference |
| This compound | 5 | [3] |
| Torin1 | 2-10 | [3] |
| PP242 | 8 | [3] |
| Ku-0063794 | 10 | [3] |
| INK128 | Sub-nanomolar | [3] |
| AZD8055 | 0.8 | [3] |
| OSI-027 | 22 (mTORC1), 65 (mTORC2) | [3] |
Table 2: Selectivity against PI3K Isoforms
| Inhibitor | Selectivity over PI3Kα | Selectivity over PI3Kγ | Reference |
| This compound | >100-fold | >500-fold | [3] |
| Torin1 | >100-fold (for most PI3K isoforms) | Not specified | [5] |
| PP242 | ~100-fold | Not specified | [4] |
| Ku-0063794 | >100-fold | >100-fold | [3] |
| INK128 | High selectivity against >400 kinases | High selectivity against >400 kinases | [3] |
| AZD8055 | >1000-fold | >1000-fold | [3] |
| OSI-027 | >100-fold | >100-fold | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
mTOR Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Recombinant mTOR enzyme
-
His-tagged S6K1 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
Detection antibody (e.g., anti-phospho-S6K1 Thr389)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant mTOR enzyme, and the test compound at various concentrations.
-
Add the substrate (His-S6K1) to each well.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Coat a separate ELISA plate with an antibody that captures the substrate (e.g., anti-His antibody).
-
Transfer the reaction mixture to the coated ELISA plate and incubate to allow substrate capture.
-
Wash the plate to remove unbound components.
-
Add the primary antibody (anti-phospho-S6K1 Thr389) and incubate.
-
Wash the plate and add the labeled secondary antibody.
-
After a final wash, add the detection substrate and measure the signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTS reagent (containing a tetrazolium salt)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6K and AKT.
Materials:
-
Cancer cell lines
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 Thr389, anti-total S6K1, anti-phospho-AKT Ser473, anti-total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat them with the test compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing mTOR Signaling and Experimental Logic
To better understand the mechanisms of action and experimental design, the following diagrams are provided.
Caption: The mTOR signaling pathway, illustrating the dual inhibitory action of this compound on both mTORC1 and mTORC2 complexes.
Caption: A generalized experimental workflow for evaluating the efficacy of mTOR inhibitors in preclinical studies.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to mTOR Kinase Inhibitors: Wye-354 versus AZD8055 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent ATP-competitive mTOR kinase inhibitors, Wye-354 and AZD8055, based on their performance in preclinical cancer cell line studies. Both compounds are potent inhibitors of both mTORC1 and mTORC2 complexes, playing a crucial role in cell growth, proliferation, and survival. This document summarizes their mechanism of action, presents available quantitative data on their efficacy, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.
Mechanism of Action and Target Specificity
This compound and AZD8055 are second-generation mTOR inhibitors that act as ATP-competitive inhibitors of the mTOR kinase domain. This mechanism allows them to block the activity of both mTORC1 and mTORC2 complexes, a key advantage over earlier allosteric inhibitors like rapamycin, which primarily target mTORC1.[1][2]
AZD8055 is a highly potent and selective mTOR kinase inhibitor with a reported IC50 value of approximately 0.8 nM for mTOR.[2][3] It demonstrates excellent selectivity with over 1,000-fold greater potency for mTOR compared to class I PI3K isoforms.[4]
This compound is also a potent ATP-competitive mTOR inhibitor with a reported IC50 of 5 nM.[5][6] While highly selective for mTOR, it has been noted to inhibit PI3Kα and PI3Kγ at higher concentrations, with IC50 values of 1.89 μM and 7.37 μM, respectively.[5][7]
Data Presentation: In Vitro Efficacy
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and AZD8055 in various cancer cell lines. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions and the cancer cell lines tested in different studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-361 | Breast Cancer | 0.28 |
| LNCaP | Prostate Cancer | 0.355 |
| A498 | Kidney Cancer | Not specified |
| HCT116 | Colon Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
| MDA-MB-468 | Breast Cancer | Not specified |
| G-415 | Gallbladder Cancer | >1 (for viability) |
| TGBC-2TKB | Gallbladder Cancer | >1 (for viability) |
Data sourced from multiple studies.[5][6][8]
Table 2: IC50 Values of AZD8055 in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (nM) |
| H838 | Lung Cancer | 20 |
| UM-UC-3 | Bladder Cancer | 31.46 (48h), 22.98 (72h) |
| A549 | Lung Cancer | 50 |
| U87MG | Glioblastoma | 53 |
| 5637 | Bladder Cancer | 85.60 (48h), 50.96 (72h) |
| SCaBER | Bladder Cancer | 285.8 (48h), 161.0 (72h) |
| T24 | Bladder Cancer | 464.7 (48h), 274.3 (72h) |
| Hep-2 | Laryngeal Cancer | Dose-dependent inhibition |
Data sourced from multiple studies.[4][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Cross-Validation of Wye-354 Results with Genetic mTOR Knockdown: A Comparative Guide
Wye-354 is a potent, ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[1][2] Genetic knockdown, typically achieved through techniques like siRNA or CRISPR-Cas9, allows for the specific depletion of mTOR itself or its key binding partners, Raptor (for mTORC1) and Rictor (for mTORC2), providing a complementary method to dissect the pathway.[3]
Data Presentation: this compound vs. Genetic mTOR Knockdown
The following tables summarize the reported effects of this compound and genetic mTOR knockdown on key downstream signaling events and cellular phenotypes. It is important to note that these data are compiled from different studies and experimental systems, highlighting the need for direct comparative experiments.
Table 1: Effects on Downstream mTORC1 Signaling
| Parameter | This compound | Genetic mTORC1 Knockdown (Raptor) | References |
| p-S6K (T389) | Complete inhibition | Significant reduction | [3][4] |
| p-4E-BP1 | Significant reduction | Significant reduction | [5][6] |
| p-S6 | Significant reduction | Significant reduction | [7] |
| Protein Synthesis | Inhibition | Reduction | [6][8] |
| Autophagy | Induction | Induction | [1][3] |
Table 2: Effects on Downstream mTORC2 Signaling
| Parameter | This compound | Genetic mTORC2 Knockdown (Rictor) | References |
| p-AKT (S473) | Substantial inhibition | Significant reduction | [3][4] |
| p-AKT (T308) | No significant inhibition | Not directly affected | [4] |
Table 3: Cellular Phenotypes
| Phenotype | This compound | Genetic mTOR Knockdown | References |
| Cell Viability | Significant reduction at ≥ 1 µM | Dependent on cell type and context | [1] |
| Cell Proliferation | Potent inhibition | Reduction | [2][9] |
| Cell Cycle | G1 arrest | G1/G0 phase reduction with Deptor KD | [2][8] |
| Cell Size | Not explicitly stated | Reduced soma area in neurons | [10] |
| Cell Migration/Invasion | Decreased | Reduced migration and invasion | [9][11] |
Experimental Protocols
This section outlines generalized protocols for key experiments cited in the comparison. Researchers should optimize these protocols for their specific cell types and experimental conditions.
This compound Treatment and Cell Viability Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.[2]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., >10 mM).[4] Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, and 10 µM).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and add the medium containing the varying concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[1]
-
Cell Viability Assay (MTS): After the incubation period, determine viable cell densities using an MTS assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay, according to the manufacturer's instructions.[2]
-
Data Analysis: Calculate the effect of each treatment as a percentage of the control growth relative to the DMSO-treated cells. Plot inhibitor dose-response curves to determine IC50 values.[2]
Genetic mTOR Knockdown using siRNA
-
Cell Seeding for Transfection: Seed cells in 6-well plates at a density that will result in ~80% confluence at the time of analysis. For protein extraction, a density of 1.5 x 10^5 cells per well can be used.[3]
-
siRNA Preparation: Resuspend siRNA targeting mTOR, Raptor, or Rictor, as well as a non-targeting control siRNA, according to the manufacturer's instructions.
-
Transfection: Perform lipofection using a reverse transfection technique for high efficiency.[3] Briefly, dilute the siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate to allow for complex formation. Add the transfection complexes to the wells, followed by the cell suspension.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.
-
Verification of Knockdown: Harvest the cells for protein extraction and perform Western blotting to confirm the reduced expression of the target protein (mTOR, Raptor, or Rictor).[3]
Western Blot Analysis of mTOR Signaling
-
Cell Lysis: After treatment with this compound or genetic knockdown, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-S6K, S6K, p-AKT, AKT, p-4E-BP1, 4E-BP1, mTOR, Raptor, Rictor, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[5]
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway highlighting the targets of this compound and genetic knockdown.
Experimental Workflow for Cross-Validation
Caption: A proposed experimental workflow for the cross-validation of this compound and genetic mTOR knockdown.
Logical Relationship: Pharmacological vs. Genetic Inhibition
Caption: The logical relationship between pharmacological and genetic inhibition for mTOR pathway studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The mTOR Cell Signaling Pathway Contributes to the Protective Effects of Ischemic Postconditioning Against Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Deptor Knockdown Enhances mTOR Activity and Protein Synthesis in Myocytes and Ameliorates Disuse Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Wye-354 Versus Dual PI3K/mTOR Inhibitors in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Potency, Selectivity, and Cellular Effects
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting key nodes in this pathway. This guide provides a detailed comparison of Wye-354, a potent and selective mTOR inhibitor, with a class of agents that simultaneously target both PI3K and mTOR, known as dual PI3K/mTOR inhibitors. We present key experimental data, detailed methodologies, and visual representations of their mechanisms to aid researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Differences and Performance Metrics
This compound is an ATP-competitive inhibitor with high selectivity for mTOR kinase, potently inhibiting both mTORC1 and mTORC2 complexes.[1][2][3] In contrast, dual PI3K/mTOR inhibitors are designed to block both the upstream PI3K enzyme and the downstream mTOR kinase, offering a broader blockade of the pathway.[4][5][6] This fundamental difference in targeting strategy leads to distinct biochemical and cellular profiles.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | Target | IC50/Ki (nM) | Selectivity Profile |
| This compound | mTOR | 5 | Highly selective for mTOR over PI3K isoforms (>100-fold for PI3Kα, >500-fold for PI3Kγ).[1][3] Also inhibits PI3Kα and PI3Kγ at much higher concentrations (1,890 nM and 7,370 nM, respectively).[2] |
| PI3Kα | 1,890 | ||
| PI3Kγ | 7,370 | ||
| NVP-BEZ235 (Dactolisib) | p110α | 4 | Potent dual inhibitor of class I PI3K isoforms and mTOR.[5][6] |
| p110β | 75 | ||
| p110γ | 5 | ||
| p110δ | 7 | ||
| mTOR | 20.7 | ||
| PI-103 | p110α | 2-8 | Potent inhibitor of class IA PI3Ks and mTOR. Also inhibits DNA-PK.[7][8][9] |
| p110β | 3-88 | ||
| p110δ | 3-48 | ||
| p110γ | 15-150 | ||
| mTORC1 | 20-30 | ||
| mTORC2 | 83 | ||
| GDC-0980 (Apitolisib) | PI3Kα | 5 | Orally bioavailable dual inhibitor of Class I PI3K and mTOR.[4][10][11] |
| PI3Kβ | 27 | ||
| PI3Kδ | 7 | ||
| PI3Kγ | 14 | ||
| mTOR | 17 (Ki) | ||
| VS-5584 (Voxtalisib) | PI3Kα | 16 | Highly selective dual PI3K/mTOR inhibitor with equivalent potency against mTOR and all class I PI3K isoforms.[12][13] |
| PI3Kβ | 68 | ||
| PI3Kγ | 25 | ||
| PI3Kδ | 42 | ||
| mTOR | 37 | ||
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 | Highly potent dual inhibitor of PI3Kα, PI3Kγ, and mTOR.[14] |
| PI3Kγ | 5.4 | ||
| mTOR | 1.6 |
Visualizing the Mechanism of Action
The following diagrams illustrate the points of inhibition for this compound and dual PI3K/mTOR inhibitors within the PI3K/AKT/mTOR signaling cascade.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Cellular and In Vivo Performance
Cellular Effects
This compound has been shown to potently inhibit the proliferation of various cancer cell lines, inducing G1 cell cycle arrest and, in some cases, apoptosis.[3] It effectively blocks the phosphorylation of downstream targets of both mTORC1 (like S6K1) and mTORC2 (like AKT at Ser473).[1][3]
Dual PI3K/mTOR inhibitors, such as NVP-BEZ235 and GDC-0980, also robustly inhibit cell proliferation and induce apoptosis in a broad range of cancer cell lines.[5][10][15] Due to their action on PI3K, they can more directly block AKT phosphorylation at both Thr308 (PDK1-dependent) and Ser473 (mTORC2-dependent), potentially leading to a more complete shutdown of AKT signaling.
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. For instance, in a PTEN-null PC3MM2 tumor model, this compound administration led to a dose-dependent inhibition of tumor growth.[3] Similarly, dual PI3K/mTOR inhibitors have shown potent in vivo efficacy in various cancer xenograft models.[16][17][18][19][20] For example, GDC-0980 has demonstrated significant tumor growth inhibition in multiple xenograft models with mutations in the PI3K pathway.[4][15]
Table 2: Summary of In Vitro and In Vivo Effects
| Feature | This compound | Dual PI3K/mTOR Inhibitors |
| Primary Cellular Effect | Inhibition of mTORC1 and mTORC2 signaling | Broad inhibition of PI3K and mTOR signaling pathways |
| Effect on p-AKT (S473) | Strong inhibition | Strong inhibition |
| Effect on p-AKT (T308) | Minimal to no direct inhibition | Inhibition (via PI3K blockade) |
| Cell Proliferation | Potent inhibition | Potent inhibition |
| Apoptosis Induction | Observed in some cell lines | Observed in a broad range of cell lines |
| In Vivo Anti-tumor Activity | Demonstrated in xenograft models | Demonstrated in various xenograft models |
Experimental Protocols
MTS Cell Viability Assay
This protocol is a colorimetric method for the sensitive quantification of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or the dual PI3K/mTOR inhibitor in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[21][22][23]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phosphorylated Proteins (p-AKT, p-S6K1)
This method is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with the inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K1 (Thr389), and total S6K1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of the compounds on mTOR kinase activity.
-
Immunoprecipitation of mTORC1/mTORC2: Lyse cells and immunoprecipitate mTORC1 or mTORC2 complexes using antibodies against specific subunits (e.g., Raptor for mTORC1, Rictor for mTORC2).[25][26][27]
-
Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase assay buffer containing a substrate (e.g., recombinant S6K1 for mTORC1, recombinant AKT1 for mTORC2) and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or the dual PI3K/mTOR inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the substrate using methods such as western blotting with phospho-specific antibodies or a LanthaScreen Eu Kinase Binding Assay.[28]
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The choice between this compound and a dual PI3K/mTOR inhibitor depends on the specific research question. This compound offers a more targeted approach to study the specific roles of mTORC1 and mTORC2, with minimal direct impact on PI3K at lower concentrations. This makes it an excellent tool for dissecting mTOR-specific functions.
Dual PI3K/mTOR inhibitors provide a broader and potentially more potent blockade of the entire PI3K/mTOR pathway. This can be advantageous in cancer models where there is strong activation of both PI3K and mTOR, or where feedback loops might compensate for the inhibition of a single target. The comprehensive data and protocols presented in this guide are intended to empower researchers to make informed decisions in their pursuit of understanding and targeting this critical cancer signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Echelon Biosciences Research Labs PI-103 (PI3-K alpha Inhibitor 1) 1 mg, | Fisher Scientific [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 26. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
Wye-354: A Promising Alternative in the Face of Rapamycin Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Wye-354's Efficacy in Rapamycin-Resistant Cancer Cells
The development of resistance to rapamycin and its analogs (rapalogs) presents a significant challenge in cancer therapy. This guide provides a comprehensive comparison of this compound, a second-generation mTOR inhibitor, with rapamycin, focusing on its efficacy in overcoming resistance. Experimental data, detailed protocols, and signaling pathway visualizations are presented to support researchers in their exploration of novel therapeutic strategies.
Overcoming the Limitations of Rapamycin
Rapamycin, an allosteric inhibitor of mTOR Complex 1 (mTORC1), has shown clinical utility; however, its efficacy is often limited by intrinsic or acquired resistance. This resistance can arise from various mechanisms, including the activation of compensatory signaling pathways and the upregulation of drug efflux pumps. This compound, an ATP-competitive inhibitor of both mTORC1 and mTORC2, offers a potential solution to bypass these resistance mechanisms. By targeting the kinase domain of mTOR, this compound provides a more complete shutdown of mTOR signaling.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key performance differences between this compound and rapamycin based on available pre-clinical data.
| Table 1: In Vitro Efficacy in Drug-Resistant Cells | |
| Cell Line | K562/Adr500 (Adriamycin-resistant acute myeloid leukemia) |
| Drug | IC50 (µM) for Adriamycin Cytotoxicity |
| Control (Adriamycin alone) | 4.6 ± 0.7 |
| + this compound (1 µM) | 1.7 ± 0.3[1] |
| Cell Line | LNCaP (Prostate Cancer) |
| Drug | IC50 (nM) for Cytotoxicity |
| This compound | 355[2] |
| Cell Line | HEK293 (Embryonic Kidney) |
| Drug | IC50 (nM) for mTOR inhibition |
| This compound | 4.3[2] |
| Table 2: In Vivo Tumor Growth Inhibition in Gallbladder Cancer Xenografts | ||
| Treatment Group | G-415 Xenograft | TGBC-2TKB Xenograft |
| Tumor Size Reduction (%) | Tumor Size Reduction (%) | |
| Rapamycin | 92.7[3] | 97.1[3] |
| This compound | 68.6[3][4] | 52.4[3][4] |
Signaling Pathways: The Dual-Inhibition Advantage of this compound
Rapamycin's inhibitory action is limited to mTORC1. In contrast, this compound's ATP-competitive mechanism allows it to inhibit both mTORC1 and mTORC2. This dual inhibition is critical in overcoming resistance, as mTORC2 is a key activator of the pro-survival kinase Akt.
Caption: mTOR signaling pathway highlighting the inhibitory targets of Rapamycin and this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of mTOR inhibitors.
Caption: General workflow for determining cell viability using an MTS assay.
Caption: Standard workflow for Western blot analysis of mTOR signaling proteins.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or rapamycin for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Western Blot Analysis of mTOR Signaling
-
Cell Treatment and Lysis: Plate cells and treat with this compound or rapamycin for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., G-415 or TGBC-2TKB) into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, rapamycin, this compound).
-
Drug Administration: Administer the drugs at the specified doses and schedules (e.g., intraperitoneal injection).[2]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. The tumors can then be processed for further analysis, such as Western blotting or immunohistochemistry.[2]
Conclusion
The available data strongly suggests that this compound is an effective mTOR inhibitor with the ability to overcome mechanisms of resistance to first-generation inhibitors like rapamycin. Its dual-targeting of mTORC1 and mTORC2 provides a more comprehensive blockade of the mTOR pathway, making it a compelling candidate for further investigation in rapamycin-resistant cancers. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.
References
- 1. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Wye-354 and Other mTOR Inhibitors: A Phenotypic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic differences between the second-generation mTOR inhibitor Wye-354 and other notable mTOR inhibitors, including the first-generation allosteric inhibitor rapamycin and other ATP-competitive inhibitors such as Torin-1, AZD8055, and OSI-027. The information presented is supported by experimental data from various studies to assist in the selection of the most appropriate inhibitor for specific research applications.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1] This dual inhibitory activity gives it a distinct phenotypic profile compared to the mTORC1-specific allosteric inhibitor rapamycin and positions it among other second-generation inhibitors that also target the mTOR kinase domain. Phenotypically, this compound is characterized by its ability to induce robust G1 cell cycle arrest and apoptosis in a variety of cancer cell lines.[1] While other second-generation inhibitors share these characteristics, the potency and specific cellular responses can vary depending on the compound and the cellular context.
Comparative Analysis of Phenotypic Effects
The primary phenotypic differences between this compound and other mTOR inhibitors lie in their effects on cell proliferation, cell cycle progression, and apoptosis.
Inhibition of Cell Proliferation and Viability
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines. Its efficacy, as measured by half-maximal inhibitory concentrations (IC50), is comparable to or, in some cases, greater than other second-generation mTOR inhibitors.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MDA-MB-361 | MTS | 0.28 | [1] |
| LNCap | MTS | 0.355 | [1] | |
| A498 | MTS | 0.8 | [1] | |
| HCT116 | MTS | 2.3 | [1] | |
| Tu12 (Colon Cancer Stem-like) | MTS | ~1 | ||
| Tu21 (Colon Cancer Stem-like) | MTS | ~1 | ||
| Tu22 (Colon Cancer Stem-like) | MTS | ~1 | ||
| Rapamycin | Tu12 (Colon Cancer Stem-like) | MTS | >10 | |
| Tu21 (Colon Cancer Stem-like) | MTS | >10 | ||
| Tu22 (Colon Cancer Stem-like) | MTS | >10 | ||
| Torin-1 | Tu12 (Colon Cancer Stem-like) | MTS | <1 | |
| Tu21 (Colon Cancer Stem-like) | MTS | <1 | ||
| Tu22 (Colon Cancer Stem-like) | MTS | <1 | ||
| AZD8055 | A549 (Lung Cancer) | Proliferation | 0.02-0.05 | [2] |
| H838 (Lung Cancer) | Proliferation | 0.02-0.05 | [2] | |
| HT-15 (Colon Cancer) | Viability (24h) | >100 | [3] | |
| HCT-116 (Colon Cancer) | Viability (24h) | >100 | [3] | |
| CT-26 (Mouse Colon Cancer) | Viability (24h) | <100 | [3] | |
| OSI-027 | BT-474 (Breast Cancer) | Proliferation | 0.4-4.5 | [2] |
| IGR-OV1 (Ovarian Cancer) | Proliferation | 0.4-4.5 | [2] | |
| MDA-MB-231 (Breast Cancer) | Proliferation | 0.4-4.5 | [2] |
Cell Cycle Arrest
A hallmark of ATP-competitive mTOR inhibitors is their ability to induce a more profound G1 cell cycle arrest compared to rapamycin. This compound consistently induces G1 arrest in sensitive cell lines.[1] This effect is attributed to the complete inhibition of mTORC1 signaling, which regulates key proteins involved in the G1/S transition. Other second-generation inhibitors like Torin-1, AZD8055, and OSI-027 also induce G1 arrest.[3][4][5]
| Inhibitor | Cell Line | Effect on Cell Cycle | Reference |
| This compound | K562/Adr200 (Leukemia) | Increased G2/M arrest in combination with Adriamycin | |
| Torin-1 | Neuroblastoma cells | G1 arrest | [5] |
| AZD8055 | Colon Cancer Cells | G0/G1 arrest | [3] |
| Bladder Cancer Cells | G1 arrest | [6] | |
| OSI-027 | PDAC cells | G0/G1 arrest | [4] |
| IGR-OV1 (Ovarian Cancer) | Increased sub-G1 fraction (apoptosis) | [7] | |
| Rapamycin | Neuroblastoma cells | G1 arrest | [5] |
| MDA-MB-231 (Breast Cancer) | G1 arrest | [8] |
Induction of Apoptosis
Unlike rapamycin, which is primarily cytostatic, this compound and other second-generation mTOR inhibitors are capable of inducing apoptosis in various cancer cell models.[1][8] The induction of apoptosis by this compound is associated with caspase activation.[1] Similarly, AZD8055 and OSI-027 have been shown to induce apoptosis, often in a cell-type-dependent manner.[6][7][9] Torin-1 has also been reported to induce apoptosis, particularly at higher concentrations.[10]
| Inhibitor | Cell Line | Apoptotic Effect | Reference |
| This compound | Colon Cancer Cells | Caspase-dependent apoptosis | [8] |
| K562/Adr200 (Leukemia) | Increased apoptosis in combination with Adriamycin | ||
| AZD8055 | Hep-2 (Laryngeal Cancer) | Induces apoptosis | [9] |
| HeLa (Cervical Cancer) | Induces apoptosis | [9] | |
| Colon Cancer Cells | Concentration-dependent increase in apoptosis | [3] | |
| Bladder Cancer Cells | Concentration-dependent increase in apoptosis | [6] | |
| OSI-027 | IGR-OV1 (Ovarian Cancer) | Induces apoptosis (caspase-3/7 activation) | [7][9] |
| BT-474 (Breast Cancer) | Induces apoptosis (caspase-3/7 activation) | [7] | |
| Torin-1 | HCT116 (Colon Cancer) | Dose-dependent apoptosis | [10] |
Signaling Pathways and Experimental Workflows
The differential phenotypic effects of these inhibitors stem from their distinct mechanisms of action at the molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8055 Exerts Antitumor Effects on Colon Cancer Cells by Inhibiting mTOR and Cell-cycle Progression | Anticancer Research [ar.iiarjournals.org]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy inhibition sensitizes this compound-induced anti-colon cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Wye-354: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Wye-354, a potent ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Its performance is compared with other notable mTOR inhibitors, supported by experimental data to inform research and development decisions.
Executive Summary
This compound is a highly selective inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes with a reported IC50 of 5 nM.[1][2] Extensive kinome-wide profiling demonstrates its superior selectivity compared to other PI3K/mTOR pathway inhibitors. Off-target effects are minimal and observed only at significantly higher concentrations, primarily against PI3K isoforms and p38 kinases. This high selectivity makes this compound a valuable tool for specifically interrogating the mTOR signaling pathway.
Comparative Kinase Selectivity
The selectivity of this compound has been rigorously evaluated against large panels of kinases, demonstrating a clean profile at concentrations effective for mTOR inhibition. The following tables summarize the comparative selectivity of this compound against other well-characterized mTOR inhibitors.
Table 1: Potency against Primary Targets
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ |
| This compound | mTOR | 5 | >100-fold | >500-fold |
| OSI-027 | mTORC1 | 22 | >100-fold | >100-fold |
| mTORC2 | 65 | |||
| AZD8055 | mTOR | 0.8 | ~1,000-fold | ~1,000-fold |
Data compiled from multiple sources.[1][3][4][5][6]
Table 2: Off-Target Kinase Profile of this compound
A comprehensive kinome-wide screening of this compound at a concentration of 10 µM revealed minimal off-target binding. The most significant off-target interactions were observed with p38 kinases and PI3Kδ. Importantly, in cellular assays, no off-target activities were detected at concentrations below 1 µM, a concentration range where mTOR is potently inhibited.
| Kinase Family | Kinase | % Inhibition at 10 µM (if significant) |
| PI3K-like Kinase (PIKK) | mTOR | Potent Inhibition (IC50 = 5 nM) |
| PI3Kδ | Significant | |
| CMGC | p38α/β/γ/δ | Moderate |
| Other Kinases | No significant inhibition reported across a panel of over 400 kinases |
Based on data from kinome-wide selectivity profiling studies.
Signaling Pathway Analysis
This compound exerts its effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and metabolism. By blocking both mTORC1 and mTORC2, this compound impacts downstream signaling pathways more comprehensively than allosteric inhibitors like Rapamycin, which primarily target mTORC1.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
The following provides a generalized protocol for assessing kinase inhibitor selectivity using a radiometric assay, a standard method in the field.
Biochemical Radiometric Kinase Assay Protocol
-
Reaction Buffer Preparation: Prepare a kinase-specific reaction buffer. A typical buffer may contain 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, and 0.1 mM Na3VO4.
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction Mixture: In a microplate, combine the kinase, the specific peptide or protein substrate, and the diluted test compound or DMSO (for control).
-
Initiation of Reaction: Start the kinase reaction by adding the ATP mixture, which includes unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion
This compound is a highly potent and selective mTOR inhibitor, demonstrating a favorable kinase selectivity profile when compared to other mTOR inhibitors. Its minimal off-target effects at effective concentrations make it an excellent pharmacological tool for studying the cellular functions of mTOR. For therapeutic development, its high selectivity may translate to a better safety profile. Researchers using this compound can have a high degree of confidence that the observed biological effects are primarily due to the inhibition of mTOR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validating Wye-354 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Wye-354, a potent and ATP-competitive mTOR inhibitor, with other alternatives for in vivo applications. We present supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of this compound's target engagement and efficacy.
Abstract
This compound is a dual inhibitor of mTORC1 and mTORC2, the two distinct complexes of the mammalian target of rapamycin (mTOR).[1][2] This contrasts with first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3] The dual inhibitory action of this compound offers a more complete shutdown of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5][6] This guide details the in vivo validation of this compound's target engagement through pharmacodynamic biomarker analysis and compares its anti-tumor efficacy with rapamycin in preclinical xenograft models.
Mechanism of Action: this compound vs. Rapamycin
This compound acts as an ATP-competitive inhibitor of the mTOR kinase domain, preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[1] Rapamycin, on the other hand, is an allosteric inhibitor that forms a complex with FKBP12 to bind to and inhibit mTORC1.[3] This fundamental difference in their mechanism of action leads to distinct effects on downstream signaling. While both inhibit mTORC1, only this compound directly inhibits mTORC2, which is responsible for the full activation of Akt through phosphorylation at Serine 473.[1]
Caption: this compound and Rapamycin Signaling Pathways.
In Vivo Target Engagement and Efficacy: A Head-to-Head Comparison
Studies in gallbladder cancer (GBC) xenograft models have directly compared the in vivo efficacy of this compound and rapamycin. These studies provide valuable insights into their respective abilities to engage the mTOR target and inhibit tumor growth.
Quantitative Data Summary
| Parameter | This compound | Rapamycin | Cell Lines | Reference |
| Tumor Growth Inhibition (G-415) | 68.6% reduction in tumor size | 92.7% reduction in tumor size | G-415 | [3][7] |
| Tumor Growth Inhibition (TGBC-2TKB) | 52.4% reduction in tumor size | 97.1% reduction in tumor size | TGBC-2TKB | [3][7] |
| Tumor Weight Reduction (G-415) | 82.9% reduction | Not specified | G-415 | [3] |
| Tumor Weight Reduction (TGBC-2TKB) | 45.5% reduction | Not specified | TGBC-2TKB | [3] |
| p-P70S6K Inhibition | Partial decrease in 50% of tumors | Significant marginal reduction in all tumors | G-415, TGBC-2TKB | [3][8] |
| p-4E-BP1 Inhibition | Partial decrease, more noticeable in G-415 | Partial decrease | G-415, TGBC-2TKB | [8] |
| Ki67 Proliferative Index | Lower than control | Lower than this compound treated group | G-415, TGBC-2TKB | [3][7] |
Note: The dosing regimens for this compound (50 mg/kg, daily for 5 days) and rapamycin (10 mg/kg, daily for 5 days/week for 3 weeks) were different in these studies, which may have contributed to the observed differences in efficacy.[3][9]
Experimental Protocols
In Vivo Xenograft Model
-
Cell Implantation: 2 x 10^6 G-415 or 5 x 10^6 TGBC-2TKB gallbladder cancer cells are xenotransplanted subcutaneously into NOD-SCID mice.[9]
-
Tumor Growth: Tumors are allowed to reach an average volume of 100 mm³.[9]
-
Treatment Administration:
-
Endpoint: Mice are sacrificed 30 days after the initiation of treatment, and tumors are excised for analysis.[9]
Caption: Experimental Workflow for In Vivo Studies.
Western Blot Analysis for Phosphorylated Proteins
This protocol is essential for analyzing the phosphorylation status of mTOR pathway effectors, thereby validating target engagement.
-
Sample Preparation:
-
Excised tumors are lysed in RIPA buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Equal amounts of protein (typically 20-50 µg) are loaded onto an SDS-PAGE gel.[11]
-
Proteins are separated by size.
-
-
Membrane Transfer:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection:
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Caption: Western Blotting Workflow for Target Validation.
Conclusion
This compound demonstrates clear in vivo target engagement by inhibiting the phosphorylation of downstream effectors of both mTORC1 and mTORC2. While direct comparisons with rapamycin in gallbladder cancer xenograft models show that rapamycin may achieve greater tumor growth inhibition under the tested conditions, it is crucial to consider the differences in dosing regimens.[3][7] The ability of this compound to inhibit mTORC2 and consequently Akt phosphorylation at Ser473 presents a significant mechanistic advantage over rapamycin and warrants further investigation in various preclinical models. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers designing and interpreting in vivo studies of this compound and other mTOR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR activation is a biomarker and a central pathway to autoimmune disorders, cancer, obesity, and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapamycin and this compound suppress human gallbladder cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AKT/mTOR substrate P70S6K is frequently phosphorylated in gallbladder cancer tissue and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
Wye-354 as a Chemical Probe for mTORC1/C2 Function: A Comparative Guide
This guide provides a comprehensive comparison of Wye-354 with other commonly used mTOR inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its performance supported by experimental data. This compound is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, making it a valuable tool for dissecting the distinct and overlapping functions of these two critical signaling hubs.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR and thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][3][4] This dual inhibitory activity distinguishes it from first-generation mTOR inhibitors like rapamycin, which primarily allosterically inhibits mTORC1.[5][6] this compound exhibits high potency with a reported IC50 of 5 nM for mTOR.[3][7] It also demonstrates selectivity for mTOR over other related kinases, such as PI3Kα and PI3Kγ, with over 100-fold and 500-fold selectivity, respectively.[7]
Comparative Analysis of mTOR Inhibitors
The selection of an appropriate mTOR inhibitor is critical for specific research applications. This section compares this compound with other widely used mTOR inhibitors, highlighting their mechanisms of action, potency, and selectivity.
| Inhibitor | Mechanism of Action | Target | IC50 (mTOR) | Key Features |
| This compound | ATP-competitive | mTORC1/mTORC2 | 5 nM[3][7] | Potent dual mTORC1/C2 inhibitor; good selectivity over PI3Ks.[7] |
| Rapamycin | Allosteric | mTORC1 | ~1 nM (in vitro) | Highly specific for mTORC1; does not directly inhibit mTORC2 kinase activity.[6][8] |
| Torin1 | ATP-competitive | mTORC1/mTORC2 | ~2-10 nM[5] | Potent and selective dual mTORC1/C2 inhibitor.[5] |
| AZD8055 | ATP-competitive | mTORC1/mTORC2 | 0.8 nM[9][10][11] | Highly potent and selective dual mTORC1/C2 inhibitor with oral bioavailability.[9][10] |
Experimental Data and Performance
This compound's potency has been demonstrated in biochemical assays measuring the phosphorylation of mTOR substrates. For instance, in a DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) measuring His6-S6K1 T389 phosphorylation, this compound inhibited the recombinant mTOR enzyme with an IC50 of 5 nM.[3]
In cellular contexts, this compound effectively inhibits both mTORC1 and mTORC2 signaling. This is typically assessed by measuring the phosphorylation status of downstream targets.
-
mTORC1 activity: Inhibition of p70S6K phosphorylation at Threonine 389 (P-S6K(T389)).[7]
-
mTORC2 activity: Inhibition of Akt phosphorylation at Serine 473 (P-AKT(S473)).[7]
This compound has been shown to potently inhibit the proliferation of various tumor cell lines with IC50 values ranging from 0.28 µM to 2.3 µM.[7] For example, in gallbladder cancer cell lines G-415 and TGBC-2TKB, this compound significantly reduced cell viability starting at a 1 µM concentration after 24 hours of exposure.[3]
In a mouse xenograft model using PTEN-null PC3MM2 tumors, intraperitoneal administration of this compound at 50 mg/kg effectively inhibited mTOR signaling and tumor growth.[7][12] This treatment led to a complete inhibition of P-S6K (T389) and a substantial inhibition of P-AKT(S473) for at least 6 hours post-dosing.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: mTORC1 and mTORC2 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating mTOR inhibitors.
Experimental Protocols
This protocol is adapted from methods used to characterize this compound.[7]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing 6 nM Flag-tagged mTOR, 1 µM His6-tagged S6K, and 100 µM ATP in a total volume of 25 µL. For inhibitor studies, include varying concentrations of this compound or other inhibitors.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Detection: Detect the phosphorylation of His6-S6K at Threonine 389 using a Europium-labeled phospho-p70S6K (T389) antibody, following the DELFIA protocol.
-
Data Analysis: Measure the time-resolved fluorescence to quantify the extent of S6K phosphorylation. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol is a standard method for assessing the effect of inhibitors on cell proliferation.[3][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or other inhibitors) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTS Reagent Addition: Add MTS reagent (e.g., from a CellTiter 96 AQueous One Solution Cell Proliferation Assay kit) to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot dose-response curves to determine IC50 values.
This protocol is used to assess the phosphorylation status of mTOR downstream targets.
-
Cell Lysis: After treatment with the inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against P-S6K (T389), total S6K, P-AKT (S473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a potent and selective dual mTORC1/C2 inhibitor that serves as a valuable chemical probe for studying the multifaceted roles of mTOR signaling. Its ATP-competitive mechanism of action offers a more complete inhibition of mTOR signaling compared to allosteric inhibitors like rapamycin. This guide provides a framework for researchers to compare this compound with other mTOR inhibitors and to design experiments to effectively probe mTORC1 and mTORC2 function in various biological contexts. The provided protocols and diagrams offer a starting point for the practical application of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of Research into mTOR Inhibitors [mdpi.com]
- 5. Dual mTORC1/C2 inhibitors: gerosuppressors with potential anti-aging effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD8055 [openinnovation.astrazeneca.com]
- 11. stemcell.com [stemcell.com]
- 12. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal Procedures for Wye-354: A Guide for Laboratory Professionals
For Immediate Reference: Wye-354 requires disposal as hazardous chemical waste. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Do not dispose of down the drain or in regular trash. All waste streams containing this compound must be collected and managed by an approved waste disposal facility.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective ATP-competitive inhibitor of mTOR.[2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Chemical and Safety Data
Proper handling and disposal of this compound require an understanding of its chemical properties and associated hazards. This information is summarized below.
| Property | Value | Reference |
| CAS Number | 1062169-56-5 | [1][4][5] |
| Molecular Formula | C24H29N7O5 | [1][4] |
| Molecular Weight | 495.5 g/mol | [1][4] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). | [1] |
II. Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the safe disposal of various forms of this compound waste generated in a laboratory setting. These procedures are designed to comply with standard hazardous waste regulations.
A. Disposal of Unused or Expired this compound (Solid Powder)
-
Do not attempt to dispose of solid this compound in regular laboratory trash.
-
Ensure the original container is securely sealed and properly labeled. If the original label is damaged, create a new label that includes "this compound," "CAS: 1062169-56-5," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Place the sealed container in a designated hazardous chemical waste accumulation area.
-
Follow your institution's procedures for hazardous waste pickup and disposal by a certified environmental management company.
B. Disposal of this compound Solutions (e.g., in DMSO)
-
Do not pour this compound solutions down the sanitary sewer. Due to its high aquatic toxicity, this is strictly prohibited.[1]
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The waste container label must clearly state "Hazardous Waste," "this compound," and list all solvents present (e.g., "this compound in DMSO").
-
Store the sealed waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible chemicals.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: All disposable labware (e.g., pipette tips, microfuge tubes, flasks) and PPE (e.g., gloves, bench paper) that have come into direct contact with this compound should be considered contaminated solid hazardous waste.
-
Collect these materials in a designated, durable, leak-proof container or bag that is clearly labeled "Hazardous Waste: this compound Contaminated Debris."
-
Do not dispose of this waste in regular or biohazardous waste streams.
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated prior to washing.
-
Rinse the glassware with a small amount of an appropriate solvent (one in which this compound is soluble, like DMSO) to remove any residue.
-
Collect this solvent rinse as hazardous liquid waste, as described in Protocol B.
-
After the initial solvent rinse, glassware can typically be washed according to standard laboratory procedures. Consult your institution's EHS guidelines for specific decontamination protocols.
-
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Wye-354
This document provides critical safety, handling, and disposal information for the potent and selective mTOR inhibitor, Wye-354. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound to ensure safe laboratory practices and experimental integrity.
Immediate Safety and Handling
This compound is a potent, cell-permeable, ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[1][2][3] Due to its biological activity, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation.
Engineering Controls:
-
Handle solid this compound in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Logistical Information and Storage
Proper storage is crucial to maintain the stability and activity of this compound.
| Parameter | Value |
| CAS Number | 1062169-56-5[1][4] |
| Molecular Formula | C₂₄H₂₉N₇O₅[1] |
| Molecular Weight | 495.5 g/mol [1] |
| Appearance | Solid powder |
| Storage (Solid) | Store at -20°C for up to 2 years.[4][5] |
| Storage (Solution) | In DMSO, store at -80°C for up to 6 months or at 4°C for up to 2 weeks.[4] For long-term storage (up to 2 years), -80°C is recommended.[5] |
| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mL[1] or 99 mg/mL[6]Ethanol: 0.4 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |
Operational Plan: In Vitro Cell-Based Assay
This section outlines a general protocol for assessing the effect of this compound on cancer cell line viability.
Experimental Protocol: Cell Viability (MTS) Assay
-
Cell Plating: Seed cancer cell lines (e.g., U87MG, MDA-MB-361) in 96-well plates at a density of 1,000 to 3,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[6] From the stock, create serial dilutions to achieve final concentrations ranging from 0.1 µM to 10 µM.[3][5] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Treat the cells with the varying concentrations of this compound and the DMSO vehicle control.
-
Incubation: Incubate the treated cells for 72 hours.[6]
-
Viability Assessment: After the incubation period, determine the viable cell densities using an MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) according to the manufacturer's instructions.[6]
-
Data Analysis: Calculate the effect of each treatment as a percentage of the control (DMSO-treated) cell growth. Plot the inhibitor dose-response curves to determine the IC₅₀ values.[6]
This compound Mechanism of Action and Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of mTOR with high selectivity.[3] It effectively blocks signaling through both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] This dual inhibition leads to the dephosphorylation of downstream targets such as S6K (a substrate of mTORC1) and Akt at serine 473 (a substrate of mTORC2).[3][7] The inhibition of these pathways ultimately results in G1 cell cycle arrest and the induction of apoptosis in cancer cells.[1][3]
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Quantitative Data Summary
This compound exhibits high potency for mTOR and selectivity over other kinases.
| Target | IC₅₀ Value | Notes |
| mTOR | 4.3 nM - 5 nM[1][2][3][5] | Potent, ATP-competitive inhibition. |
| PI3Kα | 1,026 nM - 1.89 µM[1][2][5] | Over 100-fold selectivity for mTOR over PI3Kα.[3] |
| PI3Kγ | 7.37 µM[3][5] | Over 500-fold selectivity for mTOR over PI3Kγ.[3] |
Cell-Based Assay Data:
| Cell Line | This compound IC₅₀ (µM) |
| MDA-MB-361 | ~0.28 |
| MDA-MB-231 | ~0.85 |
| MDA-MB-468 | ~1.2 |
| LNCaP | ~1.5 |
| A498 | ~2.3 |
| HCT116 | ~1.8 |
| (Data derived from Selleck Chemicals datasheet)[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
